molecular formula C7H8F2N2O2 B1421585 ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate CAS No. 936033-53-3

ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

货号: B1421585
CAS 编号: 936033-53-3
分子量: 190.15 g/mol
InChI 键: SITMASZMBKIGMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative that serves as a key synthetic intermediate in agrochemical and pharmaceutical research. Its primary research value lies in its role as a precursor to novel succinate dehydrogenase (SDH) inhibitors, which are investigated as potent fungicidal agents . The 3-difluoromethyl substituent on the pyrazole core is a critical structural feature found in many commercial SDH inhibitor fungicides, such as Fluxapyroxad and Bixafen, which are known for their effectiveness in protecting crops from fungal pathogens like Rhizoctonia solani . Beyond agrochemical applications, the pyrazole scaffold is a privileged structure in medicinal chemistry, known to confer a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antidepressant properties . This compound provides researchers with a versatile building block for the synthesis of more complex molecules, particularly through further functionalization of the ester group to create amide or hydrazone derivatives, which are often explored to enhance biological activity and selectivity . This product is strictly For Research Use Only and is not intended for personal or veterinary use.

属性

IUPAC Name

ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-2-13-7(12)5-3-4(6(8)9)10-11-5/h3,6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITMASZMBKIGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936033-53-3
Record name ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Ascent of a New Fungicidal Class: A Technical Guide to the Discovery and History of Difluoromethyl Pyrazole Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide chronicles the discovery and historical development of difluoromethyl pyrazole fungicides, a cornerstone of modern crop protection. We will dissect the scientific evolution from the early generation of succinate dehydrogenase inhibitors (SDHIs) to the highly potent and broad-spectrum difluoromethyl pyrazole carboxamides that dominate the current market. This guide will provide a detailed exploration of their mechanism of action, the intricate chemistry behind their synthesis, key structure-activity relationships (SAR), and the ongoing challenges of fungicide resistance. Experimental protocols and quantitative data are provided to offer researchers, scientists, and drug development professionals a comprehensive understanding of this critical class of agricultural compounds.

Introduction: The Genesis of Succinate Dehydrogenase Inhibitors (SDHIs)

The story of difluoromethyl pyrazole fungicides is rooted in the broader history of succinate dehydrogenase inhibitors (SDHIs). The fungicidal activity of compounds targeting succinate dehydrogenase (SDH), or Complex II, in the mitochondrial respiratory chain was first realized in the 1960s with the discovery of carboxin.[1][2][3] These first-generation SDHIs, while groundbreaking, were limited in their spectrum of activity, primarily controlling diseases caused by basidiomycete fungi.[2] The subsequent decades saw the introduction of other SDHIs with similarly narrow fields of application.

The Rise of the Difluoromethyl Pyrazole Moiety: A-Pivotal Innovation

The introduction of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold was a watershed moment in the development of SDHI fungicides. This specific chemical moiety proved to be exceptionally effective, leading to the commercialization of a series of highly successful products, including isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr.[4] The difluoromethyl group, in particular, plays a crucial role in the enhanced potency and favorable properties of these fungicides. It is thought to modulate the electronic properties and conformational flexibility of the molecule, leading to a higher binding affinity for the target enzyme.[5][6]

Key Commercialized Difluoromethyl Pyrazole Fungicides:
FungicideDeveloperYear of Introduction
IsopyrazamSyngenta2010
SedaxaneSyngenta2011
BixafenBayer2011
FluxapyroxadBASF2012
BenzovindiflupyrSyngenta2012

Mechanism of Action: Targeting the Fungal Powerhouse

Difluoromethyl pyrazole fungicides, like all SDHIs, exert their fungicidal effect by disrupting the mitochondrial electron transport chain at Complex II (succinate dehydrogenase).[7][8] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle with the respiratory chain, catalyzing the oxidation of succinate to fumarate.[7][9]

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these fungicides block the transfer of electrons from succinate to ubiquinone.[9][10] This inhibition has a dual-crippling effect on the fungal cell:

  • Energy Production Halts: The disruption of the electron transport chain severely curtails the production of ATP, the primary energy currency of the cell.

  • Metabolic Gridlock: The blockage of the TCA cycle leads to an accumulation of succinate and a depletion of other essential metabolic intermediates.

This multifaceted attack on the fungus's energy and metabolic machinery ultimately leads to the cessation of growth and cell death.

Mitochondrial_ETC cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthesis Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Complex_I Complex I Q Coenzyme Q Complex_I->Q Proton_pumping Proton Pumping Complex_II Complex II (SDH) Complex_II->Q Complex_III Complex III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV O2 O₂ Complex_IV->O2 H₂O Q->Complex_III CytC->Complex_IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi Inhibitor Difluoromethyl Pyrazole Fungicide Inhibitor->Complex_II Proton_pumping->ATP_Synthase

Figure 1: Mechanism of action of difluoromethyl pyrazole fungicides.

Chemical Synthesis: Building the Core Scaffold

The synthesis of difluoromethyl pyrazole fungicides is a multi-step process that hinges on the efficient construction of the core intermediate: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1][11] The final fungicide is then assembled by coupling this key intermediate with a specific aniline moiety.

Synthesis of the Key Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

A common synthetic route to this vital intermediate begins with the reaction of ethyl 4,4-difluoroacetoacetate with triethyl orthoformate, followed by cyclization with methylhydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.[1][12][13]

Synthesis_Intermediate Start Ethyl 4,4-difluoroacetoacetate Intermediate1 Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate Start->Intermediate1 + Triethyl orthoformate Intermediate2 Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate Intermediate1->Intermediate2 + Methylhydrazine FinalProduct 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Intermediate2->FinalProduct Hydrolysis

Figure 2: General synthesis of the key pyrazole intermediate.

Exemplar Synthesis: Fluxapyroxad

The synthesis of Fluxapyroxad involves the coupling of the key pyrazole intermediate with 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.[14][15] The pyrazole carboxylic acid is typically converted to the more reactive acid chloride before the amidation reaction.

Experimental Protocol: Synthesis of Fluxapyroxad

  • Acid Chloride Formation: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with thionyl chloride in an inert solvent such as toluene, often with a catalytic amount of dimethylformamide (DMF), to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. The reaction is typically carried out at elevated temperatures (e.g., 60-80 °C) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Amidation: The resulting acid chloride is then reacted with 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like toluene or dichloromethane. The reaction is usually performed at room temperature or with gentle heating to drive it to completion.

  • Work-up and Purification: Upon completion of the reaction, the mixture is washed with water and brine to remove any unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane), to yield pure Fluxapyroxad.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency

The remarkable efficacy of difluoromethyl pyrazole fungicides is a direct result of extensive structure-activity relationship (SAR) studies. These studies have elucidated the critical structural features required for potent inhibition of the SDH enzyme.[5][16]

  • The Pyrazole Ring: The 1-methyl-pyrazole ring is a crucial pharmacophore that correctly orients the molecule within the active site of the SDH enzyme.

  • The Difluoromethyl Group: As previously mentioned, the difluoromethyl group at the 3-position of the pyrazole ring is a key determinant of high fungicidal activity. It is believed to enhance binding affinity through favorable electronic and steric interactions.

  • The Carboxamide Linker: The carboxamide linkage is essential for forming hydrogen bonds with key amino acid residues in the Q-site of the SDH enzyme, anchoring the inhibitor in place.[17][18]

  • The Amine Moiety: The nature of the substituted aniline or other amine moiety significantly influences the spectrum of activity and physical properties of the fungicide. Variations in this part of the molecule have led to the development of fungicides with tailored activities against specific pathogens and improved systemicity within the plant.

The Challenge of Resistance: An Evolving Threat

The widespread and intensive use of difluoromethyl pyrazole fungicides has inevitably led to the selection of resistant fungal populations.[10][19][20] Resistance to SDHIs is primarily conferred by point mutations in the genes encoding the subunits of the SDH enzyme, particularly in the SdhB, SdhC, and SdhD subunits that form the ubiquinone-binding pocket.[19][21] These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby diminishing its inhibitory effect.

The management of SDHI resistance is a critical aspect of modern disease control strategies. This includes:

  • Alternating Modes of Action: Rotating the use of SDHIs with fungicides that have different modes of action to reduce the selection pressure for resistance.

  • Mixtures: Using pre-packaged mixtures or tank mixes of SDHIs with fungicides from other chemical groups.

  • Dose Management: Applying fungicides at the recommended label rates to ensure effective disease control and minimize the selection of less sensitive individuals.

  • Integrated Pest Management (IPM): Employing a combination of cultural, biological, and chemical control methods to manage diseases in a sustainable manner.

Future Perspectives: The Next Generation of SDHIs

The discovery and development of difluoromethyl pyrazole fungicides represent a major advancement in the field of crop protection. These compounds have provided growers with powerful tools for managing a wide range of devastating fungal diseases. However, the ongoing challenge of fungicide resistance necessitates a continued commitment to research and innovation.

The future of SDHI fungicides will likely involve the development of novel compounds with:

  • New Binding Modes: To overcome existing resistance mechanisms.

  • Broader Spectrum of Activity: To control an even wider range of fungal pathogens.

  • Improved Environmental Profiles: With lower toxicity to non-target organisms and reduced environmental persistence.

  • Enhanced Plant Systemicity: For more effective disease control throughout the plant.

By building on the knowledge gained from the development of the current generation of difluoromethyl pyrazole fungicides, the scientific community is well-positioned to meet the future challenges of global food security.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and confirmation of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The presence of the difluoromethyl group and the pyrazole core imparts unique electronic properties and potential biological activity. Accurate and unambiguous characterization of this molecule is paramount for its application in synthesis and as a building block for more complex structures. This guide will delve into the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the molecular formula C₇H₈F₂N₂O₂ and a molecular weight of 190.15 g/mol , presents several key features that are readily identifiable by spectroscopic methods.[][2][3] The pyrazole ring, the ethyl ester group, and the difluoromethyl moiety each possess distinct and predictable spectroscopic characteristics.

FeatureSpectroscopic TechniqueExpected Signature
Pyrazole Ring ¹H NMR, ¹³C NMRAromatic proton and carbon signals with characteristic chemical shifts.
Ethyl Ester ¹H NMR, ¹³C NMR, IRQuartet and triplet signals for the ethyl protons, carbonyl carbon signal, and a strong C=O stretching band.
Difluoromethyl Group ¹H NMR, ¹⁹F NMR, ¹³C NMRA triplet in ¹H NMR due to coupling with two fluorine atoms, a doublet in ¹⁹F NMR due to coupling with one proton, and a carbon signal split by fluorine.
N-H Proton ¹H NMR, IRA broad singlet in ¹H NMR and a characteristic N-H stretching vibration in IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Experimental Choice
~13.0br s1HN-HThe acidic proton on the pyrazole nitrogen is often broad and can exchange with deuterated solvents. Its chemical shift is highly dependent on concentration and solvent.
~7.00t, JHF = 54 Hz1HCH F₂The proton of the difluoromethyl group is significantly deshielded by the two electronegative fluorine atoms and exhibits a characteristic triplet splitting due to coupling with the two equivalent fluorine nuclei.[4]
~6.80s1HPyrazole C4-H This proton is on the pyrazole ring and its chemical shift is influenced by the surrounding electron-withdrawing groups. It appears as a singlet as there are no adjacent protons to couple with.
4.45q, JHH = 7.1 Hz2H-OCH ₂CH₃The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons.
1.42t, JHH = 7.1 Hz3H-OCH₂CHThe methyl protons of the ethyl group are in a typical alkyl region and are split into a triplet by the two neighboring methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz) for better signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phasing and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound (5-10 mg) Solvent Dissolve in Deuterated Solvent (0.7 mL) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer High-Field NMR Spectrometer Tube->Spectrometer Insert Sample Parameters Set Acquisition Parameters Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Raw Data Correction Phase & Baseline Correction FT->Correction Calibration Calibrate Chemical Shifts Correction->Calibration Integration Integrate Peaks Calibration->Integration Analysis Assign Signals Integration->Analysis

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity (JCF)AssignmentCausality of Experimental Choice
~160.0sC =OThe carbonyl carbon of the ester is significantly deshielded and appears at a low field.
~145.0sPyrazole C 5The pyrazole carbon attached to the ester group.
~140.0t, JCF ≈ 35 HzPyrazole C 3The pyrazole carbon attached to the difluoromethyl group, showing splitting due to coupling with the two fluorine atoms.
~110.0t, JCF ≈ 235 HzC HF₂The carbon of the difluoromethyl group is significantly deshielded by the two fluorine atoms and exhibits a large one-bond C-F coupling constant.
~110.0sPyrazole C 4The pyrazole carbon bearing a hydrogen atom.
~62.0s-OC H₂CH₃The methylene carbon of the ethyl group, deshielded by the adjacent oxygen.
~14.0s-OCH₂C H₃The methyl carbon of the ethyl group, appearing in the typical aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[5][6]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity (JFH)AssignmentCausality of Experimental Choice
~ -115d, JFH = 54 HzCF ₂HThe two fluorine atoms of the difluoromethyl group are chemically equivalent and will appear as a single signal. This signal will be split into a doublet due to coupling with the single proton on the same carbon. The chemical shift is referenced to an external standard, typically CFCl₃.[7]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing the ¹⁹F nucleus.

  • Data Acquisition: A simple one-pulse experiment is sufficient. ¹⁹F NMR spectra are often acquired without proton decoupling to observe the H-F coupling.

  • Data Processing: Standard processing procedures are followed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet or ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400Broad, MediumN-H stretch of the pyrazole ring.
~2900-3000MediumC-H stretches of the ethyl group.
~1720StrongC=O stretch of the ester carbonyl group.
~1500-1600MediumC=N and C=C stretches of the pyrazole ring.
~1100-1300StrongC-O stretch of the ester and C-F stretches of the difluoromethyl group.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR_Analysis_Logic cluster_regions Key Spectral Regions cluster_assignments Functional Group Assignments IR_Spectrum IR Spectrum Region1 3200-3400 cm⁻¹ IR_Spectrum->Region1 Region2 ~1720 cm⁻¹ IR_Spectrum->Region2 Region3 1100-1300 cm⁻¹ IR_Spectrum->Region3 NH_Stretch N-H Stretch Region1->NH_Stretch Presence of a broad band CO_Stretch C=O Stretch Region2->CO_Stretch Presence of a strong, sharp band CF_Stretch C-F Stretch Region3->CF_Stretch Presence of strong bands

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
190[M]⁺, Molecular ion peak.
145[M - OCH₂CH₃]⁺, Loss of the ethoxy group.
119[M - CHF₂ - CO]⁺, Loss of the difluoromethyl and carbonyl groups.
51[CHF₂]⁺, Difluoromethyl cation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragments.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, allows for its unambiguous structural confirmation. The predictable and distinct signals arising from the pyrazole core, the ethyl ester, and the difluoromethyl group provide a robust analytical dataset for researchers in synthetic chemistry, drug discovery, and materials science. The protocols and predicted data presented in this guide serve as a valuable resource for the characterization of this and structurally related compounds.

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Difluoromethyl-Pyrazole Scaffold

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The difluoromethyl (CF₂H) group, in particular, has garnered immense interest as it can act as a lipophilic bioisostere for hydroxyl, thiol, or amine moieties, often enhancing metabolic stability and modulating physicochemical properties like acidity and hydrogen-bonding capacity.[1][2] When this functional group is installed on a pyrazole core—a privileged heterocycle in numerous pharmacologically active agents—the resulting scaffold becomes a highly valuable building block.[3][4] Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is one such intermediate, pivotal in the synthesis of novel fungicides, particularly those acting as Succinate Dehydrogenase Inhibitors (SDHI), as well as other potential therapeutic agents.[4][5]

This guide provides a comprehensive overview of a robust synthetic methodology for this compound, details the critical characterization techniques required to validate its structure and purity, and explains the scientific rationale behind the chosen experimental pathways.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule points to a classical and highly reliable approach for pyrazole synthesis: the Knorr pyrazole synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][6][7]

Our strategy, therefore, hinges on the reaction between a suitable difluoromethylated 1,3-dicarbonyl precursor and hydrazine hydrate. The key starting material is ethyl 4,4-difluoro-3-oxobutanoate, which contains the necessary carbon backbone and the critical difluoromethyl and ethyl ester functionalities.

G Target This compound disconnection C-N Disconnection (Knorr Synthesis) Target->disconnection hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) disconnection->hydrazine precursor Ethyl 4,4-difluoro-3-oxobutanoate disconnection->precursor

Caption: Retrosynthetic analysis of the target compound.

This one-pot reaction is efficient and generally proceeds with good regioselectivity, driven by the differential reactivity of the two carbonyl groups in the precursor.[8][9]

Synthesis Methodology: A Validated Protocol

The following protocol details a reliable method for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Overall Reaction Scheme

The core of the synthesis is the acid-catalyzed condensation of ethyl 4,4-difluoro-3-oxobutanoate with hydrazine hydrate. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A patent describing a similar ring-closure reaction supports this efficient pathway.[10]

G sub1 Ethyl 4,4-difluoro-3-oxobutanoate plus + sub1->plus sub2 Hydrazine Hydrate product Ethyl 3-(difluoromethyl)-1H- pyrazole-5-carboxylate sub2->product Glacial Acetic Acid Ethanol, Reflux plus->sub2

Caption: Overall synthetic reaction scheme.

Step-by-Step Experimental Protocol
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq).

  • Solvent Addition: Add ethanol (approx. 5 volumes) to the flask to dissolve the starting material. Ethanol is chosen as it is a polar protic solvent that effectively solvates both the reactants and intermediates.

  • Catalyst Introduction: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq). The acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine.

  • Reagent Addition: Slowly add hydrazine hydrate (1.05 eq) to the stirred solution at room temperature. A slight excess of hydrazine ensures the complete consumption of the limiting dicarbonyl starting material. The addition should be controlled to manage any potential exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-5 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the title compound as a white to yellow solid.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data presented below are expected values derived from literature on analogous structures and foundational principles of spectroscopy.[4][11]

Physical and Chemical Properties
PropertyValueSource
CAS Number 936033-53-3[12][13][]
Molecular Formula C₇H₈F₂N₂O₂[12][]
Molecular Weight 190.15 g/mol [12][]
Appearance White to Yellow Solid
Purity >95% (typical)
Spectroscopic Data Analysis

The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a definitive structural confirmation.

G cluster_char Characterization Suite start Synthesized Crude Product purification Column Chromatography start->purification product Pure Product (>95%) purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr Confirms Connectivity & Purity ms Mass Spectrometry (MS) product->ms Confirms Mass ir Infrared Spectroscopy (IR) product->ir Confirms Functional Groups

Caption: Post-synthesis characterization workflow.

TechniqueExpected Peak/Shift (δ in ppm, J in Hz)Assignment
¹H NMR ~13.0-14.0 (br s, 1H)N-H of pyrazole ring
~7.0 (s, 1H)CH of pyrazole ring
~6.8 (t, J ≈ 54-56 Hz, 1H)CH F₂
~4.4 (q, J ≈ 7.1 Hz, 2H)-O-CH ₂-CH₃
~1.4 (t, J ≈ 7.1 Hz, 3H)-O-CH₂-CH
¹³C NMR ~160C =O (ester)
~145 (t, J ≈ 25 Hz)C -CHF₂
~140C -COOEt
~110 (t, J ≈ 238 Hz)C HF₂
~108C H (pyrazole ring)
~62-O-C H₂-CH₃
~14-O-CH₂-C H₃
¹⁹F NMR ~ -115 (d, J ≈ 54-56 Hz)CHF
IR (cm⁻¹) ~3200-3400 (br)N-H stretch
~1710-1730 (s)C=O ester stretch[4]
~1250-1300 (s)C-F stretch[4]
Mass Spec. m/z 190.06 [M]⁺Molecular Ion

Note: NMR shifts are predictive and can vary based on solvent and concentration. The triplet (t) for the CHF₂ proton in ¹H NMR and the doublet (d) in ¹⁹F NMR are highly characteristic and serve as key diagnostic peaks.

Safety and Handling

According to its GHS classification, this compound is considered a hazardous substance.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12][]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established Knorr pyrazole condensation. The protocol is robust, utilizing common reagents and conditions, and yields a product that can be readily purified. The comprehensive characterization suite, particularly the distinctive signals from the difluoromethyl group in ¹H and ¹⁹F NMR, provides an unambiguous validation of the final product's identity and purity. This guide serves as a trusted resource for researchers needing to access this valuable fluorinated building block for applications in drug discovery and agrochemical development.

References

An In-depth Technical Guide to Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate (CAS 936033-53-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate, identified by CAS number 936033-53-3, is a fluorinated heterocyclic building block of significant interest in modern medicinal and agricultural chemistry. The incorporation of a difluoromethyl group into the pyrazole scaffold imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents and advanced agrochemicals. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical identity, physicochemical properties, and its emerging role as a key intermediate in the synthesis of bioactive molecules, particularly as a precursor to succinate dehydrogenase inhibitor (SDHI) fungicides. While experimental spectral data remains proprietary, this document will discuss the predicted spectral characteristics and provide context for its application in research and development.

Chemical Identity and Physicochemical Properties

This compound is a pyrazole derivative characterized by an ethyl ester at the 5-position and a difluoromethyl group at the 3-position of the heterocyclic ring.[1][]

Structure and Nomenclature
  • IUPAC Name: ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate[1][3]

  • Synonyms: 5-difluoromethylpyrazole-3-carboxylic acid ethyl ester, ethyl 3-(difluoromethyl)pyrazole-5-carboxylate, 1H-pyrazole-5-carboxylic acid, 3-(difluoromethyl)-, ethyl ester[1][][4]

  • CAS Number: 936033-53-3[1][5]

  • Molecular Formula: C₇H₈F₂N₂O₂[1][5]

  • Molecular Weight: 190.15 g/mol [1][5]

  • Canonical SMILES: CCOC(=O)C1=NNC(=C1)C(F)F[1][]

  • InChI Key: SITMASZMBKIGMK-UHFFFAOYSA-N[1][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted through computational models due to the limited availability of published experimental data.

PropertyValueSource
Physical Form White to Yellow Solid
Purity Typically ≥95%[3]
Boiling Point (Predicted) 317.5 ± 42.0 °C at 760 mmHg[]
Density (Predicted) 1.326 ± 0.06 g/cm³[]
pKa (Predicted) 8.72 ± 0.10
XLogP3 (Predicted) 1.4[]
Topological Polar Surface Area 55 Ų[][4]
Hydrogen Bond Donor Count 1[1][]
Hydrogen Bond Acceptor Count 5[1][]
Rotatable Bond Count 4[1][]

Synthesis and Reactivity

While specific, detailed synthetic procedures for CAS 936033-53-3 are not extensively published in peer-reviewed literature, the synthesis of pyrazole carboxylates is a well-established area of organic chemistry. A common and logical approach involves the cyclocondensation reaction between a hydrazine source and a β-dicarbonyl compound or its equivalent.

General Synthetic Approach

A plausible synthetic route to this compound involves the reaction of a suitably functionalized difluoromethyl-containing β-ketoester with hydrazine.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product A Ethyl 4,4-difluoro-3-oxobutanoate C Cyclocondensation A->C Reacts with B Hydrazine (NH₂NH₂) B->C D Ethyl 3-(difluoromethyl)- 1H-pyrazole-5-carboxylate (CAS 936033-53-3) C->D Yields G cluster_precursor Building Block cluster_synthesis Chemical Modification cluster_product Active Ingredient cluster_target Biological Target Precursor Ethyl 3-(difluoromethyl)- 1H-pyrazole-5-carboxylate Synth Amide Coupling (e.g., with an aniline derivative) Precursor->Synth SDHI SDHI Fungicide (e.g., Fluxapyroxad, Bixafen) Synth->SDHI Target Succinate Dehydrogenase (Complex II) in Fungi SDHI->Target Inhibits

References

An In-depth Technical Guide to the Mechanism of Action of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Key Agrochemical Scaffold

For researchers, scientists, and drug development professionals in agrochemistry and beyond, understanding the foundational role of specific chemical scaffolds is paramount to innovation. Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate stands as a pivotal intermediate, a cornerstone in the synthesis of a powerful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[1] This guide delves into the core mechanism of action stemming from this scaffold, offering insights into the causality of its molecular design and the experimental validation of its biological activity.

The Significance of the Difluoromethyl-Pyrazole Moiety

This compound is not merely a precursor; its structural components are intrinsically linked to the efficacy of the final active compounds. The difluoromethyl group (CHF2) is a critical bioisostere for other functionalities, enhancing properties such as lipophilicity and metabolic stability.[1] This modification optimizes the compound's ability to traverse biological membranes and resist degradation within the target organism, thereby prolonging its inhibitory action. The pyrazole ring itself provides a rigid and stable core, correctly orienting the pharmacophoric elements for optimal interaction with the target enzyme.

Primary Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

The predominant mechanism of action for fungicides derived from this compound is the potent and specific inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[1][2][3]

The Role of the Mitochondrial Respiratory Chain

The mitochondrial respiratory chain is the central hub of cellular energy production (ATP) in aerobic organisms. It comprises a series of protein complexes that facilitate the transfer of electrons from donor molecules to a final electron acceptor (oxygen), creating a proton gradient that drives ATP synthesis. SDH is a crucial enzymatic complex in this chain, directly linking the Krebs cycle (citric acid cycle) to the electron transport chain.

Diagram: Overview of the Mitochondrial Respiratory Chain

Mitochondrial_Respiratory_Chain cluster_protons Intermembrane Space (H+) cluster_matrix Mitochondrial Matrix ComplexI Complex I (NADH Dehydrogenase) NAD NAD+ ComplexI->NAD CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- p1 H+ ComplexII Complex II (Succinate Dehydrogenase) Fumarate Fumarate ComplexII->Fumarate ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- p2 H+ ComplexIV Complex IV (Cytochrome c Oxidase) O2 O₂ ComplexIV->O2 p3 H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP p4 H+ NADH NADH NADH->ComplexI e- Succinate Succinate Succinate->ComplexII e- CoQ->ComplexIII e- CytC->ComplexIV e- H2O H₂O ADP ADP + Pi ADP->ATPSynthase

Caption: The mitochondrial electron transport chain, highlighting the central role of Complex II (SDH).

Molecular Interaction with SDH

Derivatives of this compound, typically in the form of carboxamides, act as competitive inhibitors at the ubiquinone (Coenzyme Q) binding site of SDH.[3][4] By occupying this site, the inhibitor prevents the natural substrate from binding, thereby halting the transfer of electrons from succinate to ubiquinone. This disruption has two major consequences:

  • Cessation of Electron Flow: The electron transport chain is effectively broken at Complex II.

  • Inhibition of ATP Synthesis: The lack of electron flow prevents the generation of the proton gradient necessary for ATP synthase to produce ATP.

This energy crisis ultimately leads to the death of the fungal cell. The specificity of these inhibitors for fungal SDH over that of other organisms contributes to their utility in agriculture.

Diagram: Mechanism of SDH Inhibition

SDH_Inhibition cluster_normal Normal SDH Function cluster_inhibited Inhibited SDH Function SDH_Normal Succinate SDH (Complex II) Ubiquinone (CoQ) Fumarate Fumarate SDH_Normal->Fumarate CoQH2 CoQH₂ SDH_Normal->CoQH2 Succinate Succinate Succinate->SDH_Normal:succ CoQ CoQ CoQ->SDH_Normal:q ETC To Complex III CoQH2->ETC SDH_Inhibited Succinate SDH (Complex II) Ubiquinone (CoQ) Binding Site Blocked X SDH_Inhibited:q->Blocked Inhibitor Pyrazole Carboxamide (SDHI) Inhibitor->SDH_Inhibited:q Explanation The SDHI molecule binds to the ubiquinone binding site, preventing the reduction of CoQ to CoQH₂ and halting the electron transport chain.

Caption: Competitive inhibition of Succinate Dehydrogenase (SDH) by a pyrazole carboxamide derivative.

Experimental Validation of the Mechanism of Action

A multi-faceted approach is required to elucidate and confirm the mechanism of action for novel compounds derived from this compound.

In Vitro Enzyme Inhibition Assay

The direct interaction between the synthesized compound and the target enzyme is quantified using an in vitro enzyme inhibition assay.

Protocol: SDH Inhibition Assay

  • Isolation of Mitochondria: Isolate mitochondria from the target fungal species through differential centrifugation.

  • Preparation of Submitochondrial Particles: Further process the isolated mitochondria to obtain submitochondrial particles, which are enriched in respiratory chain complexes.

  • Assay Setup: In a 96-well plate, combine the submitochondrial particles, a suitable buffer, and varying concentrations of the test inhibitor (dissolved in DMSO, with a final concentration of <1% to avoid solubility issues).[5]

  • Initiation of Reaction: Add succinate as the substrate and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) that changes color upon reduction.

  • Data Acquisition: Measure the rate of color change (reduction of the electron acceptor) spectrophotometrically over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Parameter Description Example Value
IC50 Concentration of inhibitor causing 50% inhibition of SDH activity.82.26 µM[4]
Molecular Docking Studies

Computational molecular docking provides valuable insights into the binding mode of the inhibitor within the active site of SDH.[3][4]

Workflow: Molecular Docking

  • Protein Preparation: Obtain the 3D crystal structure of the target SDH from a protein databank or generate a homology model. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the pyrazole carboxamide inhibitor and optimize its geometry.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the defined active site of the protein.

  • Analysis: Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues in the active site. For instance, the carbonyl oxygen of the carboxamide may form hydrogen bonds with tyrosine and tryptophan residues in the SDH active site.[3]

Diagram: Experimental Workflow for SDHI Fungicide Development

SDHI_Workflow Start Ethyl 3-(difluoromethyl)-1H- pyrazole-5-carboxylate Synthesis Synthesis of Pyrazole Carboxamide Derivatives Start->Synthesis InVitro In Vitro Antifungal Screening (Mycelial Growth Assay) Synthesis->InVitro EnzymeAssay SDH Enzyme Inhibition Assay (IC50) InVitro->EnzymeAssay Active Compounds Docking Molecular Docking (Binding Mode Analysis) EnzymeAssay->Docking Potent Inhibitors InVivo In Vivo Fungicide Efficacy (Greenhouse/Field Trials) EnzymeAssay->InVivo Lead Lead Compound Optimization Docking->Lead Validate Binding InVivo->Lead Structure-Activity Relationship (SAR) Lead->Synthesis Iterative Design

Caption: A typical workflow for the development of SDHI fungicides from the core pyrazole scaffold.

Broader Biological Activities of Pyrazole Derivatives

While SDH inhibition is the primary mechanism for the fungicidal derivatives of this compound, it is noteworthy that the broader class of pyrazole compounds exhibits a wide range of biological activities. Different substitutions on the pyrazole ring can lead to compounds that act as inhibitors of other enzymes, such as:

  • Carbonic Anhydrase: Certain pyrazole carboxamide derivatives have shown inhibitory effects against human carbonic anhydrase isoenzymes.[6]

  • Kinases: Pyrazole-based compounds have been developed as potent inhibitors of kinases like FLT3 and CDKs, with applications in oncology.[7]

This highlights the versatility of the pyrazole scaffold in medicinal and agricultural chemistry, where modifications to the core structure can redirect the biological activity towards different molecular targets.

Conclusion

This compound is a critically important building block in modern agrochemical research. Its derivatives, particularly the carboxamides, function as highly effective fungicides through the targeted inhibition of succinate dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain. The difluoromethyl group and the pyrazole core are key structural features that contribute to the high efficacy of these compounds. A comprehensive understanding of this mechanism, validated through a combination of in vitro enzymatic assays and computational molecular docking, is essential for the rational design and development of the next generation of fungicides.

References

Introduction: The Strategic Importance of the Difluoromethyl Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of Difluoromethyl Pyrazole Compounds

In the landscape of modern chemical research, particularly in drug discovery and materials science, the pyrazole nucleus is considered a "privileged scaffold".[1] Its five-membered heterocyclic structure offers a unique combination of aromaticity, hydrogen bonding capability, and synthetic versatility that has led to its inclusion in numerous blockbuster drugs and advanced materials.[1][2][3] When this potent scaffold is functionalized with a difluoromethyl (CHF₂) group, a fascinating and highly valuable class of compounds emerges.

The CHF₂ group is far more than a simple fluorine substitution. It acts as a bioisostere for hydroxyl, thiol, or amine groups and is considered a lipophilic hydrogen bond donor, a rare and powerful feature in molecular design.[4] This unique electronic character, combined with the metabolic stability conferred by the strong carbon-fluorine bonds, allows for significant modulation of a molecule's pharmacokinetic and pharmacodynamic profiles.[5] The synergy between the robust pyrazole core and the influential CHF₂ moiety has made these compounds critical building blocks for a new generation of fungicides and targeted therapeutics.[6]

This guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate difluoromethyl pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind theoretical choices and the interpretation of their results. We will delve into the foundational principles of quantum mechanics, molecular modeling, and structure-activity relationships, providing field-proven insights and actionable protocols to accelerate research and development.

Part 1: Foundational Computational Methodologies

The theoretical investigation of difluoromethyl pyrazoles relies on a suite of computational tools that predict molecular behavior from first principles, guiding synthesis and experimental testing.

Density Functional Theory (DFT): Illuminating Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method that has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational cost.[7] It is used to calculate the electronic structure of molecules, providing fundamental insights into geometry, stability, and reactivity.[8] For difluoromethyl pyrazoles, DFT is indispensable for understanding how the electron-withdrawing nature of the CHF₂ group influences the aromaticity and reactivity of the pyrazole ring.

Causality of Method Selection:

  • Functional Choice (e.g., B3LYP): The B3LYP functional is frequently chosen for organic molecules as it provides reliable results for geometries and energies without the prohibitive computational expense of higher-level ab initio methods.[8][9]

  • Basis Set Choice (e.g., 6-311++G(d,p)): A triple-zeta basis set like 6-311G, augmented with diffuse (++) and polarization (d,p) functions, is crucial for accurately describing the electron distribution around the electronegative fluorine atoms and the nitrogen lone pairs of the pyrazole ring.[9]

This protocol outlines the conceptual steps for performing a standard DFT calculation to find a stable molecular structure.

  • Input File Preparation:

    • Construct an initial 3D geometry of the difluoromethyl pyrazole molecule using a molecular builder (e.g., Avogadro, GaussView).

    • Define the calculation parameters in the input file:

      • Route Section: Specify the method (# B3LYP/6-311++G(d,p)), the job type (Opt Freq for optimization followed by frequency calculation), and any solvent models if needed (e.g., SCRF=(PCM, Solvent=Water)).

      • Charge and Multiplicity: Specify the molecule's total charge (usually 0) and spin multiplicity (usually 1 for a singlet state).

      • Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.

  • Execution: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Analysis and Validation (Trustworthiness Pillar):

    • Convergence Confirmation: Ensure the optimization calculation has converged by checking the output log file for successful completion criteria.

    • Vibrational Frequency Analysis: This is a critical self-validation step. After optimization, a frequency calculation is performed. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[9] One imaginary frequency indicates a transition state.

    • Data Extraction: Extract key data from the output file, including the final optimized energy, atomic coordinates, dipole moment, and vibrational modes.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a difluoromethyl pyrazole derivative) when bound to a second molecule (a receptor, typically a protein target).[10] It is a cornerstone of structure-based drug design, used to screen potential inhibitors and elucidate binding mechanisms at the atomic level.[11][12]

Causality of Method Selection:

  • Target Selection: Docking studies begin with a high-resolution crystal structure of the target protein, obtained from a repository like the Protein Data Bank (PDB).

  • Binding Site Definition: The active site, where the natural substrate or a known inhibitor binds, is defined as the search space for the docking algorithm.

  • Scoring Functions: Docking algorithms use scoring functions to estimate the binding affinity (e.g., in kcal/mol), ranking different binding poses. Lower energy scores typically indicate more favorable binding.[12]

G cluster_0 In Silico Design & Screening cluster_1 Experimental Validation Start Hypothesis / Target ID Lib Virtual Library of Difluoromethyl Pyrazoles Start->Lib Dock Molecular Docking (e.g., AutoDock Vina) Lib->Dock Predict Binding Mode DFT DFT Calculations (e.g., B3LYP) Dock->DFT Refine Energetics & Electronic Properties Hit Hit Identification Dock->Hit Rank by Score QSAR QSAR Modeling QSAR->Lib Predict Activity Synth Chemical Synthesis Hit->Synth BioAssay Biological Assays (e.g., IC50) Synth->BioAssay BioAssay->QSAR Generate Training Data SAR SAR Analysis BioAssay->SAR SAR->Lib Feedback Loop: Design New Analogs

Caption: A typical workflow for computational drug design of pyrazole compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[13] For pyrazole derivatives, a 2D or 3D-QSAR model can predict the anticancer or antifungal activity of newly designed compounds before they are synthesized, saving significant time and resources.[13][14]

Part 2: Analysis of Molecular Properties

The true power of theoretical studies lies in the detailed analysis of molecular properties that are often difficult or impossible to measure directly.

Electronic Properties and Reactivity Analysis

DFT calculations provide a wealth of information about the electronic nature of difluoromethyl pyrazoles.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[8][12] The difluoromethyl group, being strongly electron-withdrawing, typically lowers the energy of both the HOMO and LUMO.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule.[11] It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For difluoromethyl pyrazoles, the MEP map highlights the negative potential around the pyrazole nitrogens (hydrogen bond acceptors) and the slightly positive potential on the hydrogen of the CHF₂ group, confirming its capacity as a hydrogen bond donor.[11][12]

The following table summarizes representative DFT-calculated electronic properties for a series of 4-difluoromethyl pyrazole derivatives.[12]

Compound IDE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
3a -6.912-1.5245.388
3b -7.020-1.6335.387
3f -6.830-1.6875.143
3h -7.102-1.8235.279
Data sourced from a study using DFT calculations to investigate potential cyclooxygenase-2 inhibitors.[12]
Conformational Analysis and Non-Covalent Interactions

The three-dimensional shape (conformation) of a molecule is critical to its function. The introduction of fluorine atoms can profoundly influence conformational preferences through dipole-dipole interactions and weak hydrogen bonds.[15] Theoretical studies show that the CHF₂ group's C-H bond, acidified by the adjacent fluorine atoms, can participate in stabilizing C-H···O or C-H···N non-covalent interactions within a protein active site.[16] These interactions, though individually weak, can collectively contribute significantly to binding affinity and selectivity.

NCI cluster_0 Protein Active Site Residue cluster_1 Difluoromethyl Pyrazole Ligand cluster_2 Protein Active Site Residue AA_O Carbonyl Oxygen (H-Bond Acceptor) Pyrazole Pyrazole Ring CHF2 CHF₂ Group CHF2->AA_O C-H···O (Lipophilic H-Bond) AA_NH Amine Hydrogen (H-Bond Donor) AA_NH->Pyrazole N-H···N (Conventional H-Bond)

Caption: Key hydrogen bonding interactions involving a difluoromethyl pyrazole ligand.

Part 3: Applications in Research and Development

Theoretical studies provide actionable intelligence for real-world applications.

Case Study: Design of Cyclooxygenase-2 (COX-2) Inhibitors

Several studies have employed a combination of DFT and molecular docking to investigate difluoromethyl pyrazole derivatives as potential selective COX-2 inhibitors for anti-inflammatory applications.[11][12][17]

  • Docking Insights: Simulations have shown that these derivatives can fit snugly into the COX-2 active site. The binding is often stabilized by a combination of interactions:

    • Hydrogen Bonds: The pyrazole nitrogen atoms frequently form hydrogen bonds with key amino acid residues like Arg120 or Tyr355.[11][17]

    • Hydrophobic Interactions: Phenyl or other aromatic substituents on the pyrazole ring engage in hydrophobic interactions with nonpolar residues in the active site.[11]

    • CHF₂ Contribution: The difluoromethyl group contributes to binding by forming weak C-H···O bonds and by favorably occupying hydrophobic pockets.[17]

  • DFT Validation: DFT calculations of MEP maps help to rationalize the observed docking results. The negative potential on the pyrazole nitrogens confirms their role as strong hydrogen bond acceptors, aligning perfectly with the interactions predicted by docking.[11][12]

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
3a -6.85TYR 385, SER 353H-Bond, Hydrophobic
3f -6.83TYR 385, ARG 120H-Bond, Hydrophobic
3g -6.98GLN 192, LEU 352H-Bond, Hydrophobic
Data derived from a molecular docking study of 4-difluoromethyl pyrazole derivatives.[11][12]
Application in Agrochemicals: SDHI Fungicides

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is a crucial building block for a class of modern fungicides known as succinate dehydrogenase inhibitors (SDHIs).[6] Theoretical studies are vital in this field for:

  • SAR Exploration: Understanding how different substituents on the pyrazole ring affect binding to the succinate dehydrogenase enzyme in various fungal species.

  • Resistance Prediction: Modeling mutations in the target enzyme to predict and overcome potential resistance mechanisms.

  • Off-Target Selectivity: Ensuring the designed molecules are selective for the fungal target over the corresponding enzyme in plants and animals.

Conclusion and Future Perspectives

Theoretical studies of difluoromethyl pyrazole compounds provide an unparalleled atomic-level understanding of their structure, properties, and interactions. The integration of quantum mechanical methods like DFT with simulation techniques such as molecular docking and QSAR has become an indispensable part of the modern research and development pipeline.[7] This computational-first approach allows for the rational design of more potent, selective, and safer molecules, whether for therapeutic intervention or crop protection.

The future of this field will likely involve the integration of more advanced computational strategies. The use of machine learning and artificial intelligence to develop more accurate QSAR models and to screen vast virtual libraries will undoubtedly accelerate the pace of discovery.[7] Furthermore, the development of more precise force fields and multi-scale modeling approaches will enable more complex phenomena, such as protein dynamics and solvent effects, to be studied with greater accuracy.[7] By continuing to leverage and refine these powerful theoretical tools, the scientific community can fully unlock the immense potential of the difluoromethyl pyrazole scaffold.

References

An In-depth Technical Guide to Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemistry. Its structural combination of a pyrazole core, a difluoromethyl group, and an ethyl carboxylate moiety imparts a unique set of chemical properties that make it a valuable building block for the synthesis of complex, biologically active molecules. The pyrazole scaffold is a well-established privileged structure in drug discovery, known for its metabolic stability and ability to participate in various biological interactions. The introduction of a difluoromethyl (CHF2) group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and hydrogen bonding capabilities. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering valuable insights for researchers engaged in the design and development of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₇H₈F₂N₂O₂--INVALID-LINK--
Molecular Weight 190.15 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 936033-53-3--INVALID-LINK--[1]
Appearance White to yellow solid--INVALID-LINK--
Boiling Point (Predicted) 317.5 ± 42.0 °C at 760 mmHg--INVALID-LINK--[]
Density (Predicted) 1.326 ± 0.06 g/cm³--INVALID-LINK--[]
XLogP3 1.4--INVALID-LINK--[1]
Hydrogen Bond Donor Count 1--INVALID-LINK--[]
Hydrogen Bond Acceptor Count 5--INVALID-LINK--[]
Rotatable Bond Count 4--INVALID-LINK--[]

Synthesis

The synthesis of this compound typically involves a cyclocondensation reaction between a β-ketoester bearing a difluoromethyl group and a hydrazine source. A plausible and commonly employed synthetic route is the reaction of ethyl 4,4-difluoro-3-oxobutanoate with hydrazine hydrate.

G reagent1 Ethyl 4,4-difluoro-3-oxobutanoate reaction Cyclocondensation reagent1->reaction reagent2 Hydrazine Hydrate (N₂H₄·H₂O) reagent2->reaction product This compound reaction->product

Caption: Synthetic pathway to this compound.

Experimental Protocol:

Materials:

  • Ethyl 4,4-difluoro-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent like acetic acid)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a solution of ethyl 4,4-difluoro-3-oxobutanoate in a suitable solvent such as ethanol, hydrazine hydrate is added dropwise at a controlled temperature, typically 0 °C to room temperature.

  • The reaction mixture is then stirred at room temperature or heated to reflux for a period of time to ensure the completion of the cyclization.

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.

  • The residue is then taken up in a suitable organic solvent like ethyl acetate and washed with a mild base such as a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

This method is analogous to the well-established Knorr pyrazole synthesis and is a common strategy for preparing substituted pyrazoles.[3][4]

Spectroscopic Data

While publicly available, experimentally verified spectra are scarce, the expected spectroscopic signatures can be predicted based on the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the pyrazole C4-proton, and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms. The N-H proton of the pyrazole ring will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the ethyl group carbons, the pyrazole ring carbons, the ester carbonyl carbon, and a triplet for the difluoromethyl carbon due to carbon-fluorine coupling.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (190.15 g/mol ).[1]

Reactivity

The reactivity of this compound is governed by the interplay of its three key functional groups: the pyrazole ring, the ethyl ester, and the difluoromethyl group.

Caption: Key reactive sites and potential transformations.

Reactions of the Pyrazole Ring
  • N-Alkylation and N-Arylation: The pyrazole ring contains two nitrogen atoms, and the N-H proton is acidic, allowing for deprotonation followed by reaction with various electrophiles. N-alkylation is a common reaction for pyrazoles, and the regioselectivity of this reaction can be influenced by the nature of the substituents on the pyrazole ring and the reaction conditions.[5][6][7][8]

  • Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing ester and difluoromethyl groups may deactivate the ring towards these reactions.

Reactions of the Ethyl Ester Group
  • Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.[9]

  • Amidation: The ester can be converted to an amide by reaction with an amine, often after conversion to a more reactive species like an acid chloride. This is a crucial step in the synthesis of many bioactive compounds.

Reactivity of the Difluoromethyl Group
  • Influence on Acidity: The electron-withdrawing nature of the difluoromethyl group increases the acidity of the N-H proton of the pyrazole ring, facilitating its deprotonation.

  • Metabolic Stability: The C-F bonds in the difluoromethyl group are very strong, which makes this group resistant to metabolic oxidation. This is a key reason for its incorporation into drug candidates.[10]

Applications

This compound is a key building block in the synthesis of a variety of commercially important compounds, particularly in the agrochemical sector.

  • Fungicides: This compound is a crucial intermediate in the production of several modern fungicides. The resulting pyrazole carboxamide fungicides are effective against a broad spectrum of fungal pathogens in various crops.[11][12][13][14] The difluoromethyl group plays a vital role in the biological activity of these fungicides.

  • Pharmaceuticals: The pyrazole core is a common motif in many pharmaceuticals. While specific drugs derived directly from this compound are not widely documented, its potential as a scaffold for the development of new therapeutic agents is significant, given the favorable properties imparted by the difluoromethyl group.[15]

  • Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds. The ester and the reactive N-H of the pyrazole ring provide handles for further chemical modifications.[11]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Statements: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[16]

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[16][17]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with important biological activities. Its unique combination of a pyrazole core and a difluoromethyl group provides a powerful tool for chemists in the agrochemical and pharmaceutical industries. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for unlocking its full potential in the development of new and improved products. As the demand for novel, effective, and safe chemical solutions continues to grow, the importance of key intermediates like this compound is set to increase.

References

The Pyrazole-5-Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide focuses specifically on pyrazole-5-carboxylate derivatives, a subclass that has demonstrated a vast spectrum of pharmacological activities. The strategic placement of the carboxylate group at the C5 position provides a crucial anchor for molecular interactions and a versatile handle for synthetic elaboration, making these derivatives particularly attractive for the development of novel therapeutic agents.[3] This document serves as a technical guide for researchers, offering insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these potent molecules.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrazole-5-carboxylate derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[4][5][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer cell proliferation and survival.

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of pyrazole-5-carboxylate derivatives stems from their ability to interact with various molecular targets.[4] A primary mechanism involves the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and apoptosis.[4] For instance, certain derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are frequently dysregulated in cancer.[4][7]

Another key strategy employed by these compounds is the induction of apoptosis, or programmed cell death. Some 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, closely related to the carboxylates, have been shown to trigger significant apoptosis in cancer cells.[8]

The following diagram illustrates a generalized workflow for the initial screening of pyrazole-5-carboxylate derivatives for anticancer activity.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies start Synthesis of Pyrazole-5-Carboxylate Library purification Purification & Characterization start->purification viability Cell Viability Assay (e.g., MTT, SRB) purification->viability Test Compounds ic50 IC50 Determination viability->ic50 kinase Kinase Inhibition Assays ic50->kinase Active Compounds apoptosis Apoptosis Assays (e.g., Flow Cytometry) ic50->apoptosis Active Compounds

Caption: A typical workflow for the discovery and initial evaluation of anticancer pyrazole-5-carboxylate derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole-5-carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended aryl groups. Structure-activity relationship studies have revealed that the introduction of specific functional groups can significantly enhance cytotoxicity and selectivity.[4] For example, the presence of electron-withdrawing groups on the aryl rings has been shown to increase anticancer activity in some series.[4]

The following table summarizes the in vitro cytotoxic activity of selected pyrazole-5-carboxylate and related derivatives against various cancer cell lines.

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateVaried aroxy and aryl groupsA549 (Lung)26[8]
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideVaried aryl groupsA549 (Lung)49.85[8]
Pyrazole Benzothiazole HybridsVaried substituentsHT29, PC3, A549, U87MG3.17 - 6.77[4]
Pyrazole Carbaldehyde DerivativesVaried substituentsMCF7 (Breast)0.25[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][7][9][10]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-5-carboxylate derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[1]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Pyrazole-5-carboxylate derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[11]

Mechanism of Action: Targeting the COX Pathway

The anti-inflammatory effects of many pyrazole-5-carboxylate derivatives are attributed to their ability to selectively inhibit COX-2.[12][13] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[9][12] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[12]

The following diagram illustrates the role of COX-2 in the inflammatory cascade and its inhibition by pyrazole derivatives.

anti_inflammatory_pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation PGs->Inflammation Pyrazole Pyrazole-5-Carboxylate Derivative Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole-5-carboxylate derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[14][15][16][17][18]

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the pyrazole-5-carboxylate derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Antifungal and Antiviral Activities: Combating Microbial Threats

The pyrazole-5-carboxylate scaffold has also demonstrated promising activity against a range of fungal and viral pathogens, highlighting its potential in the development of novel anti-infective agents.

Antifungal Activity

Several pyrazole-5-carboxylate and related carboxamide derivatives have been shown to possess notable antifungal activity against various phytopathogenic fungi.[19][20][21] The mechanism of action for some of these compounds involves the inhibition of key fungal enzymes.

Experimental Protocol: Mycelial Growth Inhibition Assay

This in vitro assay is a standard method for evaluating the antifungal activity of chemical compounds.[20][21][22][23][24]

Principle: The test compound is incorporated into a fungal growth medium, and the growth of the fungal mycelium is measured and compared to a control.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pyrazole-5-carboxylate derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Media Preparation: Incorporate various concentrations of the test compounds into a molten fungal growth medium (e.g., Potato Dextrose Agar - PDA).

  • Inoculation: Place a mycelial plug of the test fungus at the center of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature for several days.

  • Growth Measurement: Measure the diameter of the fungal colony in each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value (the effective concentration that inhibits fungal growth by 50%).[21]

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents against a variety of viruses, including Newcastle disease virus.[25][26][27][28]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound in vitro.[29][30]

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Step-by-Step Methodology:

  • Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.

  • Viral Infection: Infect the cell monolayers with a known amount of virus in the presence of varying concentrations of the pyrazole-5-carboxylate derivative.

  • Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value.[30]

Conclusion and Future Perspectives

The pyrazole-5-carboxylate scaffold continues to be a highly fruitful area of research in drug discovery. The diverse biological activities exhibited by these derivatives, including anticancer, anti-inflammatory, antifungal, and antiviral effects, underscore their therapeutic potential. Future research in this field will likely focus on the design and synthesis of more potent and selective analogs through a deeper understanding of their structure-activity relationships and mechanisms of action. The development of novel synthetic methodologies will also play a crucial role in expanding the chemical space of pyrazole-5-carboxylate derivatives, paving the way for the discovery of next-generation therapeutic agents.

References

The Pivotal Role of the Difluoromethyl Group in Modern Pyrazole Fungicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of agrochemical research, the pursuit of potent, selective, and environmentally benign fungicides is a paramount objective. Within the successful class of pyrazole-carboxamide fungicides, the strategic incorporation of the difluoromethyl (CF2H) group has emerged as a cornerstone of modern molecular design, leading to the development of numerous highly effective commercial products.[1][2][3][4] This technical guide provides an in-depth exploration of the multifaceted role of the difluoromethyl moiety in enhancing the fungicidal activity of pyrazole derivatives, with a focus on their primary mode of action as succinate dehydrogenase inhibitors (SDHIs).

The Rise of Difluoromethylated Pyrazole Fungicides: A Paradigm of Rational Design

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has become a highly successful scaffold in the development of contemporary fungicides.[1][2][4] A multitude of commercialized products, including Bixafen, Isopyrazam, Sedaxane, Fluxapyroxad, and Benzovindiflupyr, feature this critical structural element.[1][5] The prevalence of this moiety is not coincidental but rather the result of a deep understanding of its favorable physicochemical properties and its intricate interactions with the target enzyme.

The primary target for this class of fungicides is succinate dehydrogenase (SDH), a crucial enzyme complex (Complex II) in the mitochondrial respiratory chain and the tricarboxylic acid cycle.[1][6][7] By inhibiting SDH, these fungicides effectively disrupt the pathogen's energy production, leading to fungal death. The difluoromethyl group, positioned at the 3-position of the pyrazole ring, plays a direct and vital role in the binding affinity and overall efficacy of these inhibitors.

The Difluoromethyl Group's Multifaceted Contribution to Fungicidal Activity

The significance of the difluoromethyl group extends beyond a simple structural component. Its unique electronic and steric properties confer several advantages that enhance the overall performance of the fungicide.

Enhancing Target Affinity through Hydrogen Bonding

A key attribute of the difluoromethyl group is its ability to act as a competent hydrogen bond donor.[8][9][10] The polarized C-H bond in the CF2H group can form crucial hydrogen bonds with amino acid residues within the active site of the SDH enzyme. Molecular docking studies have revealed that the CF2H group can interact with residues such as arginine (Arg), histidine (His), and tryptophan (Trp) in the SDH enzyme complex.[11] This additional hydrogen bonding interaction significantly contributes to the binding affinity and stability of the fungicide-enzyme complex, thereby enhancing its inhibitory potency.

For instance, in some novel pyrazole carboxamide derivatives, the CF2H group has been shown to form a hydrogen bond with C-Arg81 of the SDH enzyme, a critical interaction for potent inhibition.[11] This contrasts with a methyl group, which cannot participate in such interactions, and a trifluoromethyl group, which is a hydrogen bond acceptor rather than a donor. This subtle yet critical difference underscores the rationale behind the selection of the difluoromethyl group in fungicide design.

Modulating Physicochemical Properties for Optimal Performance

The introduction of fluorine atoms into a molecule profoundly influences its physicochemical properties, and the difluoromethyl group is no exception. It moderately increases lipophilicity, which can improve the molecule's ability to penetrate fungal cell membranes and reach its target site.[11][12][13]

Compared to the more electron-withdrawing trifluoromethyl group, the difluoromethyl group offers a more nuanced modulation of the molecule's electronic properties and metabolic stability.[11][12] This fine-tuning is crucial for achieving a balance between high intrinsic activity and favorable pharmacokinetic properties, such as resistance to metabolic degradation within the plant and the target pathogen.

Structure-Activity Relationship (SAR) Insights

Extensive research into the structure-activity relationships of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides has consistently demonstrated the importance of the CF2H group. Studies involving the synthesis and evaluation of numerous analogues have shown that replacement of the difluoromethyl group often leads to a significant reduction in antifungal activity.[5]

The following table summarizes the general SAR trends observed for this class of fungicides, highlighting the pivotal role of the difluoromethyl group.

Molecular ComponentRole in Activity
3-(Difluoromethyl) Group Crucial for high affinity to SDH through hydrogen bonding; Modulates lipophilicity and metabolic stability.
1-Methyl Group on PyrazoleOften optimal for activity, likely influencing the conformation of the molecule for better target fit.
Pyrazole-4-carboxamide LinkerEssential for connecting the pyrazole "head" to the amine "tail" and participates in hydrogen bonding with the target enzyme.
Amine Moiety (R-group)Significantly influences the spectrum of activity and physicochemical properties. Varies widely among different commercial products.

Experimental Protocols for Synthesis and Evaluation

The development of novel pyrazole fungicides containing a difluoromethyl group involves a systematic approach of synthesis, characterization, and biological evaluation.

General Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

A common synthetic route to these compounds involves the acylation of a substituted aniline with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[3]

Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This key intermediate is typically synthesized from commercially available starting materials through a series of reactions including cyclization to form the pyrazole ring, followed by functional group manipulations to introduce the difluoromethyl and carboxyl groups, and finally conversion to the acid chloride.

Step 2: Acylation of the target aniline. The synthesized pyrazole acid chloride is then reacted with a desired substituted aniline in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to yield the final pyrazole-carboxamide fungicide.

Visualizing the Mode of Action

The following diagram illustrates the key interactions of a difluoromethyl pyrazole fungicide with the succinate dehydrogenase (SDH) enzyme.

SDHI_Mechanism cluster_interactions Key Interactions Fungicide Difluoromethyl Pyrazole Fungicide SDH Succinate Dehydrogenase (SDH) Active Site Fungicide->SDH Binds to CF2H CF2H Group H_Bond_CF2H Hydrogen Bond CF2H->H_Bond_CF2H Amide Amide Linker H_Bond_Amide Hydrogen Bond Amide->H_Bond_Amide Amine Amine Moiety Hydrophobic_Interaction Hydrophobic Pocket Amine->Hydrophobic_Interaction H_Bond_CF2H->SDH Arg/His Residue H_Bond_Amide->SDH Tyr/Trp Residue Hydrophobic_Interaction->SDH

Caption: Key interactions of a difluoromethyl pyrazole fungicide with the SDH active site.

Conclusion: A Cornerstone of Modern Fungicide Chemistry

The difluoromethyl group is a prime example of how the strategic incorporation of a specific functional group can lead to a significant leap in the efficacy and success of a class of agrochemicals. Its ability to engage in crucial hydrogen bonding interactions with the target enzyme, coupled with its favorable influence on the overall physicochemical properties of the molecule, has solidified the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl scaffold as a privileged structure in modern fungicide research and development. Future research will undoubtedly continue to leverage the unique properties of the difluoromethyl group in the design of the next generation of innovative and effective crop protection solutions.

References

Structural Elucidation of Ethyl 3-(Difluoromethyl)-1H-pyrazole-5-carboxylate: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate (CAS No: 936033-53-3), a heterocyclic compound of increasing interest in medicinal and agricultural chemistry.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale for each analytical choice, ensuring a robust and self-validating characterization process. We will explore a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by elemental analysis. The protocols and data interpretations are designed to provide researchers with the expertise to unambiguously confirm the molecular structure of this and related fluorinated pyrazole scaffolds.

Introduction: The Imperative for Unambiguous Characterization

This compound is a key building block in the synthesis of more complex molecules.[1] The presence of a difluoromethyl group can significantly enhance properties like lipophilicity and metabolic stability, making it a valuable moiety in drug design. The pyrazole core is a well-established pharmacophore found in numerous approved drugs. However, the synthesis of substituted pyrazoles can potentially yield regioisomers.[2] Therefore, a rigorous and unequivocal structural confirmation is not merely a procedural step but a foundational requirement for any further research or development.

This guide establishes a logical workflow to confirm the molecular formula C₇H₈F₂N₂O₂[3][4] and the specific connectivity of the substituents on the pyrazole ring.

The Elucidation Workflow: A Synergistic Strategy

Elucidation_Workflow cluster_input Initial Analysis cluster_techniques Spectroscopic & Analytical Techniques cluster_output Data Interpretation & Confirmation Input Sample: Ethyl 3-(difluoromethyl)- 1H-pyrazole-5-carboxylate NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Input->NMR Distribute Sample MS Mass Spectrometry (LRMS & HRMS) Input->MS Distribute Sample IR Infrared (IR) Spectroscopy Input->IR Distribute Sample EA Elemental Analysis Input->EA Distribute Sample Connectivity Determine Atom Connectivity (2D NMR) NMR->Connectivity Func_Groups Identify Functional Groups (IR & NMR) NMR->Func_Groups Formula Confirm Molecular Formula (HRMS & EA) MS->Formula IR->Func_Groups EA->Formula Final_Structure Confirmed Structure Connectivity->Final_Structure Synthesize Data Formula->Final_Structure Synthesize Data Func_Groups->Final_Structure Synthesize Data

Caption: Overall workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the specific chemical environment of the fluorine atoms. For this molecule, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is essential.

¹⁹F NMR Spectroscopy: The Fluorine Reporter

Expertise & Causality: Given the presence of a difluoromethyl (-CHF₂) group, ¹⁹F NMR is the most direct method for its confirmation. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making it an excellent NMR probe.[5][6] The large chemical shift dispersion in ¹⁹F NMR minimizes the chance of signal overlap.[7] We expect a single fluorine environment. The key diagnostic feature is the coupling to the single proton on the same carbon (¹JFH), which will split the proton signal in the ¹H NMR and the fluorine signal in the ¹⁹F NMR.

  • Expected Spectrum: A single resonance, appearing as a doublet due to coupling with the geminal proton (¹H). The chemical shift is anticipated in the typical range for difluoromethyl groups.[8]

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Causality: This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling. The most diagnostic signal will be the proton of the -CHF₂ group. Due to coupling with two equivalent fluorine atoms, this proton signal should appear as a triplet (or more accurately, a triplet of triplets if further coupled, but the dominant coupling is to F). This is a hallmark of the CHF₂ moiety.

  • Expected Signals:

    • -OCH₂CH₃ (Ethyl Ester): A quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

    • Pyrazole C4-H: A singlet for the proton on the pyrazole ring. Its chemical shift will confirm its position relative to the electron-withdrawing carboxylate and difluoromethyl groups.

    • -CHF₂: A triplet with a large coupling constant (~50-60 Hz), characteristic of two-bond H-F coupling (²JHF).[8]

    • Pyrazole N1-H: A broad singlet, which may be exchangeable with D₂O. Its visibility can be solvent-dependent. In the ¹H NMR spectra of similar pyrazole compounds, this N-H peak is often observed at a high chemical shift (downfield).[9]

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR confirms the number of unique carbon environments. Crucially, carbons bonded to fluorine will exhibit splitting due to C-F coupling. The carbon of the -CHF₂ group is expected to appear as a triplet with a very large one-bond coupling constant (¹JCF > 200 Hz). This provides definitive evidence for the C-F bonds.

  • Expected Signals:

    • -OCH₂CH₃: Two distinct signals for the methylene and methyl carbons.

    • -C=O (Ester Carbonyl): A signal in the typical carbonyl region (~160-170 ppm).

    • Pyrazole C3, C4, C5: Three distinct signals for the pyrazole ring carbons. The carbons attached to the -CHF₂ group (C3) and the ester (C5) will be significantly downfield.

    • -CHF₂: A triplet with a large ¹JCF coupling constant.

2D NMR (HSQC & HMBC): Assembling the Puzzle

Expertise & Causality: While 1D NMR suggests the pieces, 2D NMR shows how they connect.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to confirming the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key expected HMBC correlations for structural confirmation.

Predicted NMR Data Summary

Group¹H NMR (ppm, Multiplicity, J Hz)¹³C NMR (ppm, Multiplicity, J Hz)Key HMBC Correlations
-OCH₂CH₃ ~1.4 (t, J=7.1)~14 (s)CH₂ -> C H₃, C =O
-OCH₂CH₃ ~4.4 (q, J=7.1)~62 (s)C H₂ -> C=O, OC H₂CH₃
-C=O -~160 (s)-
Pyrazole C4-H ~7.0 (s)~110 (s)H -> C3, C5, C=O
-CHF₂ ~6.8 (t, ²JHF=56)~115 (t, ¹JCF=235)H -> C3, C4
Pyrazole N-H >12.0 (br s)--
Pyrazole C3 -~145 (t, ²JCF=25)-
pyrazole C5 -~140 (s)-

Note: Chemical shifts (δ) are predicted and may vary based on solvent and concentration.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for ensuring the observation of the labile N-H proton.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • 1D Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra using standard pulse programs.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe key correlations.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the spectra using the residual solvent peak.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Causality: MS is critical for determining the molecular weight and, with high resolution, the elemental composition. Electrospray ionization (ESI) is a soft ionization technique ideal for obtaining the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear molecular weight.[10] High-Resolution Mass Spectrometry (HRMS) provides a mass measurement with high accuracy, allowing for the calculation of a unique elemental formula.[10]

Predicted MS Data

TechniqueIonCalculated Exact Mass (C₇H₈F₂N₂O₂)Expected m/z
ESI-HRMS[M+H]⁺190.0554190.0554 ± 0.0005
ESI-HRMS[M+Na]⁺190.0554213.0448 ± 0.0005

Electron Impact (EI) ionization, a harder technique, can be used to induce fragmentation. The fragmentation pattern provides corroborating structural evidence.[2][11]

Expected Fragmentation Pathways (EI-MS):

  • Loss of the ethoxy group (-OC₂H₅) from the molecular ion.

  • Loss of the entire ester group (-COOC₂H₅).

  • Cleavage of the pyrazole ring, which is characteristic of pyrazole derivatives.[12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Calibrate the instrument immediately before analysis using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample directly into the source. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to [M+H]⁺. Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The absorption of infrared radiation corresponds to specific bond vibrations. While not providing connectivity information, it quickly validates the presence of the ester and N-H functionalities.

Characteristic IR Absorption Bands

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Amine/AmideN-H stretch3100 - 3300 (broad)
AlkylC-H stretch2850 - 3000
Ester CarbonylC=O stretch~1720
Pyrazole RingC=N, C=C stretch1500 - 1600
FluoroalkaneC-F stretch1000 - 1200 (strong)

Reference data for pyrazole ring vibrations can be found in spectroscopic studies of pyrazole and its derivatives.[13][14][15]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background is automatically subtracted. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Self-Validating Structural Assignment

By integrating the data from NMR, MS, and IR spectroscopy, a definitive structural assignment for this compound can be made.

  • HRMS confirms the molecular formula: C₇H₈F₂N₂O₂.

  • IR Spectroscopy validates the presence of N-H, C=O (ester), and C-F bonds.

  • ¹⁹F, ¹H, and ¹³C NMR confirm the presence and environment of all functional groups, including the critical -CHF₂ moiety (evidenced by H-F and C-F couplings) and the ethyl ester.

  • 2D NMR (HMBC) provides the final, unambiguous proof of connectivity, confirming the 3- and 5- substitution pattern on the pyrazole ring.

This multi-technique approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any subsequent application of this valuable chemical entity.

References

Methodological & Application

Application Note & Protocol Guide: Comprehensive Analytical Strategies for Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the essential analytical methodologies for the characterization, quantification, and quality control of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, robust and validated analytical methods are paramount for ensuring product quality, purity, and consistency.[1][2] This guide details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, it establishes a framework for analytical method validation in accordance with international regulatory standards, ensuring the integrity and reliability of generated data.[3]

Introduction: The Significance of this compound

This compound (CAS No: 936033-53-3, Molecular Formula: C₇H₈F₂N₂O₂, Molecular Weight: 190.15 g/mol ) is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[4][5][] The pyrazole scaffold is a well-established pharmacophore present in numerous bioactive molecules, while the difluoromethyl group (-CHF₂) is increasingly utilized as a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and binding affinity.[1][7]

Given its role as a critical intermediate, the ability to accurately assess its identity, purity, and impurity profile is a non-negotiable aspect of the drug development and manufacturing process. This necessitates the development of specific, sensitive, and reliable analytical methods. This guide is designed for researchers, analytical scientists, and quality control professionals, providing both the theoretical basis and practical, step-by-step protocols for its comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Application Note: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for determining the purity and assay of this compound. The compound's polarity makes it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[8][9] The inclusion of a mild acid, such as formic or trifluoroacetic acid (TFA), in the mobile phase is crucial for protonating silanol groups on the stationary phase and ensuring sharp, symmetrical peaks.[10] A Diode Array Detector (DAD) is preferred as it allows for peak purity analysis and selection of the optimal detection wavelength.

Experimental Protocol: RP-HPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL (Stock Solution).

    • Prepare a working solution by diluting the Stock Solution to 0.1 mg/mL using the same diluent.

    • Filter the working solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • System: HPLC with a quaternary pump, autosampler, and DAD.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: 210 nm.

    • Run Time: 20 minutes.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (1.0 mg/mL) A->B C Dilute to Working Conc. (0.1 mg/mL) B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G Detection (DAD @ 210 nm) F->G H Integrate Peaks G->H I Calculate Area % Purity H->I

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

Application Note: GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may not be detected by HPLC. For fluorinated compounds, care must be taken in method development, as highly reactive species like HF can potentially damage standard polysiloxane columns.[12] However, this compound is generally stable enough for GC analysis. Using a mid-polarity column, such as one containing cyanopropylphenyl polysiloxane, can provide good separation.[13] Electron Ionization (EI) is typically used, providing a reproducible fragmentation pattern that serves as a fingerprint for structural confirmation. The fragmentation of the pyrazole ring is a well-understood process that can aid in identification.[14]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent, such as Dichloromethane or Ethyl Acetate.

    • Ensure the sample is completely dissolved.

  • Instrumentation and Conditions:

ParameterSettingRationale
GC System GC with split/splitless injectorStandard for capillary column analysis.
Column DB-624 or equivalent (30m x 0.25mm, 1.4µm)Mid-polarity phase suitable for separating a range of analytes.[13]
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Injector Temp. 250 °CEnsures complete volatilization without thermal degradation.
Oven Program 50°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minBroad temperature range to elute both volatile and semi-volatile compounds.
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for generating reproducible fragmentation patterns.[15]
Mass Range m/z 40-400Covers the molecular ion and expected fragments.
Source Temp. 230 °CStandard operating temperature.
Transfer Line Temp. 280 °CPrevents condensation of analytes.
  • Data Analysis:

    • Identify the main component peak and determine its retention time.

    • Analyze the mass spectrum of the main peak, confirming the molecular ion (m/z 190) and characteristic fragments.

    • Search the chromatogram for impurity peaks and analyze their mass spectra to tentatively identify them.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR is the most definitive technique for the unambiguous structural confirmation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and environment.

  • ¹H NMR: Will show signals for the ethyl group (a triplet and a quartet), a singlet for the pyrazole C4-H, a triplet for the -CHF₂ proton (due to coupling with the two fluorine atoms), and a broad singlet for the N-H proton.

  • ¹³C NMR: Will confirm the number of unique carbons, including the ester carbonyl, the pyrazole ring carbons, the ethyl group carbons, and the -CHF₂ carbon (which will appear as a triplet due to C-F coupling).

  • ¹⁹F NMR: Is essential for confirming the presence of the difluoromethyl group. It will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton.[16]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved to achieve a homogeneous solution for optimal spectral resolution.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) NMR spectrometer.

    • Use standard acquisition parameters for each nucleus. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Expected Spectral Data (in CDCl₃):

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~1.40Triplet~7.1-O-CH₂-CH
~4.45Quartet~7.1-O-CH ₂-CH₃
~7.00Singlet-Pyrazole C4-H
~6.75TripletJ(H,F) ≈ 54-CH F₂
~11.0 (broad)Singlet-N-H
¹⁹F (Varies)DoubletJ(F,H) ≈ 54-CHF

Visualization: Structural Confirmation Logic

NMR_Logic Compound Ethyl 3-(difluoromethyl)- 1H-pyrazole-5-carboxylate H_NMR 1H NMR Compound->H_NMR C_NMR 13C NMR Compound->C_NMR F_NMR 19F NMR Compound->F_NMR Structure Confirmed Structure H_NMR->Structure Proton Environment & Connectivity C_NMR->Structure Carbon Skeleton F_NMR->Structure -CHF2 Group Confirmation

Caption: Logic flow for structural elucidation using NMR.

Analytical Method Validation Framework

Application Note: Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[17][18] For quantitative methods like the HPLC assay described, validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[3] This ensures that the data are accurate, reliable, and reproducible.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). This is demonstrated by running blanks, placebos, and stressed samples to ensure no interference at the retention time of the main peak.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is tested by analyzing a series of standards at different concentrations (e.g., 5 levels from 50% to 150% of the target concentration) and evaluating the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999.[10][11]

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Analysis performed by one analyst on one instrument over a short period.

    • Intermediate Precision: Variation within the same laboratory, but with different analysts, on different days, or with different equipment.[19]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Visualization: Method Validation Lifecycle

Validation_Lifecycle cluster_params ICH Q2(R1) Parameters A Method Development (e.g., HPLC Protocol) B Validation Protocol Definition A->B C Execution of Validation Experiments B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD / LOQ C->H I Validation Report Generation D->I E->I F->I G->I H->I J Routine Use of Validated Method I->J

Caption: Lifecycle of an analytical method validation process.

References

The Strategic Application of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Herein, we provide a detailed guide for researchers, scientists, and drug development professionals on the utility of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate as a pivotal building block in medicinal chemistry. This document offers an in-depth exploration of the chemical rationale behind its use, detailed protocols for its synthesis and derivatization, and a review of its applications in developing next-generation therapeutic agents.

Part 1: The Scientific Rationale - Deconstructing a Privileged Scaffold

The efficacy of this compound as a scaffold in drug design is not coincidental; it is the result of a synergistic combination of two key structural motifs: the pyrazole core and the difluoromethyl group. Understanding the distinct advantages conferred by each is crucial for their strategic deployment in a research program.

The Pyrazole Nucleus: A Versatile Pharmacophore

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique set of physicochemical properties that are highly advantageous for drug design[1][2].

  • Hydrogen Bonding Capabilities: The pyrazole ring possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen), enabling it to form crucial interactions within the binding sites of biological targets[2].

  • Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic systems, such as a phenyl ring. This substitution can enhance potency and improve key drug-like properties, including lipophilicity and water solubility[2].

  • Metabolic Stability: The aromatic nature of the pyrazole ring generally confers a high degree of metabolic stability, a desirable trait for any drug candidate.

  • Structural Rigidity: The planar structure of the pyrazole ring can help to lock the conformation of a molecule, reducing the entropic penalty upon binding to a target and potentially increasing affinity.

The Difluoromethyl Group (CHF₂): More Than Just a Fluorine Moiety

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate their properties. The difluoromethyl group, in particular, has emerged as a uniquely valuable substituent[].

  • Lipophilic Hydrogen Bond Donor: The C-H bond in the CHF₂ group is polarized due to the electron-withdrawing fluorine atoms, allowing it to act as a "lipophilic hydrogen bond donor." This enables it to form favorable interactions with target proteins that are distinct from traditional hydrogen bonds[][4].

  • Metabolically Stable Bioisostere: The CHF₂ group is a metabolically stable bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups[4][5]. This allows medicinal chemists to replace these often-labile functional groups, improving the pharmacokinetic profile of a compound while maintaining or enhancing its biological activity.

  • Modulation of Physicochemical Properties: The CHF₂ group can fine-tune the lipophilicity and pKa of neighboring functional groups, which can enhance membrane permeability and oral bioavailability[4]. Compared to the more common trifluoromethyl (CF₃) group, the CHF₂ group is less lipophilic, offering an additional tool for property modulation[4].

Part 2: Core Applications and Therapeutic Potential

The combination of the pyrazole scaffold and the difluoromethyl group has led to the development of potent bioactive molecules across various fields, most notably in agrochemicals and human therapeutics.

Application in Agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant application of pyrazole-carboxamides, derived from the corresponding pyrazole-carboxylic acids, is in the development of fungicides that inhibit the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain in fungi[6]. Several commercial fungicides, such as Bixafen and Fluxapyroxad, feature a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, which is structurally very similar to derivatives of the title compound[6]. The pyrazole-carboxamide moiety is crucial for binding to the SDH enzyme complex, effectively halting fungal respiration.

Application in Medicinal Chemistry: Targeting Human Diseases

The proven success of this scaffold in agrochemicals has inspired its exploration in human medicinal chemistry, with promising results in several therapeutic areas.

  • Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory agents (e.g., Celecoxib). More recent studies have shown that pyrazole-carboxamides can act as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain[4][5]. The difluoromethyl group can contribute to enhanced binding affinity and improved pharmacokinetic properties in this context.

  • Oncology: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy[7]. The ability of the pyrazole to form key hydrogen bonds in the ATP-binding site of kinases makes it an attractive starting point for inhibitor design. Derivatives of 3-(difluoromethyl)pyrazole have been investigated as potential anticancer agents, showing cytotoxic effects against various cancer cell lines[2][7].

Part 3: Experimental Protocols

This section provides detailed, actionable protocols for the synthesis of this compound and its subsequent conversion into key intermediates for drug discovery programs.

Protocol 1: Synthesis of this compound

This synthesis is based on the classical Knorr pyrazole synthesis, involving the cyclocondensation of a β-ketoester with hydrazine[8]. The key starting material is ethyl 4,4-difluoro-3-oxobutanoate.

Reaction Scheme:

Synthesis_Protocol_1 start_materials Ethyl 4,4-difluoro-3-oxobutanoate + Hydrazine Hydrate product This compound start_materials->product Reflux solvent Ethanol (EtOH) Glacial Acetic Acid (cat.) solvent->product

Caption: Synthesis of the title compound via cyclocondensation.

Materials:

  • Ethyl 4,4-difluoro-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol, absolute

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) in absolute ethanol (0.2-0.5 M), add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Add hydrazine hydrate (1.1-1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting β-ketoester is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.

Protocol 2: Hydrolysis to 3-(Difluoromethyl)-1H-pyrazole-5-carboxylic Acid

The carboxylic acid is a crucial intermediate for the synthesis of amide libraries and other derivatives.

Reaction Scheme:

Synthesis_Protocol_2 start_material Ethyl 3-(difluoromethyl)-1H- pyrazole-5-carboxylate product 3-(Difluoromethyl)-1H- pyrazole-5-carboxylic Acid start_material->product 1. Stir at RT 2. Acidify (e.g., 1M HCl) reagents LiOH or NaOH THF/Water or EtOH/Water reagents->product

Caption: Saponification of the ethyl ester to the carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Ethanol (EtOH)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) or ethanol and water.

  • Add an aqueous solution of LiOH (2.0-3.0 eq) or NaOH to the solution.

  • Stir the reaction mixture at room temperature, monitoring by TLC until the starting ester is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid.

Protocol 3: Amide Coupling to Synthesize Carboxamide Derivatives

This protocol describes a standard method for creating a library of amide compounds from the pyrazole carboxylic acid, which is essential for structure-activity relationship (SAR) studies.

Reaction Scheme:

Synthesis_Protocol_3 start_materials 3-(Difluoromethyl)-1H- pyrazole-5-carboxylic Acid + Amine (R-NH₂) product N-substituted-3-(difluoromethyl)-1H- pyrazole-5-carboxamide start_materials->product Stir at 0 °C to RT reagents Coupling Agent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA, TEA) Solvent (e.g., DMF, DCM) reagents->product

Caption: General amide coupling workflow.

Materials:

  • 3-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid

  • A diverse range of primary or secondary amines

  • Amide coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole).

  • An organic base, e.g., DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

  • Anhydrous solvent, e.g., DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).

Procedure:

  • To a stirred solution of 3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the coupling agent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Part 4: Data Presentation and Structure-Activity Relationship (SAR)

The systematic application of Protocol 3 allows for the generation of a library of analogs, enabling the exploration of the structure-activity relationship.

Table 1: Representative Biological Data of Pyrazole Carboxamide Derivatives (Hypothetical Data for Illustration)

Compound IDR-Group (Amine)TargetIC₅₀ (nM)Notes
PZ-001 2-chloroanilineCOX-2150Moderate activity
PZ-002 2,4-dichloroanilineCOX-275Increased potency with additional chlorine
PZ-003 2-(trifluoromethyl)anilineCOX-250Electron-withdrawing group enhances activity
PZ-004 2-methoxyanilineCOX-2300Electron-donating group reduces activity
PZ-005 2-(1H-indolyl)anilineKinase X25Bulky, heterocyclic substituent confers kinase activity
PZ-006 4-fluorobenzylamineKinase X250Loss of aromatic amine linker is detrimental

SAR Insights:

  • The nature of the substituent on the aniline ring significantly impacts potency against COX-2. Electron-withdrawing groups at the ortho position appear to be favorable.

  • The linker between the pyrazole and the terminal aryl ring is critical. Direct amide linkage to an aromatic amine (as in PZ-001 to PZ-004) appears optimal for COX-2 inhibition in this hypothetical series.

  • Modification of the amine component can completely switch the biological target, as seen with the potent kinase inhibitory activity of PZ-005.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. The strategic combination of a pyrazole core and a difluoromethyl group provides a robust scaffold for developing potent and selective modulators of various biological targets. The protocols outlined in this document offer a clear pathway for the synthesis and derivatization of this scaffold, enabling its effective use in drug discovery campaigns targeting a range of human diseases.

References

Application Note & Protocol: High-Purity Isolation of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in modern chemical synthesis, serving as a key intermediate for numerous agrochemicals and pharmaceuticals.[1] Notably, the 3-(difluoromethyl)-1H-pyrazole-4-acyl group is a critical component in a class of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[2][3] Given that the biological efficacy and the outcome of subsequent synthetic transformations are highly dependent on the purity of this starting material, robust and reproducible purification protocols are essential. Commercial grades of this compound are often of ~95% purity, which is insufficient for many research and development applications. This guide provides a comprehensive overview and detailed, field-proven protocols for the purification of this compound to >99% purity using flash column chromatography and recrystallization, including methods for purity verification.

Introduction and Strategic Overview

The purification of chemical intermediates is not merely a procedural step but a critical control point that dictates the success of a multi-step synthesis. Impurities, such as regioisomers, unreacted starting materials, or side-products, can lead to complex downstream reaction mixtures, reduced yields, and misleading biological data. The choice between chromatographic separation and recrystallization is the primary strategic decision and depends on the impurity profile of the crude material.

  • Flash Column Chromatography is the method of choice for complex mixtures containing multiple components or impurities with polarities similar to the target compound. It offers high resolving power but is more resource-intensive.

  • Recrystallization is a highly efficient and scalable technique for removing small quantities of impurities from a crude product that is already substantially pure (>90%). It relies on differences in solubility between the desired compound and its contaminants.[4]

This document outlines a logical workflow for selecting and executing the appropriate purification strategy.

Logical Purification Workflow

The following diagram illustrates the decision-making process for purifying the title compound.

Purification Workflow crude Crude Ethyl 3-(difluoromethyl) -1H-pyrazole-5-carboxylate analysis Initial Purity Assessment (TLC, ¹H NMR) crude->analysis decision Impurity Profile? analysis->decision chromatography Protocol 1: Flash Column Chromatography decision->chromatography Complex Mixture or Low Purity (<90%) recrystallization Protocol 2: Recrystallization decision->recrystallization High Purity (>90%) with Minor Impurities verification Final Purity Verification (HPLC, NMR, mp) chromatography->verification recrystallization->verification pure_product Pure Product (>99%) verification->pure_product

Caption: Decision tree for selecting the optimal purification method.

Physicochemical Properties & Initial Analysis

A thorough understanding of the compound's properties is fundamental to developing a purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 936033-53-3 [5]
Molecular Formula C₇H₈F₂N₂O₂ [5][]
Molecular Weight 190.15 g/mol [5][]
Appearance White to Yellow Solid

| Solubility | Soluble in polar organic solvents (e.g., Ethyl Acetate, Acetone, Methanol, Dichloromethane). |[4][7] |

Initial Purity Assessment: Thin-Layer Chromatography (TLC)

Before any purification attempt, an initial TLC analysis of the crude material is essential. This quick check provides vital information on the number of components and their relative polarities, guiding the selection of the purification method and the starting solvent system for chromatography.

Protocol 1: Purification by Flash Column Chromatography

This protocol is recommended for crude materials with significant impurities or when isomeric separation is required. The principle is to separate compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution with a non-polar mobile phase.[8]

Expertise & Causality: Selecting the Eluent System

The success of flash chromatography hinges on the choice of the mobile phase (eluent). The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3 on a TLC plate.[9]

  • An Rf > 0.4 will result in poor separation as the compound elutes too quickly.

  • An Rf < 0.2 will lead to long elution times and significant band broadening, reducing resolution. A common starting point for pyrazole esters is a mixture of hexanes and ethyl acetate.

Detailed Step-by-Step Methodology
  • Solvent System Selection (TLC): a. Dissolve a small amount of crude material in ethyl acetate or dichloromethane. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 2:1). d. Visualize the plate under a UV lamp (254 nm). e. Select the solvent system that provides an Rf of ~0.3 for the main spot.

  • Column Packing: a. Select a column of appropriate size (a silica gel mass of 50-100 times the mass of the crude sample is a good rule of thumb). b. Plug the bottom of the column with a small piece of cotton or glass wool and add a ~1 cm layer of sand. c. Pack the column with silica gel (Silica 60 is standard) using either the "dry packing" or "slurry packing" method.[9][10] Ensure the silica bed is level and compact. d. Add a ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition. e. Pre-elute the column with the chosen solvent system until the pack is fully wetted and equilibrated.

  • Sample Loading: a. Wet Loading: Dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Using a pipette, carefully apply the concentrated solution to the top of the silica bed. b. Dry Loading (Recommended for Better Resolution): Dissolve the crude material in a suitable solvent (e.g., acetone). Add a small amount of silica gel (2-3 times the mass of the crude) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.[9]

  • Elution and Fraction Collection: a. Carefully fill the column with the eluent. b. Apply gentle positive pressure (using compressed air or a pump) to achieve a solvent flow rate of approximately 2 inches/minute.[9] c. Begin collecting fractions immediately. The fraction size should be appropriate for the column dimensions. d. Monitor the elution process by spotting fractions onto TLC plates.

  • Analysis and Product Isolation: a. Develop the TLC plates of the collected fractions. b. Identify the fractions containing the pure product. c. Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. d. Dry the resulting solid under high vacuum to remove residual solvent.

Table 2: Typical Parameters for Flash Chromatography

Parameter Guideline Rationale
Stationary Phase Silica Gel 60, 230-400 mesh Standard for most organic compounds, providing a good balance of resolution and flow rate.[9]
Eluent System Hexanes:Ethyl Acetate (e.g., 3:1 v/v) Provides good separation for moderately polar compounds like pyrazole esters.[11]
Target Rf ~0.3 Optimal for achieving good separation between the target compound and its impurities.[9]
Loading Method Dry Loading Minimizes band broadening and often leads to superior separation compared to wet loading.[9]

| Expected Purity | >99% | |

Protocol 2: Purification by Recrystallization

This protocol is ideal when the crude material is already >90% pure. The method relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble at low temperatures, while impurities remain in solution (or are insoluble in the hot solvent).[4]

Expertise & Causality: The Art of Solvent Selection

The perfect recrystallization solvent is one where the compound of interest is poorly soluble at room temperature but dissolves completely at the solvent's boiling point.

  • Single Solvents: Ethanol, methanol, and ethyl acetate are excellent starting points for pyrazole derivatives.[4]

  • Mixed Solvents: If no single solvent is ideal, a mixed-solvent system can be used. This involves dissolving the compound in a "good" solvent (in which it is very soluble, e.g., ethanol) and then adding a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes turbid.[4]

Detailed Step-by-Step Methodology
  • Solvent Selection: a. Place a small amount of crude solid in several test tubes. b. Add a few drops of different potential solvents to each tube at room temperature to test for insolubility. c. Heat the tubes that showed insolubility. A good solvent will dissolve the compound completely upon heating. d. Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will produce a high yield of crystalline solid.

  • Dissolution: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate with stirring. c. Continue adding small portions of hot solvent until the solid just completely dissolves. Using excess solvent will significantly reduce the final yield.[4]

  • Decolorization/Hot Filtration (Optional): a. If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. b. If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: a. Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Scientist's Note: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate or "oil out," trapping impurities.[4] b. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. c. Allow the crystals to air-dry on the filter paper for a few minutes before transferring them to a watch glass for further drying in a desiccator or vacuum oven.

Purity Verification and Characterization

Post-purification analysis is a non-negotiable step to confirm the identity and purity of the isolated compound.

Protocol: Purity Assessment by RP-HPLC

A highly validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is a precise way to quantify purity.[7][12]

Table 3: Example HPLC Method Parameters

Parameter Condition
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)
Mobile Phase Isocratic; 80:20 Methanol : 0.1% Trifluoroacetic Acid in Water
Flow Rate 1.0 mL/min
Detection UV at 206 nm
Injection Volume 5 µL

| Column Temp. | 25 °C |

This method is a starting point based on similar pyrazoline derivatives and may require optimization.[7][12]

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and assessing purity.[13] The ¹H NMR spectrum should show clean signals corresponding to the ethyl ester, the pyrazole ring proton, and the difluoromethyl proton, with integrations matching the expected ratios. The absence of extraneous peaks is a strong indicator of high purity.

Comprehensive Purification and Analysis Workflow

The following diagram provides a top-down view of the entire experimental process, from crude starting material to a fully characterized, high-purity product.

Detailed_Workflow cluster_0 Phase 1: Preparation & Strategy cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Isolation cluster_3 Phase 4: Final Validation crude_material Start: Crude Material (~95% Purity) initial_tlc TLC Analysis (e.g., 3:1 Hex:EtOAc) crude_material->initial_tlc method_selection Select Method: Chromatography or Recrystallization initial_tlc->method_selection chromatography_exec Execute Column Chromatography: Pack -> Load -> Elute -> Collect Fractions method_selection->chromatography_exec recrystall_exec Execute Recrystallization: Dissolve -> Cool -> Filter -> Wash method_selection->recrystall_exec fraction_analysis Analyze Fractions by TLC chromatography_exec->fraction_analysis final_product Isolate Final Product (White/Yellow Solid) recrystall_exec->final_product combine_fractions Combine Pure Fractions & Evaporate Solvent fraction_analysis->combine_fractions combine_fractions->final_product hplc_check Purity Check by HPLC (>99%) final_product->hplc_check nmr_check Structural Confirmation by ¹H/¹³C NMR final_product->nmr_check validated_product End: Validated Pure Compound hplc_check->validated_product nmr_check->validated_product

Caption: Comprehensive workflow from crude material to validated pure product.

References

Application Note: Comprehensive NMR Spectroscopic Analysis of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is a key heterocyclic building block in modern medicinal and agrochemical research. The pyrazole scaffold is a prevalent motif in numerous commercial drugs and fungicides, and the incorporation of a difluoromethyl (-CHF₂) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, unambiguous structural characterization of this and related molecules is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the multinuclear (¹H, ¹³C, and ¹⁹F) NMR spectroscopic analysis of this compound. We will delve into detailed protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected chemical shifts and spin-spin coupling patterns. This guide is intended to serve as a practical resource for researchers, enabling them to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Numbering

For clarity throughout this document, the following IUPAC numbering scheme for the pyrazole ring will be used:

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.

Materials:

  • This compound (5-10 mg for ¹H and ¹⁹F NMR; 20-30 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (0.6-0.7 mL)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. CDCl₃ is a good starting point for many organic molecules. For compounds with lower solubility, DMSO-d₆ can be used.

  • Gently vortex the mixture until the sample is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter is present.

  • Carefully transfer the solution into a 5 mm NMR tube. Avoid introducing air bubbles. The sample height in the tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)

  • Spectral Width: 200-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Temperature: 298 K

¹⁹F NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Spectral Width: -80 to -140 ppm (centered around the expected -CHF₂ region)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64

  • Temperature: 298 K

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. The predictions are based on established chemical shift ranges for similar functional groups and coupling constant theory.

¹H NMR Spectrum
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Notes
NH 12.0 - 14.0Broad singlet-The N-H proton of pyrazoles is often broad and its chemical shift is highly dependent on solvent and concentration.
C4-H 7.0 - 7.5Triplet~2.0 - 3.0This proton will show coupling to the two fluorine atoms of the -CHF₂ group (⁴JHF).
-CH F₂6.8 - 7.2Triplet⁵³JHF ≈ 50-60The proton of the difluoromethyl group is split into a triplet by the two equivalent fluorine atoms.
-O-CH₂ -CH₃4.3 - 4.5Quartet³JHH ≈ 7.1Standard ethyl ester methylene quartet, coupled to the methyl protons.
-O-CH₂-CH₃ 1.3 - 1.5Triplet³JHH ≈ 7.1Standard ethyl ester methyl triplet, coupled to the methylene protons.
¹³C NMR Spectrum
CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Coupling Constant (J, Hz)Assignment Notes
-C =O160 - 165Singlet-Typical chemical shift for an ester carbonyl carbon.
C 3145 - 150Triplet²JCF ≈ 25-35The carbon directly attached to the -CHF₂ group will be split into a triplet by the two fluorine atoms.
C 5140 - 145Singlet-The chemical shift is influenced by the attached carboxylate group.
C 4110 - 115Triplet³JCF ≈ 3-7This carbon will exhibit a smaller, long-range coupling to the fluorine atoms.
-C HF₂110 - 115Triplet¹JCF ≈ 230-250The difluoromethyl carbon shows a large one-bond coupling to the fluorine atoms.
-O-C H₂-CH₃60 - 65Singlet-Typical chemical shift for the methylene carbon of an ethyl ester.
-O-CH₂-C H₃14 - 15Singlet-Typical chemical shift for the methyl carbon of an ethyl ester.
¹⁹F NMR Spectrum
FluorinePredicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Coupling Constant (J, Hz)Assignment Notes
-CHF₂ -110 to -120Doublet²JFH ≈ 50-60The two equivalent fluorine atoms are split into a doublet by the proton of the -CHF₂ group.

Structural Elucidation and Key Coupling Interactions

The most informative aspects of the NMR spectra for this molecule are the various heteronuclear coupling constants involving the fluorine atoms. These couplings provide definitive evidence for the connectivity of the difluoromethyl group to the pyrazole ring.

Caption: Key H-F and C-F coupling interactions in this compound.

The observation of a ⁴JHF coupling between the pyrazole ring proton (C4-H) and the fluorine atoms of the -CHF₂ group is a crucial piece of evidence for the substitution pattern. Similarly, the ²JCF and ³JCF couplings in the ¹³C NMR spectrum confirm the attachment of the difluoromethyl group at the C3 position.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or for definitive confirmation of assignments, 2D NMR experiments are invaluable.

Workflow for 2D NMR Analysis:

G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY H-H Correlations HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H HMBC ¹H-¹³C HMBC H1->HMBC Long-range C-H HOESY ¹H-¹⁹F HOESY H1->HOESY Through-space H-F Proximity C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR F19->HOESY

Caption: Recommended 2D NMR workflow for structural confirmation.

  • ¹H-¹H COSY (Correlation Spectroscopy): Will show a correlation between the -O-CH₂ -CH₃ and -O-CH₂-CH₃ protons of the ethyl group.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is essential for assigning the carbons of the ethyl group and the C4 and -CHF₂ carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations. Key expected correlations include:

    • C4-H to C3 and C5.

    • -CHF₂ proton to C3.

    • -O-CH₂-CH₃ protons to the carbonyl carbon.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, confirming the proximity of the -CHF₂ group to the C4-H proton.

Troubleshooting

  • Broad N-H Signal: The pyrazole N-H proton can exchange with residual water in the solvent, leading to a very broad signal or its complete disappearance. Using a very dry solvent can help sharpen this peak.

  • Complex Multiplicities: The presence of multiple couplings, especially long-range couplings to fluorine, can lead to complex and overlapping multiplets. Higher field NMR instruments (600 MHz and above) can provide better resolution.

  • Low ¹³C Sensitivity: The quaternary carbons (C3, C5, and C=O) and the -CHF₂ carbon (due to splitting) may have low intensity. Increasing the number of scans or using a more concentrated sample will improve the signal-to-noise ratio.

Conclusion

The comprehensive NMR analysis of this compound is achievable through a combination of 1D and 2D NMR techniques. The characteristic chemical shifts and, most importantly, the heteronuclear coupling constants involving the fluorine atoms of the difluoromethyl group provide a unique spectroscopic fingerprint for this molecule. The protocols and data presented in this application note serve as a robust guide for the unambiguous structural characterization of this and structurally related compounds, which are of significant interest in the fields of drug discovery and agrochemical development.

References

Application Notes & Protocols: Ethyl 3-(Difluoromethyl)-1H-pyrazole-5-carboxylate as a Foundational Precursor for Advanced SDHI Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole carboxamide class of fungicides represents a cornerstone of modern crop protection, primarily through their potent inhibition of the succinate dehydrogenase (SDH) enzyme. This guide provides a comprehensive overview and detailed protocols for the synthesis and application of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate, a critical precursor for a new generation of highly effective SDHI fungicides. We will explore the synthetic rationale, provide step-by-step experimental procedures, and detail the analytical methods required for characterization, offering researchers and drug development professionals a practical guide to leveraging this versatile chemical building block.

Introduction: The Significance of Pyrazole Carboxamides in Agriculture

Pyrazole carboxamide derivatives are a major class of fungicides renowned for their broad-spectrum activity and high efficacy.[1][2] Their commercial success is rooted in their specific mechanism of action as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] These compounds target and block the function of the SDH enzyme (also known as mitochondrial complex II), a critical component in the fungal respiratory chain.[5][6] This inhibition disrupts cellular energy production (ATP synthesis), ultimately leading to the death of the fungal pathogen.

The molecular scaffold of these fungicides is modular, typically consisting of a pyrazole ring linked via an amide bond to another aromatic or heterocyclic moiety. The substituents on the pyrazole ring are crucial for biological activity. Specifically, the presence of a difluoromethyl (-CHF₂) group at the 3-position has been shown to significantly enhance the fungicidal potency of these molecules.[7]

This document focuses on This compound (CAS 936033-53-3), a key intermediate that provides the essential difluoromethyl-pyrazole core.[7][] We will detail its synthesis from fundamental starting materials and its subsequent conversion into a representative pyrazole carboxamide fungicide, providing a complete workflow for researchers in the field.

Synthesis of the Precursor: this compound

The most common and efficient route to synthesizing the target pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine source.[9][10] In our case, the required 1,3-dicarbonyl precursor is Ethyl 4,4-difluoro-3-oxobutanoate. The overall synthetic pathway is a two-stage process.

Stage 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

This intermediate is prepared via a Claisen condensation reaction between ethyl difluoroacetate and ethyl acetate using a strong base like sodium ethoxide.[11][12]

Stage 2: Cyclization to Form this compound

The synthesized Ethyl 4,4-difluoro-3-oxobutanoate is then reacted with hydrazine hydrate. The hydrazine acts as a dinucleophile, attacking both carbonyl groups of the dicarbonyl compound, followed by dehydration to form the stable aromatic pyrazole ring.[13][14]

Synthesis_Workflow_1 cluster_0 Stage 1: Claisen Condensation cluster_1 Stage 2: Pyrazole Formation A Ethyl Difluoroacetate C Ethyl 4,4-difluoro-3-oxobutanoate A->C  Sodium Ethoxide Ethanol, 5-65°C B Ethyl Acetate B->C  Sodium Ethoxide Ethanol, 5-65°C E Ethyl 3-(difluoromethyl)-1H- pyrazole-5-carboxylate C->E  Glacial Acetic Acid Ethanol, Reflux D Hydrazine Hydrate D->E Synthesis_Workflow_2 cluster_0 Step 1: Saponification cluster_1 Step 2: Amidation A Ethyl 3-(difluoromethyl)-1H- pyrazole-5-carboxylate B 3-(difluoromethyl)-1H- pyrazole-5-carboxylic acid A->B  1. NaOH (aq)  2. HCl (aq) D Final Pyrazole Carboxamide Fungicide B->D  1. (COCl)₂, cat. DMF  2. Target Amine, Base C Target Amine (e.g., 2-amino-N-ethylbenzamide) C->D SDHI_Mechanism cluster_0 Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) Q-Site Fumarate Fumarate SDH:f0->Fumarate Oxidation UQH2 UQH₂ SDH:f1->UQH2 Blocked Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH:f1 Binds & Inhibits Succinate Succinate Succinate->SDH:f0 UQ Ubiquinone (UQ) UQ->SDH:f1 Blocked ETC To Complex III UQH2->ETC

References

Application Notes and Protocols: Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrazoles in Modern Agrochemicals

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, particularly fungicides.[1] Its robust chemical nature and versatile substitution patterns allow for the fine-tuning of biological activity. A significant advancement in this field has been the incorporation of fluorine-containing functional groups, with the difluoromethyl (CF₂H) group being of particular interest.[2][3] Unlike the more common trifluoromethyl group, the difluoromethyl moiety offers a unique balance of properties. It moderately increases lipophilicity and metabolic stability while also being capable of forming hydrogen bonds, which can enhance binding affinity to target enzymes.[4]

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate (CAS No: 936033-53-3) is a pivotal building block that embodies these advantages.[5][][7] It serves as a key precursor for the synthesis of a powerful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[8][9] This guide provides a detailed overview of its application, focusing on the synthesis of SDHI fungicides, the underlying mechanism of action, and detailed experimental protocols.

Core Application: A Gateway to Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The primary application of this compound is in the synthesis of pyrazole-carboxamide fungicides. These molecules are renowned for their potent and broad-spectrum activity against a wide range of phytopathogenic fungi.[10]

Mechanism of Action: Disrupting the Fungal Powerhouse

SDHI fungicides, classified under FRAC Group 7, function by inhibiting the fungal respiratory process.[11][12] Their specific target is Complex II, also known as succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[12][13] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate.[11] This action halts the production of ATP, the cell's primary energy currency, ultimately leading to the cessation of fungal growth and spore germination.[12][14] This targeted mode of action is highly effective, providing both preventative and curative properties against fungal infections.[14]

Figure 1: Mechanism of Action of SDHI Fungicides. The fungicide binds to and inhibits Complex II (Succinate Dehydrogenase), blocking the electron transport chain and halting cellular energy (ATP) production.

Physicochemical Properties

A clear understanding of the starting material's properties is crucial for reaction planning and safety.

PropertyValueSource(s)
CAS Number 936033-53-3[5][][7]
Molecular Formula C₇H₈F₂N₂O₂[5][15]
Molecular Weight 190.15 g/mol [5][7][15]
Appearance White to Yellow Solid[7]
Purity ≥95%[7][9]
Storage 2°C - 8°C, in a well-closed container[5][9]

General Synthetic Workflow

The conversion of this compound into a final SDHI fungicide typically involves a multi-step process. The core transformation is an amide bond formation between the pyrazole carboxylic acid moiety and a specific, often complex, aniline derivative.

Synthetic_Workflow Start Ethyl 3-(difluoromethyl)- 1H-pyrazole-5-carboxylate Hydrolysis Step 1: Ester Hydrolysis Start->Hydrolysis Acid 3-(Difluoromethyl)- 1H-pyrazole-5-carboxylic acid Hydrolysis->Acid Activation Step 2: Acid Activation Acid->Activation AcidChloride 3-(Difluoromethyl)- 1H-pyrazole-5-carbonyl chloride Activation->AcidChloride Coupling Step 3: Amide Coupling AcidChloride->Coupling Amine Substituted Aniline (e.g., 3',4',5'-trifluoro- [1,1'-biphenyl]-2-amine) Amine->Coupling Product Final SDHI Fungicide (e.g., Fluxapyroxad Analogue) Coupling->Product

Figure 2: General workflow for synthesizing an SDHI fungicide from the starting pyrazole ester.

Detailed Experimental Protocols

The following protocols provide a representative pathway for synthesizing a pyrazole-carboxamide fungicide. While a variety of commercial SDHIs like Fluxapyroxad are pyrazole-4-carboxamides, the fundamental steps of hydrolysis, activation, and amidation are directly analogous and applicable.[16][17][18]

Protocol 1: Saponification (Ester Hydrolysis)

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, a necessary precursor for amide coupling.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask, magnetic stirrer, reflux condenser, pH meter/paper

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (52.6 mmol) of this compound in 100 mL of ethanol.

  • Base Addition: Prepare a solution of 4.2 g (105.2 mmol, 2.0 eq.) of sodium hydroxide in 20 mL of water. Add this aqueous NaOH solution to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up (Cooling & Concentration): Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up (Acidification): Dilute the remaining aqueous residue with 50 mL of water and cool the flask in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL).

  • Drying: Dry the resulting white solid, 3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, in a vacuum oven at 50°C to a constant weight.

Protocol 2: Amide Coupling to Synthesize a Fluxapyroxad Analogue

Objective: To couple the pyrazole carboxylic acid with a substituted aniline to form the final active fungicidal molecule. This protocol uses 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, the key intermediate for the commercial fungicide Fluxapyroxad.[19][20]

Materials:

  • 3-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid (from Protocol 1)

  • 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine

  • Thionyl Chloride (SOCl₂)

  • Toluene, anhydrous

  • Triethylamine (Et₃N)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen atmosphere setup

Procedure:

Part A: Formation of the Acid Chloride

  • Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5.0 g (30.8 mmol) of 3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid and 40 mL of anhydrous toluene.

  • Reagent Addition: Add 4.4 g (37.0 mmol, 1.2 eq.) of thionyl chloride dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and stir for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 3-(difluoromethyl)-1H-pyrazole-5-carbonyl chloride is used directly in the next step.

Part B: Amide Bond Formation

  • Setup: In a separate 250 mL flask under a nitrogen atmosphere, dissolve 7.0 g (30.8 mmol, 1.0 eq.) of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine and 4.7 g (46.2 mmol, 1.5 eq.) of triethylamine in 100 mL of anhydrous toluene.

  • Coupling: Re-dissolve the crude acid chloride from Part A in 20 mL of anhydrous toluene and add this solution dropwise to the amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor for completion by TLC.

  • Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final pyrazole-carboxamide fungicide.

Commercial Significance

The difluoromethyl-pyrazole-carboxamide scaffold is central to several highly successful commercial fungicides, demonstrating the industrial relevance of this chemistry.

FungicideKey Structural MotifPrimary Target PathogensExample Crops
Fluxapyroxad 3-(difluoromethyl)-1-methyl-pyrazole-4 -carboxamidePowdery mildew, rusts, leaf spotsCereals, corn, soybeans, specialty crops
Bixafen 3-(difluoromethyl)-1-methyl-pyrazole-4 -carboxamideRusts, Septoria leaf blotchCereals, corn
Pydiflumetofen 3-(difluoromethyl)-1-methyl-pyrazole-4 -carboxamideLeaf spots, powdery mildew, blightsCereals, corn, soybeans, peanuts
Sedaxane 1H-Pyrazole-4 -carboxamide derivativeRhizoctonia, smuts, buntsSeed treatment for cereals, canola

(Note: While the commercial products listed are primarily pyrazole-4-carboxamides, the synthetic principles and the importance of the difluoromethyl-pyrazole core derived from precursors like this compound are directly analogous and highlight the value of this structural class.)[8][18]

Conclusion and Future Outlook

This compound is a high-value intermediate in agrochemical synthesis. Its utility is firmly established in the production of SDHI fungicides, a class of compounds critical for modern crop protection. The difluoromethyl group imparts advantageous physicochemical properties that translate into high efficacy and a broad spectrum of activity. The synthetic protocols outlined here demonstrate a viable and fundamental pathway to these complex and commercially significant molecules. As the demand for effective and sustainable agricultural solutions continues to grow, and as fungal resistance to older chemistries becomes more prevalent, the strategic use of advanced building blocks like fluorinated pyrazoles will remain essential for innovation in the agrochemical industry.[11][13]

References

Derivatization of ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate for Biological Screening

Abstract

The pyrazole ring is a privileged scaffold in modern drug discovery and agrochemical development, forming the core of numerous commercial products.[1][2][3] Specifically, derivatives of 3-(difluoromethyl)-1H-pyrazole-carboxylic acid are integral to a class of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[4][5] This guide provides a comprehensive framework for the strategic derivatization of this compound, a versatile starting material for generating novel compound libraries. We present detailed, field-proven protocols for N-alkylation of the pyrazole core and amide coupling at the C5-carboxylate position. The rationale behind key experimental choices is discussed to empower researchers to adapt and troubleshoot these methods. Furthermore, we outline a strategic workflow for the subsequent biological screening of the synthesized library, positioning this scaffold as a launchpad for identifying new bioactive agents.

Introduction: The Strategic Value of the Pyrazole Scaffold

This compound is a high-value starting material for chemical library synthesis. Its strategic importance is derived from three key features:

  • The Proven Bioactivity of the Core: The difluoromethyl-pyrazole moiety is a well-established pharmacophore, particularly in the agrochemical sector. It is the cornerstone of several blockbuster SDHI fungicides, including Bixafen, Fluxapyroxad, and Sedaxane, which function by disrupting the fungal mitochondrial respiratory chain.[4][5] This history of success provides a strong rationale for exploring novel variations.

  • Two Points of Diversity: The scaffold possesses two readily accessible functionalization handles: the pyrazole nitrogen (N1 position) and the C5-ethyl ester. This allows for the systematic introduction of diverse chemical functionalities, enabling a thorough exploration of the structure-activity relationship (SAR).

  • Physicochemical Properties: The difluoromethyl group (CF₂H) is a bioisostere of a hydroxyl or thiol group but offers enhanced metabolic stability and lipophilicity, which can significantly improve a compound's pharmacokinetic profile.

This document serves as a practical guide for researchers to unlock the potential of this scaffold through controlled, efficient, and scalable derivatization chemistry.

Derivatization Pathways and Workflow

The overall strategy involves a two-pronged approach to maximize molecular diversity. First, the N1 position of the pyrazole ring is substituted. Second, the C5-ethyl ester is hydrolyzed and subsequently coupled with a diverse panel of amines to generate a library of amides.

G A Starting Material Ethyl 3-(difluoromethyl)- 1H-pyrazole-5-carboxylate B Pathway 1: N1-Alkylation / N-Arylation A->B R-X, Base C N-Substituted Pyrazole Esters (Library Intermediate) B->C D Saponification (Ester Hydrolysis) C->D NaOH or LiOH E N-Substituted Pyrazole Carboxylic Acids D->E F Pathway 2: Amide Coupling E->F R₂-NH₂, Coupling Agent G Final Compound Library (For Biological Screening) F->G

Caption: General workflow for library synthesis.

Protocols for Scaffold Derivatization

Pathway 1: N-Alkylation of the Pyrazole Ring

Substitution at the N1 position of the pyrazole ring is critical for modulating the compound's steric and electronic properties. While N-alkylation of asymmetric pyrazoles can lead to a mixture of N1 and N2 isomers, the steric bulk of the C5-ester group on the starting material generally favors substitution at the less hindered N1 position.[1][6]

Protocol 3.1.1: Standard Base-Mediated N-Alkylation

This protocol is a robust and versatile method for introducing a wide range of alkyl groups.

  • Rationale: The reaction proceeds via deprotonation of the pyrazole N-H by a non-nucleophilic base, creating a pyrazolate anion. This anion then acts as a nucleophile, attacking the alkylating agent (e.g., an alkyl halide) in a classic Sₙ2 reaction. Potassium carbonate is an effective and economical base, while DMF is a suitable polar aprotic solvent that promotes the reaction rate.[1][7]

  • Step-by-Step Protocol:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

    • Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration).

    • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the suspension.

    • Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 eq.) dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

  • Self-Validation & Characterization:

    • TLC/LC-MS: Confirm the consumption of starting material and the formation of a new, less polar product.

    • ¹H NMR: Expect the disappearance of the broad N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group.

    • HRMS: Confirm the exact mass of the product.

Pathway 2: Amide Synthesis via the Carboxylate

This pathway is arguably the most critical for generating a large and diverse library, as thousands of primary and secondary amines are commercially available. The process involves two steps: saponification of the ethyl ester followed by amide coupling.

Protocol 3.2.1: Saponification of the Ethyl Ester

  • Rationale: The ester is hydrolyzed to the corresponding carboxylate salt using a strong base like sodium hydroxide. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid, which is the substrate for the amide coupling reaction.

  • Step-by-Step Protocol:

    • Dissolve the N-substituted pyrazole ester (from Protocol 3.1.1, 1.0 eq.) in a mixture of THF/Methanol/Water (e.g., 2:1:1 ratio).

    • Add sodium hydroxide (NaOH, 2.0-3.0 eq.) and stir the mixture at 40-50 °C for 2-6 hours, monitoring by TLC/LC-MS until the starting material is consumed.

    • Cool the reaction to 0 °C and acidify to pH ~2-3 using 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 3.2.2: HATU-Mediated Amide Coupling

  • Rationale: HATU is a highly efficient uronium-based coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. This intermediate readily reacts with the amine to form the amide bond. A non-nucleophilic base, such as DIPEA, is required to neutralize the reaction and facilitate the coupling.[8] This method is effective even for less reactive amines or sterically hindered substrates.

  • Step-by-Step Protocol:

    • To a dry flask under a nitrogen atmosphere, add the N-substituted pyrazole carboxylic acid (from Protocol 3.2.1, 1.0 eq.) and dissolve in anhydrous DMF.

    • Add the desired primary or secondary amine (1.1 eq.).

    • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq.).

    • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) dropwise.

    • Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide derivative.

Data Management and Characterization

Systematic tracking of synthesized compounds is essential. We recommend using a structured table to record all relevant data for each new derivative.

Compound IDR¹ Group (from 3.1.1)R²-NH₂ Used (from 3.2.2)Yield (%)MethodMS (ESI+) [M+H]⁺Key ¹H NMR Signal (ppm)
LIB-001-CH₂-PhAniline55HATUm/zδ 8.5 (s, 1H, -NH)
LIB-002-CH₂-PhCyclopropylamine62HATUm/zδ 2.9 (m, 1H, -CH)
LIB-003-CH₂CH₃Aniline60HATUm/zδ 8.4 (s, 1H, -NH)
LIB-004-CH₂CH₃Cyclopropylamine68HATUm/zδ 2.9 (m, 1H, -CH)

This table is for illustrative purposes. Researchers should populate it with their experimental data.

Strategy for Biological Screening

Once a library of derivatives is synthesized, a systematic screening cascade should be implemented to identify compounds with desired biological activity.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Mechanism A Compound Library (e.g., 10-20 µM single concentration) B Dose-Response Assay (Calculate IC₅₀/EC₅₀) A->B Identify 'Hits' C Counter-Screening (e.g., Mammalian Cell Cytotoxicity) B->C Confirm Potency D Mechanism of Action Studies (e.g., SDH Enzyme Assay) B->D

Caption: A typical biological screening cascade.

Potential Biological Targets
  • Fungicidal Activity (Primary Hypothesis): Given the scaffold's prevalence in SDHI fungicides, the primary screening effort should focus on antifungal activity.[4][5] A panel of agronomically relevant fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum) can be used.[9]

  • Antiparasitic Activity: Pyrazole derivatives have shown promise as agents against parasites like Trypanosoma cruzi and Leishmania major.[10][11][12]

  • Anti-inflammatory/Analgesic Activity: Many pyrazole-containing compounds are known COX inhibitors.[3][13] Screening against COX-1 and COX-2 enzymes could reveal potent and selective anti-inflammatory agents.

  • Anticancer Activity: The pyrazole scaffold is present in several kinase inhibitors used in oncology (e.g., Crizotinib). Screening against a panel of cancer cell lines (e.g., NCI-60) is a viable strategy.[3]

Example Protocol: In Vitro Antifungal Mycelial Growth Assay

This is a fundamental primary assay to identify compounds with fungicidal or fungistatic properties.

  • Preparation: Prepare potato dextrose agar (PDA) plates. Stock solutions of test compounds are prepared in DMSO.

  • Assay Plate Setup: Incorporate the test compounds into the molten PDA at a final concentration (e.g., 20 µM). A DMSO-only plate serves as a negative control, and a commercial fungicide (e.g., Boscalid) serves as a positive control.

  • Inoculation: Place a small plug of mycelium from an actively growing culture of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) for several days.

  • Data Analysis: Measure the diameter of the fungal colony. Calculate the percentage of growth inhibition relative to the negative control. Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are prioritized for dose-response studies.

Conclusion

This compound is a powerful and versatile building block for the creation of diverse chemical libraries. The protocols detailed herein provide a reliable foundation for its derivatization through N-alkylation and amide coupling. By systematically applying these synthetic strategies and implementing a logical screening cascade, researchers are well-equipped to explore the vast chemical space around this privileged scaffold and identify novel compounds with significant potential in medicine and agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-A-A

Prepared by the Office of Senior Application Scientists

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazole derivatives. The following content provides in-depth answers to frequently asked questions and detailed protocols to address specific challenges, particularly the formation of impurities.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common impurities and the fundamental reasons for their formation.

FAQ 1: What are the most common types of impurities in my pyrazole synthesis?

The impurities encountered largely depend on the specific synthetic route, but several classes are common across various methods, especially the widely used Knorr synthesis and related condensations of hydrazines with 1,3-dicarbonyl compounds.[1][2][3]

Table 1: Common Impurities in Pyrazole Synthesis

Impurity ClassChemical Nature & CauseCommon Synthetic Routes
Regioisomers Formation of a constitutional isomer due to multiple reaction pathways. Arises from unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[4]Knorr Synthesis, Condensation of Hydrazines with α,β-Unsaturated Ketones.[1][5]
Unreacted Starting Materials Incomplete reaction due to poor kinetics, unfavorable equilibrium, or improper stoichiometry.All methods.
Michael Adducts Nucleophilic 1,4-addition of hydrazine to an α,β-unsaturated carbonyl system without subsequent cyclization.[6][7][8]Synthesis from α,β-Unsaturated Carbonyls.[8]
Starting Material Self-Condensation Products The 1,3-dicarbonyl compound undergoes self-condensation (e.g., aldol reaction) under basic or acidic conditions.[9]Knorr Synthesis, especially under harsh pH conditions.[10]
Hydrazine Degradation Products Hydrazines can be unstable, especially in the presence of air (oxidation) or strong acids, leading to colored byproducts.All methods using hydrazines.
Partially Cyclized Intermediates Intermediates, such as hydrazones or 5-hydroxypyrazolines, may be stable enough to be isolated if the final dehydration/aromatization step is incomplete.[11]Knorr Synthesis.
FAQ 2: My main problem is a mixture of two pyrazole isomers. Why is this happening and how can I control it?

This is the most frequent and challenging issue in pyrazole synthesis, known as a lack of regioselectivity. It occurs when you use an unsymmetrical 1,3-dicarbonyl compound (where R1 ≠ R3) and/or a substituted hydrazine.

  • Causality : The substituted hydrazine has two non-equivalent nitrogen atoms (α and β). Either nitrogen can initiate the nucleophilic attack on either of the two non-equivalent carbonyl carbons of the dicarbonyl compound. This leads to two different cyclization pathways, resulting in a mixture of regioisomers that are often difficult to separate.[4] The outcome is a delicate balance of electronic effects (the electrophilicity of the carbonyls), steric hindrance, and reaction conditions (pH, solvent).[4] For instance, under acidic conditions, the more basic nitrogen of the hydrazine is protonated, altering its nucleophilicity and potentially reversing the selectivity compared to neutral conditions.[4]

  • Visualization of the Problem : The diagram below illustrates how the reaction of methylhydrazine with an unsymmetrical 1,3-diketone can lead to two distinct regioisomeric products.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl PathwayA Pathway A: Attack at Carbonyl 1 Dicarbonyl->PathwayA PathwayB Pathway B: Attack at Carbonyl 2 Dicarbonyl->PathwayB Hydrazine Substituted (Me)HN-NH₂ Hydrazine->PathwayA Hydrazine->PathwayB Isomer1 Regioisomer 1 PathwayA->Isomer1 Isomer2 Regioisomer 2 PathwayB->Isomer2

Caption: Competing pathways in pyrazole synthesis.

  • Troubleshooting & Control :

    • Solvent Choice : The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve selectivity in certain cases by selectively forming hemiketals, thus altering the electrophilicity of one carbonyl group over the other.[12]

    • pH Control : Switching from acidic to basic conditions (or vice versa) can reverse the regioselectivity. For reactions involving hydrazine hydrochlorides, adding a stoichiometric equivalent of a mild base like sodium acetate can free the hydrazine in situ and lead to cleaner reactions compared to using strong acids or bases.

    • Temperature : Lowering the reaction temperature often favors the thermodynamically controlled product, which may enhance the formation of a single isomer.

FAQ 3: My reaction turned dark red/brown and I see many spots on my TLC plate. What's going on?

This is a common observation, especially when working with arylhydrazines.[13]

  • Causality : Phenylhydrazine and its derivatives are susceptible to aerial oxidation, which can form highly colored, tar-like impurities. This process can be exacerbated by heat and acidic conditions. The impurities are often complex polymeric materials that are difficult to characterize but can be removed with proper workup and purification.

  • Troubleshooting :

    • Use High-Purity Hydrazine : Ensure your hydrazine starting material is pure. If it's old or discolored, consider purifying it by distillation or using a fresh bottle.

    • Inert Atmosphere : Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

    • Purification Tip : These colored impurities are often non-polar. A useful trick is to dissolve the crude product in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate) and pass it through a small plug of silica gel, eluting with the same solvent. The colored impurities will often stick to the top of the silica, while the desired pyrazole product elutes.

Part 2: Troubleshooting Guides & Protocols

This section provides actionable, step-by-step protocols for identifying and removing the impurities discussed above.

Guide 1: Analytical Characterization of Impurities

Before you can remove an impurity, you must identify it. A combination of chromatographic and spectroscopic methods is essential.

Protocol 1.1: Impurity Profiling by LC-MS

  • Objective : To identify the molecular weights of the main product and key impurities, which is invaluable for diagnosing issues like regioisomerism or incomplete reaction.

  • Methodology :

    • Sample Preparation : Prepare a dilute solution (~1 mg/mL) of your crude reaction mixture in a suitable solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter.[14]

    • Chromatographic Conditions :

      • Column : A standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.[15]

      • Mobile Phase : A gradient of water (A) and acetonitrile or methanol (B), both often containing 0.1% formic acid (for positive ion mode) or 0.1% ammonia (for negative ion mode), is effective for separating compounds of varying polarity.

      • Gradient Example : Start with 95% A for 2 minutes, ramp to 95% B over 10 minutes, hold for 3 minutes, then return to initial conditions.

    • Mass Spectrometry Detection :

      • Ionization : Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all components.[14]

      • Analysis : Look for the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ions.

        • If you see two major peaks with the same mass, you have confirmed the presence of regioisomers.

        • Peaks corresponding to the masses of your starting materials indicate an incomplete reaction.

Guide 2: Purification Strategies

Protocol 2.1: Separation of Regioisomers by Column Chromatography

Separating regioisomers is often challenging due to their similar polarities. Careful column chromatography is typically required.[16]

  • Objective : To isolate one regioisomer from a mixture.

  • Methodology :

    • TLC Optimization : First, find a solvent system that shows any separation between your product spots on a TLC plate. Test various mixtures of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, diethyl ether). Sometimes, adding a small amount (~1%) of triethylamine to the eluent can improve peak shape for nitrogen-containing heterocycles.

    • Column Preparation : Use a high-quality silica gel (40-63 µm particle size). Pack a long, thin column rather than a short, wide one, as this provides better resolving power. The ratio of silica to crude material should be at least 50:1 by weight.

    • Loading : Adsorb the crude material onto a small amount of silica gel (~2-3x the weight of the crude product) by dissolving it in a solvent like DCM, adding the silica, and evaporating the solvent to get a dry, free-flowing powder. This "dry loading" method provides superior separation compared to loading the sample in liquid form.

    • Elution : Begin eluting with a solvent system slightly less polar than the one identified by TLC. Collect many small fractions and analyze them by TLC to identify which contain the pure, separated isomers.

    • Confirmation : Combine the pure fractions of each isomer and confirm their identity and purity using NMR and LC-MS. NOESY NMR experiments can be used to definitively assign the structure of each regioisomer.[16]

Protocol 2.2: Removal of Unreacted Hydrazine and Acidic/Basic Impurities via Liquid-Liquid Extraction

  • Objective : To perform a simple workup to remove ionic and highly polar impurities before chromatography.

  • Methodology :

    • Dissolution : Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

    • Acid Wash : Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl). This will protonate and extract any unreacted hydrazine and other basic impurities into the aqueous layer.

    • Base Wash : Next, wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate). This will neutralize and remove any remaining acid catalyst and extract any acidic impurities.

    • Brine Wash & Drying : Finally, wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Part 3: Mechanistic Insights into Impurity Formation

Understanding the reaction mechanism is key to preventing side reactions.

Mechanism Spotlight: Michael Addition vs. Cyclization

When using α,β-unsaturated ketones as precursors, the initial step can be a Michael (1,4-conjugate) addition of the hydrazine.[6][17] For a pyrazole to form, this adduct must then cyclize and eliminate water.

References

Technical Support Center: Synthesis of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges and increase the yield and purity of your synthesis.

Introduction: The Importance of a Key Building Block

This compound is a critical heterocyclic building block in modern chemistry. Its unique combination of a pyrazole core, an ester handle for further functionalization, and a difluoromethyl (CHF₂) group—a key bioisostere for hydroxyl and thiol groups—makes it highly valuable in the development of pharmaceuticals and agrochemicals.[1] However, its synthesis, typically achieved via the Knorr pyrazole synthesis, is often plagued by challenges such as low yields and the formation of hard-to-separate regioisomers.[2][3] This guide provides a systematic approach to diagnosing and solving these issues.

Baseline Synthetic Route: Cyclocondensation

The most common and direct route to this pyrazole is the cyclocondensation reaction between a 1,3-dicarbonyl compound, ethyl 4,4-difluoro-3-oxobutanoate, and hydrazine hydrate.[2][4]

reagent1 Ethyl 4,4-difluoro-3-oxobutanoate product This compound reagent1->product Cyclocondensation (e.g., EtOH, reflux) reagent2 Hydrazine Hydrate (N₂H₄·H₂O) reagent2->product

Caption: Baseline synthesis via Knorr cyclocondensation.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is very low or I'm recovering mostly starting material. What are the primary factors to investigate?

Low conversion is a frequent problem that can often be traced back to reagent quality, reaction setup, or suboptimal thermal conditions.

Answer: A low yield points to issues with reaction kinetics or reagent integrity. Here is a systematic workflow to diagnose the cause:

start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_setup 3. Review Reaction Setup start->check_setup hydrazine Is Hydrazine Hydrate fresh? (Old reagent decomposes) check_reagents->hydrazine Most Common Issue diketone Is Ethyl 4,4-difluoro-3-oxobutanoate pure? (Check for hydrolysis) check_reagents->diketone temp Is temperature adequate? (Reflux in EtOH is common) check_conditions->temp time Is reaction time sufficient? (Monitor by TLC/LCMS) check_conditions->time atmosphere Is an inert atmosphere necessary? (Consider for sensitive reagents) check_setup->atmosphere

Caption: Troubleshooting workflow for low reaction yield.

Expert Insights & Actionable Solutions:
  • Hydrazine Hydrate Quality: Hydrazine is a potent reducing agent and can degrade upon storage, especially if exposed to air. Use a freshly opened bottle or distill stored hydrazine hydrate before use.

  • 1,3-Dicarbonyl Stability: The starting material, ethyl 4,4-difluoro-3-oxobutanoate, is a β-ketoester and can be prone to hydrolysis or self-condensation. Ensure its purity by NMR or GC-MS before starting the reaction. A common synthesis involves a Claisen condensation between ethyl difluoroacetate and ethyl acetate.[5]

  • Reaction Temperature and Time: The cyclocondensation often requires elevated temperatures to proceed at a reasonable rate.[2] Refluxing in a solvent like ethanol is a standard condition. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and ensure it has gone to completion.

Q2: My reaction produces a mixture of regioisomers. How can I favor the formation of the desired 3-(difluoromethyl) isomer?

This is the most critical challenge in this synthesis. The cyclocondensation of an unsymmetrical 1,3-dicarbonyl with hydrazine can yield two regioisomers: the desired 3-(CHF₂) - 5-(COOEt) product and the undesired 5-(CHF₂) - 3-(COOEt) isomer.[6]

Answer: Regioselectivity is dictated by which of the two carbonyl groups of the dicarbonyl precursor undergoes initial nucleophilic attack by hydrazine.[6][7] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions, particularly pH.[6]

cluster_0 Reaction Pathways start Ethyl 4,4-difluoro-3-oxobutanoate + Hydrazine path_a Attack at Ketone Carbonyl (More Electrophilic) start->path_a Pathway A (Favored) path_b Attack at Ester Carbonyl (Less Electrophilic) start->path_b Pathway B product_desired Desired Isomer 3-(CHF₂)-5-(COOEt)-Pyrazole path_a->product_desired Cyclization product_undesired Undesired Isomer 5-(CHF₂)-3-(COOEt)-Pyrazole path_b->product_undesired Cyclization

Caption: Competing pathways leading to regioisomers.

Expert Insights & Optimization Protocol:

The ketone carbonyl is generally more electrophilic than the ester carbonyl, which should favor the formation of the desired isomer. However, reaction conditions can significantly influence this selectivity.

  • pH Control: Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and potentially changing the selectivity.[6] Conversely, basic conditions can deprotonate the dicarbonyl. A neutral or slightly acidic medium (e.g., using glacial acetic acid as a catalyst or solvent) is often a good starting point.[8]

  • Solvent Effects: The choice of solvent can dramatically impact regioselectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the preference for one isomer over another.[9]

ConditionSolventTypical TemperatureExpected Outcome on RegioselectivityReference
StandardEthanol (EtOH)RefluxMixture of isomers, often difficult to separate.[9]
AcidicEtOH / Acetic AcidRefluxCan improve selectivity, but requires optimization.[6][8]
Optimized Trifluoroethanol (TFE) Reflux Dramatically increases selectivity for a single isomer. [9]
Recommended Protocol for Improved Regioselectivity:
  • Dissolve ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC/LC-MS until the starting material is consumed.

  • Cool the reaction, remove the TFE under reduced pressure, and proceed with aqueous workup.

Q3: I'm observing byproducts that suggest my difluoromethyl (CHF₂) group is unstable. How can I prevent this?

Answer: While the C-F bond is strong, the CHF₂ group attached to a heterocyclic ring can be susceptible to hydrolysis under certain conditions, particularly strongly basic or acidic environments.[10][11] This can lead to the formation of formyl (-CHO) or even carboxyl (-COOH) byproducts.

Expert Insights & Mitigation Strategies:
  • Mechanism of Degradation: The instability arises from the electron-donating nature of the pyrazole ring, which can facilitate the loss of a fluoride ion to form an azafulvenium-like intermediate. This intermediate is then trapped by water, leading to hydrolysis.[10][11]

  • Avoid Strong Bases: During workup, avoid using strong bases like NaOH or KOH for extended periods. Use milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization and extractions.[12]

  • pH Monitoring: Keep the pH of aqueous layers during workup as close to neutral as possible.

  • Temperature Control: Perform extractions and washes at room temperature or below to minimize the rate of potential hydrolysis reactions.

Q4: My purification is difficult, and I'm losing a lot of product during workup and chromatography. What is a robust purification strategy?

Answer: Pyrazoles can be tricky to purify due to their polarity and potential to chelate to silica gel. Product loss is common during aqueous workup and chromatography.

Expert Insights & Purification Protocol:
  • Aqueous Workup: After quenching the reaction, perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). To break up emulsions, which are common, add a small amount of brine (saturated NaCl solution).

  • Acid/Base Wash (Optional but effective): The pyrazole N-H is weakly acidic. You can sometimes purify the product by extracting it into a dilute aqueous base, washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the product, which is then extracted back into an organic solvent. However, be mindful of the CHF₂ group's stability (see Q3).

  • Column Chromatography:

    • Solvent System: Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity.

    • Additives: Sometimes, adding a small amount of a modifier to the eluent can improve peak shape and reduce tailing. For acidic compounds like this pyrazole, adding ~0.5% acetic acid to the mobile phase can be beneficial.

    • Alternative Stationary Phases: If silica gel gives poor results, consider using alumina or a C18-functionalized reverse-phase silica.

  • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, toluene) to find suitable conditions.

References

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize pyrazole-based scaffolds. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but their synthesis, while classic, is nuanced.[1][2][3] This resource provides in-depth, field-tested answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Our goal is to empower you to not only troubleshoot your current experiments but also to proactively design robust and efficient synthetic routes. The content is structured into a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world challenges encountered at the bench.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic choices in designing a pyrazole synthesis.

Q1: What is the core mechanism of the Knorr pyrazole synthesis, and what are the rate-determining steps?

The Knorr pyrazole synthesis is the cornerstone reaction for forming the pyrazole ring, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] The mechanism proceeds through several key stages, and understanding these is critical for optimization.

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This can occur on either carbonyl, which is a key decision point for regioselectivity with unsymmetrical diketones.[4][7]

  • Imine/Enamine Formation: This attack is typically followed by dehydration to form an imine or a more stable hydrazone intermediate. This intermediate exists in equilibrium with its enamine tautomer.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This ring-closing step forms a non-aromatic hydroxyl-pyrazoline intermediate.[7]

  • Dehydration (Aromatization): The final step is the elimination of a water molecule from the hydroxyl-pyrazoline intermediate to form the stable, aromatic pyrazole ring. This dehydration step is often the rate-determining step of the entire sequence, especially under neutral or mildly acidic conditions.[7]

The reaction is typically catalyzed by acid, which protonates a carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack.[4][5]

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_end Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone/ Enamine Intermediate Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Hydrazine->Hydrazone Pyrazoline Hydroxyl-Pyrazoline Hydrazone->Pyrazoline Intramolecular Cyclization Pyrazole Pyrazole Pyrazoline->Pyrazole Dehydration (Rate-Limiting) (-H2O)

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Q2: How can I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?

Achieving high regioselectivity is one of the most common challenges when using an unsymmetrical 1,3-dicarbonyl substrate, as two regioisomers are possible.[7] Control can be exerted by strategically manipulating reagents and conditions.

  • Electronic Effects: The initial attack of the hydrazine will preferentially occur at the more electrophilic (electron-deficient) carbonyl carbon. For example, in a trifluoromethyl-substituted diketone, the carbonyl adjacent to the electron-withdrawing CF₃ group is more reactive.[8][9]

  • Steric Hindrance: The less sterically hindered carbonyl group is often the preferred site of initial attack.

  • Hydrazine Nucleophilicity: When using a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine), the two nitrogen atoms have different nucleophilicities. The more nucleophilic nitrogen (the -NH₂ group in methylhydrazine) will preferentially attack the more reactive carbonyl.[10]

  • Solvent Choice: This is a powerful but often overlooked tool. Standard solvents like ethanol can lead to equimolar mixtures of regioisomers.[8] However, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can dramatically improve regioselectivity in favor of a single isomer.[10] These solvents can stabilize intermediates through hydrogen bonding, altering the reaction pathway. Aprotic dipolar solvents (e.g., DMF, DMAc) have also been shown to improve regioselectivity compared to protic solvents like ethanol.[8][9]

Table 1: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl Substrate Hydrazine Solvent Regioisomer Ratio Yield (%) Source
1,1,1-trifluoro-4-phenylbutane-2,4-dione Methylhydrazine EtOH ~1:1 70-80 [8]
1,1,1-trifluoro-4-phenylbutane-2,4-dione Methylhydrazine TFE 85:15 >90 [10]

| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Arylhydrazine | DMAc (acidic) | >98:2 | 74-98 |[8][9] |

Q3: What are the advantages and disadvantages of using microwave-assisted synthesis for pyrazoles?

Microwave-assisted organic synthesis (MAOS) has become a transformative technique for synthesizing heterocyclic compounds, including pyrazoles.[11]

Advantages:

  • Drastically Reduced Reaction Times: Reactions that take many hours under conventional reflux can often be completed in minutes using microwave irradiation.[11][12][13] For example, syntheses requiring 7-9 hours of reflux can be finished in 9-10 minutes.[13]

  • Improved Yields: The rapid and efficient heating often leads to higher isolated yields and cleaner reaction profiles with fewer side products.[11][13]

  • Energy Efficiency: Shorter reaction times and targeted heating make MAOS a greener and more energy-efficient alternative to conventional heating methods.[14][15]

Disadvantages & Considerations:

  • Specialized Equipment: Requires a dedicated microwave reactor, which is a significant capital investment compared to a standard heating mantle.

  • Scalability: While scalable microwave reactors exist, transitioning from a small-scale vial to a larger production scale can present engineering challenges.

  • Thermal Runaway Potential: Reactions with significant exotherms must be managed carefully. Modern reactors have robust temperature and pressure controls to mitigate this risk.

  • Condition Optimization: Conditions from conventional heating do not always translate directly. Power, temperature, and ramp times must be optimized specifically for the microwave reactor.[16]

Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct Q&A format.

Problem: Low or No Product Yield

Q: My reaction yield is disappointingly low, or I've recovered only starting material. What are the most likely causes and how do I fix them?

Low yield is a multifaceted problem. A systematic approach is the best way to diagnose the issue.

Troubleshooting_Yield Start Low / No Yield Observed CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckMonitoring 3. Review Reaction Monitoring Start->CheckMonitoring CheckWorkup 4. Evaluate Work-up & Purification Start->CheckWorkup ReagentSol1 Use fresh/purified reagents. Ensure 1:1 stoichiometry. CheckReagents->ReagentSol1 ReagentSol2 If using hydrazine salt, add a base (e.g., pyridine, Et3N) to liberate free hydrazine. CheckReagents->ReagentSol2 ConditionSol1 Ensure anhydrous conditions if required. Use dry solvents. CheckConditions->ConditionSol1 ConditionSol2 Adjust pH. Too acidic protonates hydrazine. Too basic can decompose starting materials. CheckConditions->ConditionSol2 ConditionSol3 Increase temperature or reaction time. CheckConditions->ConditionSol3 MonitoringSol Reaction may be slow. Run longer, monitoring by TLC/LCMS until starting material is consumed. CheckMonitoring->MonitoringSol WorkupSol Product may be lost during extraction or precipitation. Ensure complete precipitation (e.g., pH adjustment). Optimize recrystallization solvent. CheckWorkup->WorkupSol

Caption: Troubleshooting workflow for low reaction yield.

  • Reagent Quality and Stoichiometry:

    • Hydrazine Reactivity: Hydrazine hydrate can degrade over time. Use a fresh bottle or titrate to determine its concentration. If you are using a hydrazine hydrochloride salt, a base such as pyridine or triethylamine must be added to generate the free, nucleophilic hydrazine in situ.[17]

    • Dicarbonyl Purity: Ensure the 1,3-dicarbonyl starting material is pure. Self-condensation or decomposition can reduce its effective concentration.

  • Incorrect pH:

    • The reaction pH is critical. If the medium is too acidic, the hydrazine will be fully protonated (R-NH-NH₃⁺), rendering it non-nucleophilic and stopping the reaction.[17] If the reaction is base-catalyzed, ensure a sufficient amount is present. For some substrates, a pH above 10 can cause decomposition.[17]

  • Presence of Water:

    • As a condensation reaction, the presence of excess water can inhibit the reaction by Le Châtelier's principle, especially during the dehydration steps. Use anhydrous solvents and protect the reaction from atmospheric moisture where necessary.[17]

  • Insufficient Heat or Time:

    • Some pyrazole syntheses, particularly with less reactive hydrazines, require prolonged heating at reflux.[17] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC). Do not stop the reaction prematurely; wait for the consumption of the limiting reagent.

Problem: Difficult Product Purification

Q: My crude product contains multiple spots on TLC, and I'm struggling with purification. What are the likely impurities?

Purification challenges often arise from side products or unreacted starting materials.

  • Regioisomers: As discussed, this is the most common impurity with unsymmetrical dicarbonyls. They often have very similar polarities, making chromatographic separation difficult. The best solution is to optimize the reaction for selectivity (see FAQ Q2). If separation is necessary, high-performance flash chromatography with a shallow gradient may be effective.

  • Unreacted Starting Materials: If the reaction did not go to completion, you will have leftover starting materials. Adjusting the pH during aqueous work-up can help remove acidic or basic starting materials.

  • Hydroxyl-Pyrazoline Intermediate: The stable intermediate before the final dehydration step can sometimes be isolated, especially if the final aromatization is slow. Increasing the reaction temperature, time, or adding a stronger acid catalyst can drive the reaction to the final pyrazole product.

  • Alternative Purification Strategy: If standard chromatography or recrystallization fails, consider converting the crude pyrazole mixture into an acid addition salt (e.g., hydrochloride).[18] The salt often has very different solubility and crystallinity properties, allowing for purification by selective precipitation or recrystallization. The pure pyrazole can then be recovered by neutralization.

Experimental Protocols

Protocol 1: General Procedure for Conventional Knorr Synthesis

This protocol is a representative example for the synthesis of a pyrazole derivative under standard reflux conditions.[17]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the hydrazine hydrochloride (1.0 eq) in absolute ethanol.

  • Base Addition: Add pyridine (1.1 eq) to the solution to liberate the free hydrazine. Stir the mixture at 50°C for 10 minutes.

  • Substrate Addition: Add the 1,3-dicarbonyl compound (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (the temperature of boiling ethanol, ~78°C).

  • Monitoring: Monitor the reaction progress by TLC until the starting dicarbonyl spot has been consumed. This can take anywhere from 2 to 16 hours depending on the substrates.[17]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Isolation: Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1% HCl) to remove pyridine, followed by a wash with brine.[17] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Synthesis

This protocol provides a starting point for optimizing a microwave-assisted pyrazole synthesis.[12][13]

  • Vial Preparation: In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.1 mmol), and a suitable solvent (e.g., 3 mL of ethanol or DMF).

  • Catalyst/Base Addition: Add the required catalyst (e.g., a catalytic amount of acetic acid or a base like sodium hydroxide if using a hydrazine salt).[12]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 75-120°C) for a specified time (e.g., 10-30 minutes).[11][12] It is recommended to start with a lower time and temperature and optimize from there.

  • Monitoring & Work-up: After irradiation and cooling, a sample can be checked by TLC or LC-MS to determine conversion. The work-up procedure is typically similar to the conventional method: solvent evaporation, extraction, and purification.

Table 2: Example of Microwave Condition Optimization

Entry Power (W) Time (min) Temperature (°C) Yield (%) Source
1 100 15 75 Low [12]
2 100 30 75 Good [12]
3 280 5 ~100 20 [16]
4 420 5 ~120 67 [16]

| 5 | 420 | 10 | ~120 | 71 |[16] |

References

Technical Support Center: Challenges in the Purification of Fluorinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated pyrazole compounds are pivotal in modern medicinal chemistry and drug development due to their unique physicochemical properties. The incorporation of fluorine can enhance metabolic stability, binding affinity, and modulate the acidity of adjacent functional groups. However, these same attributes often introduce significant hurdles during purification. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical resource for troubleshooting common purification challenges. As Senior Application Scientists, we have structured this guide to offer not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Part 1: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems frequently encountered during the purification of fluorinated pyrazole compounds, offering detailed, step-by-step solutions grounded in established chemical principles.

Problem 1: Persistent Co-elution of Regioisomers in Silica Gel Chromatography

Q: I am struggling to separate two regioisomers of a fluorinated pyrazole using standard silica gel chromatography. They have very similar Rf values. How can I achieve separation?

A: This is a common and challenging issue, as regioisomers often possess nearly identical polarities.[1][2][3] The synthesis of N-substituted pyrazoles, in particular, can lead to regioisomeric mixtures that are difficult to separate.[2][4]

Probable Causes:

  • Subtle Polarity Differences: The slight variations in dipole moment between the regioisomers may not be sufficient for effective differentiation by a standard silica gel stationary phase.

  • Ineffective Mobile Phase: The chosen solvent system may not be optimized to exploit the minor differences in isomer-stationary phase interactions.

Step-by-Step Solution:

  • Mobile Phase Optimization:

    • Employ Alternative Solvents: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity.

    • Utilize Fluorinated Solvents: Consider using a fluorinated eluent, such as trifluoroethanol, which can enhance the separation of fluorinated compounds on a standard reverse-phase column.[5]

  • Alternative Chromatographic Techniques:

    • Reverse-Phase HPLC: This technique separates compounds based on hydrophobicity. Since the regioisomers may have different hydrophobic profiles, a C8 or C18 column could provide the necessary resolution.[5][6][7][8]

    • Fluorinated Stationary Phases: For challenging separations, consider using columns with fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups.[6][9] These phases can offer unique selectivity for fluorinated analytes.[6]

  • Crystallization:

    • Fractional Crystallization: This technique can be highly effective for separating isomers.[10] The process involves dissolving the mixture in a solvent where the two isomers have different solubilities and allowing the less soluble one to crystallize out upon cooling.[10][11]

    • Acid Addition Salt Formation: Pyrazoles can be converted into acid addition salts, which can then be crystallized.[12] This method can be effective for purification as the salts may have different crystal packing properties.[12]

Workflow for Regioisomer Separation

G start Co-eluting Regioisomers chromatography Standard Chromatography Fails start->chromatography rp_hplc Reverse-Phase HPLC chromatography->rp_hplc fluor_phase Fluorinated Stationary Phase chromatography->fluor_phase crystallization Crystallization chromatography->crystallization separated Separation Achieved rp_hplc->separated fluor_phase->separated fractional_crystallization Fractional Crystallization crystallization->fractional_crystallization acid_salt Acid Addition Salt Formation crystallization->acid_salt fractional_crystallization->separated acid_salt->separated

Caption: Strategies for separating fluorinated pyrazole regioisomers.

Problem 2: On-Column Degradation of the Target Compound

Q: My fluorinated pyrazole appears to be degrading on the silica gel column. What could be the cause, and how can I prevent this?

A: On-column degradation is a frequent issue, especially with sensitive organic compounds. The stationary phase itself can sometimes act as a catalyst for decomposition.

Probable Causes:

  • Acidic Nature of Silica Gel: The silanol groups on the surface of silica gel are acidic and can cause the degradation of acid-sensitive compounds.

  • Presence of Perfluoroacids: Certain perfluoroacids, such as trifluoroacetic acid (TFA), which might be present as a residual catalyst or in the mobile phase, can damage the stationary phase and lead to poor peak shapes and compound degradation.[13][14]

Step-by-Step Solution:

  • Neutralize the Stationary Phase:

    • Add a small amount of a volatile base, like triethylamine (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

    • Alternatively, use a pre-treated, less acidic stationary phase like neutral alumina.

  • Switch to a Different Stationary Phase:

    • If degradation persists, consider using a less harsh stationary phase such as Florisil or a polymer-based column.[9]

    • For reverse-phase HPLC, be mindful that acidic mobile phases can also cause degradation.[14] In such cases, using a mobile phase with a pH greater than 5 for silica-based C18 columns is recommended.[15]

  • Minimize Contact Time:

    • Employing flash chromatography with a higher flow rate can reduce the residence time of the compound on the column, thus minimizing the opportunity for degradation.

Table 1: Stationary Phase Selection for Sensitive Compounds

Stationary PhaseCharacteristicsBest Suited For
Silica GelAcidicGeneral purpose, neutral compounds
Neutralized SilicaNeutralAcid-sensitive compounds
Alumina (Neutral)NeutralAcid and base-sensitive compounds
C18 (Reverse-Phase)NonpolarCompounds of varying polarity
Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the crystallization of fluorinated pyrazoles often difficult?

A1: The introduction of fluorine can significantly impact a molecule's crystal packing. Fluorine's high electronegativity can alter intermolecular interactions, making it challenging to form a well-ordered crystal lattice.[16][17] The formation of F---F interactions can also play a role in driving crystal structures.[18] Furthermore, the deviation from planarity in fluorinated molecules can increase with a higher degree of fluorination, further complicating crystallization.[19]

Q2: My fluorinated pyrazole shows a surprisingly long retention time on a C18 column. Why is this?

A2: While the C-F bond is polar, the overall effect of fluorination can be an increase in the molecule's lipophilicity (hydrophobicity). In reverse-phase chromatography, where separation is based on hydrophobicity, more lipophilic compounds will have stronger interactions with the nonpolar C18 stationary phase, resulting in longer retention times.

Q3: Are there special considerations when using fluorinated solvents like hexafluoroisopropanol (HFIP) in my purification process?

A3: Yes. HFIP is a highly polar, dense, and volatile liquid with a low boiling point of 58.2°C.[20][21] It is an excellent solvent for many polymers and peptides due to its strong hydrogen-bonding ability.[22] However, it is also corrosive and requires careful handling in a well-ventilated area with appropriate personal protective equipment.[22][23] When removing HFIP on a rotary evaporator, ensure the seals are made of a resistant material like Kalrez®.

Q4: My purified fluorinated pyrazole looks clean by NMR, but the elemental analysis is off. What could be the issue?

A4: This suggests the presence of non-proton-containing impurities. Common culprits include residual solvents with no protons (like carbon tetrachloride if used), inorganic salts from the workup, or even water.[24] Thoroughly drying the sample under high vacuum is crucial. If the issue persists, consider techniques like sublimation for solids if applicable, or re-purification using a different chromatographic method to remove trace impurities.[10][11]

References

Technical Support Center: Synthesis of Difluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of difluoromethyl pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific principles to empower your research.

Introduction to a Common Synthetic Route

The synthesis of difluoromethyl (CF2H) pyrazoles often involves the reaction of a hydrazone with a difluoromethyl-containing building block, such as 3,3-dibromo-1,1-difluoro-2-propanone, followed by cyclization. This method, while effective, can be prone to several side reactions that impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The most frequently observed side products are typically regioisomers of the desired pyrazole, uncyclized intermediates, and products arising from the decomposition of reagents. The formation of regioisomers is a significant challenge, especially with unsymmetrical hydrazones, leading to mixtures that can be difficult to separate. For instance, the reaction of an unsymmetrical ketone-derived hydrazone can lead to the formation of two different pyrazole regioisomers.

Q2: My reaction is sluggish and gives low yields. What are the likely causes?

A2: Several factors can contribute to poor reaction kinetics and low yields. These include:

  • Insufficient basicity: The cyclization step often requires a base to facilitate the intramolecular nucleophilic attack. If the base is too weak or used in stoichiometric amounts, the reaction may not proceed to completion.

  • Low reaction temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for the desired transformation.

  • Poor quality of reagents: Degradation of the difluoromethyl-containing building block or the hydrazone can significantly reduce the yield. It is crucial to use freshly prepared or properly stored reagents.

Q3: I am observing significant formation of a byproduct with a mass corresponding to the hydrolysis of my starting material. How can I prevent this?

A3: The difluoromethyl-containing building blocks, such as 3,3-dibromo-1,1-difluoro-2-propanone, can be susceptible to hydrolysis, especially in the presence of moisture or protic solvents. To mitigate this:

  • Use anhydrous solvents and reagents: Ensure all solvents are dried using appropriate methods (e.g., molecular sieves, distillation) and that all starting materials are free of water.

  • Perform the reaction under an inert atmosphere: Using an inert gas like nitrogen or argon can prevent atmospheric moisture from entering the reaction vessel.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a more in-depth look at specific side reactions and offers detailed troubleshooting strategies.

Issue 1: Formation of Regioisomeric Pyrazoles

The formation of regioisomers is a common challenge when using unsymmetrical hydrazones. The cyclization can occur via two different pathways, leading to a mixture of products.

Causality: The regioselectivity of the cyclization is determined by the relative nucleophilicity of the two nitrogen atoms of the hydrazone and the steric hindrance around the electrophilic carbon centers.

Troubleshooting Protocol:

  • Solvent Optimization: The polarity of the solvent can influence the regioselectivity. A systematic screen of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF) should be performed.

  • Base Selection: The choice of base can also impact the outcome. Weaker, non-nucleophilic bases are often preferred to minimize side reactions. A comparison of bases like K2CO3, Cs2CO3, and organic bases such as DBU can be beneficial.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable regioisomer.

Data Presentation: Effect of Solvent on Regioselectivity

SolventDielectric ConstantRatio of Regioisomer A:B
Toluene2.43:1
THF7.62.5:1
Acetonitrile37.51:1.2
DMF38.31:2.5

Note: The data presented is illustrative and will vary depending on the specific substrates used.

Visualization: Regioisomer Formation Pathway

G cluster_0 Reaction Start cluster_1 Cyclization Pathways cluster_2 Products Start Unsymmetrical Hydrazone + CF2H Building Block Pathway_A Attack at N1 Start->Pathway_A Pathway_B Attack at N2 Start->Pathway_B Regioisomer_A Regioisomer A Pathway_A->Regioisomer_A Regioisomer_B Regioisomer B Pathway_B->Regioisomer_B

Caption: Formation of regioisomers from an unsymmetrical hydrazone.

Issue 2: Incomplete Cyclization and Formation of Intermediates

In some cases, the reaction may stall after the initial addition of the hydrazone to the difluoromethyl building block, leading to the accumulation of an uncyclized intermediate.

Causality: The cyclization step is often the rate-limiting step and requires a specific conformation and sufficient activation energy. Steric hindrance or electronic effects can disfavor the intramolecular cyclization.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy for the cyclization to occur. Monitor the reaction closely for the formation of degradation products.

  • Use a Stronger Base: A stronger base can deprotonate the intermediate more effectively, facilitating the nucleophilic attack required for ring closure.

  • Microwave Irradiation: The use of microwave irradiation can sometimes dramatically accelerate the cyclization step, leading to higher yields in shorter reaction times.

Experimental Protocol: Microwave-Assisted Cyclization

  • In a microwave-safe vial, combine the uncyclized intermediate (1 mmol), a suitable solvent (e.g., DMF, 5 mL), and a base (e.g., K2CO3, 2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

  • After cooling, work up the reaction mixture as usual and analyze the product distribution by LC-MS or NMR.

Issue 3: Decomposition of the Difluoromethyl Building Block

Difluoromethyl-containing building blocks can be unstable under certain conditions, leading to the formation of various byproducts and a reduction in the overall yield.

Causality: The presence of strong nucleophiles or bases can lead to the decomposition of the electrophilic difluoromethyl building block through pathways such as elimination or substitution reactions.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Problem Decomposition of CF2H Building Block Cause1 Strong Base Problem->Cause1 Cause2 High Temperature Problem->Cause2 Cause3 Nucleophilic Solvent Problem->Cause3 Solution1 Use Weaker Base (e.g., K2CO3) Cause1->Solution1 Solution2 Lower Reaction Temperature Cause2->Solution2 Solution3 Use Non-Nucleophilic Solvent (e.g., Toluene) Cause3->Solution3

Caption: Troubleshooting workflow for building block decomposition.

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity in the synthesis of unsymmetrical pyrazoles. The following content is structured to provide both foundational knowledge through frequently asked questions and actionable solutions through detailed troubleshooting guides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing regioselectivity in the classical Knorr pyrazole synthesis and related methods.

Q1: What is "regioselectivity" in pyrazole synthesis and why is it a critical issue?

A1: Regioselectivity refers to the preference for one direction of bond formation over another, leading to a specific constitutional isomer. In the context of pyrazole synthesis, this issue is most prominent when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] The hydrazine has two distinct nitrogen atoms, and the dicarbonyl has two different carbonyl groups. The initial nucleophilic attack can occur at either carbonyl, leading to two potential reaction pathways and the formation of a mixture of two regioisomeric pyrazoles.[2][3]

Controlling this outcome is paramount because different regioisomers can possess vastly different pharmacological activities, toxicological profiles, and physical properties. For instance, in the synthesis of the blockbuster drug Celecoxib, obtaining the correct regioisomer is essential for its COX-2 inhibitory activity.[4] An inefficient, non-selective reaction leads to difficult and costly separation processes, reducing the overall yield of the desired active pharmaceutical ingredient (API).[5]

Q2: What are the primary factors that control the regiochemical outcome of the reaction?

A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate balance of steric, electronic, and reaction condition-dependent factors.[1][2][3][6]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl is a major determinant. Electron-withdrawing groups (e.g., -CF₃) significantly increase the electrophilicity of the adjacent carbonyl carbon, making it the preferential site for the initial nucleophilic attack by the hydrazine.[2][7]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block access to one of the carbonyl groups.[1][6] The reaction will favor the pathway where the hydrazine attacks the less sterically hindered carbonyl.

  • Reaction Conditions (pH, Solvent, Temperature):

    • pH: The acidity or basicity of the reaction medium is crucial. Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, reducing its nucleophilicity and potentially altering the site of initial attack.[2][8]

    • Solvent: The choice of solvent can dramatically influence regioselectivity. Solvents can affect the tautomeric equilibrium of the 1,3-dicarbonyl (keto vs. enol forms) and solvate intermediates differently. As will be discussed, highly polar, non-nucleophilic fluorinated alcohols have a profound effect.[5][8][9]

Q3: Which nitrogen on a substituted hydrazine (e.g., methylhydrazine) is more nucleophilic?

A3: In methylhydrazine, the NH₂ group is the more nucleophilic nitrogen. The methyl group is electron-donating, which increases the electron density on the nitrogen it is attached to (the N¹-nitrogen). However, this nitrogen's lone pair is sterically more hindered. The terminal NH₂ (N²-nitrogen) is less sterically hindered and is generally considered the more potent nucleophile for initial attack on the carbonyl. In contrast, for phenylhydrazine, the NH₂ group is more nucleophilic because the lone pair on the nitrogen attached to the phenyl ring is delocalized into the aromatic system, reducing its nucleophilicity.[8]

Q4: How does the reaction mechanism dictate the final regioisomeric ratio?

A4: The generally accepted mechanism for the Knorr synthesis involves two key steps that determine the final product distribution: the initial nucleophilic attack and the subsequent cyclization/dehydration.[3][4][10][11][12] The initial attack of the hydrazine on one of the carbonyl carbons forms a carbinolamine intermediate, which then dehydrates to a hydrazone. This is often the regiochemistry-determining step. Once the initial hydrazone is formed, an intramolecular cyclization occurs as the remaining nitrogen attacks the second carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.[1]

The diagram below illustrates the two competing pathways. The final ratio of Regioisomer A to Regioisomer B is determined by the relative rates of the initial attack at Carbonyl-1 (C1) versus Carbonyl-2 (C2).

G cluster_start Starting Materials Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Attack1 Initial Attack at C1 (e.g., less hindered or more electrophilic carbon) Start->Attack1 k₁ Attack2 Initial Attack at C2 Start->Attack2 k₂ Inter1 Hydrazone Intermediate 1 Attack1->Inter1 Cyclize1 Cyclization & Dehydration Inter1->Cyclize1 ProdA Regioisomer A Cyclize1->ProdA Inter2 Hydrazone Intermediate 2 Attack2->Inter2 Cyclize2 Cyclization & Dehydration Inter2->Cyclize2 ProdB Regioisomer B Cyclize2->ProdB G cluster_solve_poor_selectivity Strategy for Poor Selectivity cluster_solve_wrong_isomer Strategy for Wrong Isomer start Start: Unsatisfactory Regioisomeric Ratio q1 Is the ratio close to 1:1? start->q1 action1 Switch to a non-nucleophilic, polar solvent like HFIP or TFE. (See Protocol 1) q1->action1 Yes action2 Modify pH. Try catalytic acid (e.g., p-TsOH) or base (e.g., NaOAc). q1->action2 No (Wrong Isomer) check1 Analyze new ratio by NMR. Is selectivity >95:5? action1->check1 check1->action2 No end_success Success: Desired Isomer Achieved with High Selectivity check1->end_success Yes check2 Analyze new ratio by NMR. Is selectivity reversed or improved? action2->check2 check2->end_success Yes end_fail Consider alternative synthetic route (e.g., cycloaddition) or protecting group strategy. check2->end_fail No

References

Troubleshooting guide for the synthesis of pyrazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Overview of Pyrazole-5-Carboxylate Synthesis

The construction of the pyrazole ring is a cornerstone of medicinal chemistry, with the Knorr pyrazole synthesis and its variations being the most prevalent methods.[1][2] Typically, the synthesis of pyrazole-5-carboxylates involves the condensation of a hydrazine derivative with a β-ketoester.[1] This reaction, while powerful, is sensitive to a variety of factors that can influence its outcome.

A general workflow for this synthesis is depicted below. Understanding this pathway is the first step in effective troubleshooting.

cluster_workflow General Synthetic Workflow reagents β-Ketoester + Hydrazine Derivative conditions Solvent (e.g., Ethanol, Acetic Acid) Heat (Reflux) reagents->conditions 1. Combine reaction Condensation & Cyclization conditions->reaction 2. React workup Work-up (Cooling, Precipitation, Filtration) reaction->workup 3. Isolate purification Purification (Recrystallization or Chromatography) workup->purification 4. Purify product Pyrazole-5-carboxylate purification->product analysis Characterization (NMR, MS, MP) product->analysis 5. Verify

Caption: General workflow for the synthesis of pyrazole-5-carboxylates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of pyrazole-5-carboxylates in a practical question-and-answer format.

FAQ 1: My reaction has a very low yield or failed completely. What are the likely causes?

Several factors can lead to low or no product formation. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Reagent Quality:

    • Hydrazine Instability: Hydrazine and its derivatives can be unstable. Use a fresh bottle or purify stored material if degradation is suspected.

    • β-Ketoester Purity: Ensure the β-ketoester is pure and free from contaminants that could interfere with the reaction.

  • Reaction Conditions:

    • Insufficient Heat: The condensation and subsequent cyclization/dehydration often require elevated temperatures. Ensure your reaction is reaching and maintaining the target temperature (e.g., reflux).

    • Inappropriate Solvent: The choice of solvent is critical. Ethanol is commonly used, often with a catalytic amount of acid like glacial acetic acid to facilitate the reaction.[1]

    • Reaction Time: While many Knorr pyrazole syntheses are relatively fast, some substrate combinations may require longer reaction times.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3]

  • Work-up Procedure:

    • Product Solubility: Your product might be soluble in the work-up solvent. If precipitation is expected upon cooling or adding water, and none occurs, your product may be too soluble. Try reducing the volume of the solvent or using a different anti-solvent.

A logical troubleshooting workflow for low yield is presented below:

start Low/No Yield reagent_check Verify Reagent Purity & Stability (Hydrazine, β-Ketoester) start->reagent_check condition_check Review Reaction Conditions (Temperature, Solvent, Catalyst) reagent_check->condition_check Reagents OK time_check Monitor Reaction Over Time (TLC) condition_check->time_check Conditions Correct workup_check Assess Work-up Procedure (Product Solubility) time_check->workup_check No Conversion re_run Re-run with Adjusted Parameters workup_check->re_run Work-up OK

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: I've obtained a mixture of products that are difficult to separate. What is happening?

The formation of a product mixture is most commonly due to a lack of regioselectivity, a well-documented challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds (or β-ketoesters).[4][5][6]

The Problem of Regioselectivity:

When an unsymmetrical β-ketoester reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either the ketone or the ester carbonyl group, leading to two different regioisomers. The reaction's outcome is a delicate balance of electronic and steric effects, as well as reaction conditions.[4]

cluster_pathways Reaction Pathways reagents Unsymmetrical β-Ketoester + Substituted Hydrazine path_a Attack at Ketone reagents->path_a Pathway 1 path_b Attack at Ester reagents->path_b Pathway 2 isomer_a Regioisomer A (e.g., Pyrazole-5-carboxylate) path_a->isomer_a isomer_b Regioisomer B (e.g., Pyrazole-3-carboxylate) path_b->isomer_b

Caption: Formation of regioisomers in pyrazole synthesis.

Strategies to Control Regioselectivity:

Controlling which isomer is formed is a critical challenge. Here are field-proven strategies to improve the regioselectivity of your reaction:

  • pH Control: The pH of the reaction medium can dramatically influence which isomer is favored.[4] Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[4]

  • Solvent Effects: The choice of solvent can have a profound impact. While traditional solvents like ethanol may lead to mixtures, using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of a single isomer.[7][8]

  • Steric Hindrance: You can leverage steric hindrance. A bulky substituent on either the β-ketoester or the hydrazine can direct the initial attack to the less hindered carbonyl group.[4]

  • Alternative Synthetic Routes: If controlling the regioselectivity of the Knorr synthesis proves too difficult, consider alternative methods such as:

    • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a diazo compound with an alkyne or alkene and offers excellent control over regioselectivity.[9][10]

    • Use of Differentiated Precursors: Instead of traditional β-ketoesters, precursors with differentiated reactivity at the carbonyl positions, such as β-enaminones, can direct the initial nucleophilic attack to a specific position, leading to a single regioisomer.[9][11]

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterEffect on RegioselectivityRecommendations
pH Significant. Can reverse selectivity.[4]Experiment with acidic (e.g., acetic acid), neutral, and basic conditions.
Solvent Strong. Fluorinated alcohols can dramatically improve selectivity.[7][8]Screen solvents like ethanol, TFE, and HFIP.
Temperature Can influence the kinetic vs. thermodynamic product ratio.Run reactions at different temperatures (e.g., room temperature vs. reflux).
Sterics Bulky groups on reactants can direct the reaction pathway.[4]Consider modifying starting materials to introduce steric bulk if possible.
FAQ 3: My product characterization (e.g., NMR) suggests an unexpected structure. What could it be?

Even when a reaction appears successful, the isolated product may not be what you expect. Here are a couple of common possibilities:

  • Tautomerization: The product of a β-ketoester and a hydrazine is often a pyrazolone, which can exist in equilibrium with its more stable aromatic pyrazole tautomer (the enol form).[1][3] While the pyrazolone (keto) form is often drawn, the pyrazole (enol) form is generally the major one observed.[1] Your characterization data will reflect the predominant tautomer in solution.

  • Ester Hydrolysis: If your reaction or work-up conditions are too harsh (e.g., strongly acidic or basic, prolonged heating in the presence of water), the carboxylate ester can be hydrolyzed to the corresponding carboxylic acid.[12] If you observe a loss of the ester signals in your NMR and a broad peak corresponding to a carboxylic acid proton, this is a likely cause. To avoid this, use milder conditions and ensure your reagents and solvents are dry.

Experimental Protocols

Protocol 1: General Synthesis of a Pyrazole-5-carboxylate

This protocol is a representative example based on the Knorr synthesis.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketoester (1.0 eq) in ethanol.

  • Reagent Addition: Add the hydrazine derivative (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction's progress by TLC (e.g., using a 30% ethyl acetate/70% hexane mobile phase).[1]

  • Work-up: Once the starting material is consumed (typically 1-2 hours), allow the reaction to cool. If the product does not precipitate, slowly add water until a solid forms.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.[1]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-5-carboxylate.

References

Technical Support Center: Scale-up Synthesis of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the industrial-scale synthesis of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate. This molecule is a critical building block in the agrochemical industry, particularly for the production of advanced Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] While the laboratory-scale synthesis is well-documented, scaling up production presents significant challenges related to reaction control, safety, and product purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by process chemists and researchers in the field.

Section 1: Synthesis Overview & Core Challenges

The most common and industrially viable route for synthesizing this compound involves a two-step process. First is a Claisen condensation to form the key β-ketoester intermediate, Ethyl 4,4-difluoro-3-oxobutanoate. This is followed by a classical Knorr-type cyclocondensation with a hydrazine source.[2][3]

Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Purification A Ethyl difluoroacetate D Ethyl 4,4-difluoro-3-oxobutanoate (β-Ketoester Intermediate) A->D B Ethyl acetate B->D C Base (e.g., NaOEt) C->D E Hydrazine Hydrate G Ethyl 3-(difluoromethyl)-1H- pyrazole-5-carboxylate D->G E->G F Acidic Catalyst (e.g., AcOH) F->G H Crude Product G->H I Crystallization H->I J High-Purity Final Product I->J

Caption: High-level workflow for the synthesis of the target pyrazole.

Key Scale-Up Challenges Summarized
Challenge AreaSpecific IssueImpact on Process
Thermal Management Highly exothermic cyclocondensation reaction.[4]Risk of thermal runaway, increased impurity formation, potential for side reactions.
Mixing & Homogeneity Inefficient stirring in large reactors.[4]Localized concentration gradients ("hot spots"), leading to inconsistent reaction and side products.
Reagent Handling Use of hazardous materials like hydrazine and strong bases (e.g., sodium ethoxide).Significant safety, health, and environmental (SHE) considerations for large quantities.
Regioselectivity Formation of the undesired pyrazole isomer (ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate).Complicates purification, reduces yield of the target molecule.
Product Isolation Difficulty in achieving consistent crystallization and desired purity on a large scale.Batches may fail to meet specifications, requiring costly reprocessing.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.

Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

Q: We are experiencing low yields (<85%) and significant byproduct formation during the Claisen condensation to form the β-ketoester intermediate. What are the critical parameters to control on a multi-kilogram scale?

A: This is a common issue when scaling the Claisen condensation. The success of this step hinges on rigorously controlling the reaction conditions to favor the desired condensation pathway.

Causality & Explanation: The reaction involves the deprotonation of ethyl acetate by a strong base like sodium ethoxide (NaOEt) to form an enolate, which then attacks ethyl difluoroacetate.[5] Side reactions, such as self-condensation of ethyl acetate or decomposition, are highly dependent on temperature and stoichiometry.

Troubleshooting Protocol:

  • Base Quality and Stoichiometry:

    • Action: Use high-purity, dry sodium ethoxide. While catalytic amounts of base are theoretically sufficient for a Claisen condensation, on scale-up, using a stoichiometric amount relative to the limiting reagent (ethyl difluoroacetate) is often necessary to drive the reaction to completion. A common ratio is ~1.1 equivalents of base.[5]

    • Rationale: Moisture will consume the base and inhibit the reaction. Excess base can promote side reactions, but a slight excess ensures full conversion of the expensive fluorinated starting material.

  • Strict Temperature Control:

    • Action: Cool the initial suspension of sodium ethoxide in ethyl acetate to 0-5°C before beginning the addition of ethyl difluoroacetate. Maintain the internal temperature between 5°C and 15°C throughout the addition.[6]

    • Rationale: Low temperatures are crucial to minimize the self-condensation of ethyl acetate and other side reactions. The reaction is exothermic, and the poor surface-area-to-volume ratio in large reactors makes heat removal a primary challenge.[4] Ensure your cooling system is robust enough to handle the heat load.

  • Controlled Reagent Addition:

    • Action: Add the ethyl difluoroacetate slowly and subsurface over 2-3 hours.

    • Rationale: A slow addition rate prevents localized temperature spikes and high concentrations of the reactants, which can lead to byproduct formation.[4]

  • Optimized Work-up:

    • Action: After the reaction is complete, quench by carefully adding an acid (e.g., sulfuric acid) at a controlled temperature (20-25°C) to neutralize the base and release the β-ketoester from its enolate salt.[5]

    • Rationale: The product exists as a sodium enolate salt. Acidification is required to obtain the neutral product. A controlled quench prevents decomposition. The resulting inorganic salts (e.g., sodium sulfate) can then be filtered off.

Step 2: Cyclocondensation with Hydrazine

Q: Our primary challenge is controlling the powerful exotherm during the addition of hydrazine hydrate. We've experienced temperature spikes of over 20°C, leading to a dark-colored reaction mixture and a complex impurity profile. What are the best practices for thermal management?

A: This is the most critical and hazardous step in the process. The reaction between a 1,3-dicarbonyl compound and hydrazine is notoriously fast and exothermic.[4] Uncontrolled exotherms are the primary cause of yield loss and impurity generation.

Causality & Explanation: The formation of the pyrazole ring proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by condensation and dehydration. This process has a very low activation energy and releases significant thermal energy. On a large scale, this heat cannot dissipate quickly, causing the internal temperature to rise rapidly. High temperatures promote the degradation of both the starting materials and the product, leading to tars and colored impurities.

Troubleshooting Protocol & Decision Tree:

Exotherm_Troubleshooting start Problem: Uncontrolled Exotherm in Cyclocondensation check_cooling Is the reactor cooling capacity sufficient for the batch size? start->check_cooling check_addition Is the hydrazine addition slow and controlled? check_cooling->check_addition Yes sol_cooling Solution: Reduce batch size or use a more powerful cooling system. check_cooling->sol_cooling No check_solvent Is the solvent volume adequate to act as a heat sink? check_addition->check_solvent Yes sol_addition Solution: Implement a programmed, slow dosing schedule (e.g., over 2-4 hours). Consider subsurface addition. check_addition->sol_addition No check_flow Have you considered flow chemistry as an alternative? check_solvent->check_flow Yes sol_solvent Solution: Increase solvent ratio (e.g., from 5 vol to 10 vol) to improve heat capacity of the slurry. check_solvent->sol_solvent No sol_flow Solution: Implement a continuous flow reactor. This offers superior heat exchange and safety for highly exothermic reactions. [7] check_flow->sol_flow Yes

Caption: Decision tree for troubleshooting thermal runaway.

  • Engineer the Addition: Do not add the hydrazine all at once. Use a dosing pump for a slow, linear addition over several hours. Monitor the internal temperature constantly and link the pump to a temperature probe that can automatically stop the addition if the temperature exceeds a set limit (e.g., 30°C).

  • Solvent as a Heat Sink: Use a sufficient volume of solvent (e.g., ethanol or acetic acid). A more dilute reaction provides a larger thermal mass to absorb the heat generated, buffering against rapid temperature spikes.

  • Consider Flow Chemistry: For highly exothermic and fast reactions, continuous flow chemistry is an inherently safer and more efficient alternative to batch processing.[7] A flow reactor provides a vastly superior surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control. This often leads to cleaner reactions and higher yields.

Q: We are consistently getting a 5-10% contamination of the regioisomer, ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate, which is very difficult to remove by crystallization. How can we improve the regioselectivity of the cyclization?

A: Regioselectivity in Knorr-type pyrazole synthesis is dictated by the differential reactivity of the two carbonyl groups in your β-ketoester intermediate.[2]

Causality & Explanation: The Ethyl 4,4-difluoro-3-oxobutanoate has a ketone and an ester carbonyl. The initial nucleophilic attack by hydrazine can, in principle, occur at either position. However, the ketone is significantly more electrophilic (reactive) than the ester. The initial attack should preferentially occur at the ketone. The subsequent cyclization then determines the final positions. To favor your desired 3-(difluoromethyl)-5-carboxylate isomer, the initial attack of one hydrazine nitrogen must be at the ketone, and the subsequent ring-closing condensation must involve the other nitrogen and the ester carbonyl.

Improving Regioselectivity:

  • pH Control: The reaction is typically run under acidic conditions (e.g., using acetic acid as a solvent or catalyst). The acid protonates the carbonyl oxygen, increasing its electrophilicity. This effect is more pronounced on the ketone, further enhancing its reactivity relative to the ester and favoring the correct initial attack. Ensure you have at least a catalytic amount of acid present.

  • Temperature: Lowering the reaction temperature (e.g., 10-20°C during addition) can sometimes improve selectivity by favoring the kinetically controlled pathway, which is the attack at the more reactive ketone.

  • Protecting Group Strategy (Advanced): While more complex and costly, some syntheses convert the β-ketoester into an enamine or enol ether at the ketone position.[8] This changes the reaction pathway entirely, often leading to a single isomer upon reaction with hydrazine. This is generally reserved for cases where absolute regiocontrol is required and other methods fail.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when handling hydrazine and sodium ethoxide on an industrial scale?

A: Both reagents require stringent safety protocols.

  • Hydrazine: It is highly toxic, corrosive, and a suspected carcinogen. All transfers and reactions should be conducted in a closed system with proper ventilation and personal protective equipment (PPE), including chemical-resistant gloves and suits. Have an emergency plan and appropriate neutralizers/spill kits readily available.

  • Sodium Ethoxide (NaOEt): This is a strong base that is highly reactive with water and moisture, releasing flammable ethanol. It is also corrosive. It must be handled under an inert atmosphere (e.g., nitrogen) to prevent degradation and potential fire hazards.[9]

Q: How critical is the purity of the starting ethyl difluoroacetate?

A: Extremely critical. The purity of your starting materials directly impacts the purity of your final product. Impurities in ethyl difluoroacetate can carry through the entire synthesis or cause side reactions. For example, any presence of monofluorinated or non-fluorinated acetate esters will lead to the corresponding pyrazole impurities, which may be very difficult to separate from the final product. Always use material with >99% purity as confirmed by GC analysis.

Q: Are there alternative synthetic routes that might be more amenable to scale-up?

A: While the described route is the most common, other methods exist. For example, some patents describe multicomponent reactions that form the pyrazole ring in a single step from simpler precursors.[2][10] Another approach involves building the pyrazole ring first and then introducing the difluoromethyl group using specialized difluoromethylating agents.[11][12] However, these routes often involve more expensive reagents or catalysts and may present their own scale-up challenges. The β-ketoester route remains a workhorse in the industry due to the relatively low cost of the starting materials.

Section 4: Detailed Scale-Up Protocol Example

This protocol is an illustrative example for a 10 kg scale production. Warning: This procedure should only be performed by trained chemists in a facility equipped for large-scale chemical synthesis. A thorough Process Hazard Analysis (PHA) must be conducted before implementation.

Part A: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate
ReagentCAS No.Mol. Wt.QuantityMolesEquivalents
Ethyl acetate141-78-688.1137.0 kg419.95.3
Sodium ethoxide141-52-668.055.9 kg86.71.1
Ethyl difluoroacetate454-31-9124.089.8 kg79.01.0
Sulfuric Acid (98%)7664-93-998.08~8.0 kg~81.6~1.03

Procedure:

  • Charge a 200 L glass-lined reactor with ethyl acetate (37.0 kg).

  • Begin aggressive stirring and start cooling the reactor jacket to 0°C.

  • Under a nitrogen atmosphere, add sodium ethoxide (5.9 kg) in portions, ensuring the internal temperature does not exceed 25°C.

  • Once the addition is complete, cool the resulting slurry to an internal temperature of 5°C.

  • Slowly add ethyl difluoroacetate (9.8 kg) via a dosing pump over 3 hours, maintaining the internal temperature between 5°C and 15°C.

  • After the addition is complete, allow the mixture to warm to 20°C and stir for an additional 2 hours. Monitor completion by GC.

  • Cool the reaction mixture to 15°C. In a separate vessel, prepare a solution of sulfuric acid (8.0 kg) in water (20 L).

  • Slowly add the acid solution to the reactor, maintaining the temperature below 25°C. A thick precipitate of sodium sulfate will form.[5]

  • Stir for 30 minutes, then filter the solid salt. Wash the filter cake with ethyl acetate (2 x 10 L).

  • The combined filtrate contains the product. This solution can be concentrated or preferably used directly in the next step. A sample can be analyzed by GC with an internal standard to determine the exact yield (typically 90-96%).[5]

Part B: Cyclocondensation and Isolation
ReagentCAS No.Mol. Wt.QuantityMolesEquivalents
Crude β-ketoester solution352-24-9166.12From Part A~71.1 (Assumed 90%)1.0
Acetic Acid64-19-760.0550 L--
Hydrazine Hydrate (~64%)7803-57-850.06~4.5 kg~71.9~1.01

Procedure:

  • Charge the filtrate from Part A into a 200 L reactor. If concentrated, dissolve the residue in acetic acid (50 L).

  • Cool the solution to an internal temperature of 10°C.

  • Begin adding hydrazine hydrate (4.5 kg) slowly via a dosing pump over 4 hours. CRITICAL STEP: Carefully monitor the internal temperature. If it rises above 25°C, stop the addition immediately and allow it to cool before resuming.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor completion by HPLC.

  • Slowly add water (100 L) to the reaction mixture over 1 hour. The product should begin to precipitate.

  • Cool the slurry to 0-5°C and hold for at least 4 hours to maximize crystallization.

  • Filter the product and wash the cake with a cold water/ethanol mixture (1:1, 2 x 15 L), followed by cold water (2 x 15 L).

  • Dry the solid in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Expected Yield: 11.5 - 12.5 kg (85-92% yield) of this compound with >98% purity.[13][14][15]

References

Technical Support Center: Purification of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate (CAS 936033-53-3). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate and require robust methods for its purification. Purity is paramount, as this compound is a key building block in the synthesis of advanced agrochemicals and potential pharmaceuticals.[1] This document provides in-depth, field-tested answers to common purification challenges, moving from routine questions to complex troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude sample?

Answer: The impurity profile of your sample is intrinsically linked to its synthetic route. Typically, this pyrazole is synthesized via the cyclocondensation of a hydrazine with an appropriate β-dicarbonyl equivalent.[2][3] Based on this, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual hydrazine and the ethyl ester of a difluoroacetoacetic acid precursor are common.

  • Regioisomers: The most significant and often challenging impurity is the regioisomer, ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate.[4][] Its formation is a common outcome in the synthesis of unsymmetrically substituted pyrazoles, and its physical properties are very similar to the desired product, complicating separation.[6]

  • Hydrolysis Product: The ethyl ester can hydrolyze to the corresponding carboxylic acid, 3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, especially if exposed to acidic or basic conditions during workup or storage.[2][7]

  • Decarboxylation Product: If the hydrolyzed acid is present, it may undergo decarboxylation, particularly at elevated temperatures, to yield 3-(difluoromethyl)-1H-pyrazole.[8][9][10][11]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., ethanol, toluene, ethyl acetate) may be present.

dot graph "impurity_formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes SM1 [label="Ethyl Difluoroacetoacetate\n(Precursor)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; SM2 [label="Hydrazine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Product [label="Ethyl 3-(difluoromethyl)-1H-\npyrazole-5-carboxylate\n(Desired Product)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Isomer [label="Ethyl 5-(difluoromethyl)-1H-\npyrazole-3-carboxylate\n(Regioisomer)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Hydrolysis [label="3-(Difluoromethyl)-1H-pyrazole-\n5-carboxylic Acid\n(Hydrolysis Impurity)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Decarboxylation [label="3-(Difluoromethyl)-1H-pyrazole\n(Decarboxylation Impurity)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Edges {SM1, SM2} -> Product [label="Cyclocondensation"]; {SM1, SM2} -> Isomer [label="Alternative\nCyclization"]; Product -> Hydrolysis [label="H₂O / H⁺ or OH⁻"]; Hydrolysis -> Decarboxylation [label="Heat / Δ\n(-CO₂)", fontcolor="#EA4335"]; } dot Caption: Potential impurity formation pathways.

Q2: I've just finished my synthesis. What is the best initial purification strategy?

Answer: For a first-pass purification to remove bulk impurities, we recommend recrystallization . It is a cost-effective and scalable technique that can significantly improve purity if the right solvent system is chosen. Column chromatography should be reserved for removing persistent impurities, such as regioisomers, that co-crystallize with the product.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What's wrong?

Answer: "Oiling out" is a common problem that occurs when the solute is supersaturated below its melting point or when impurities depress the melting point. Here is a troubleshooting workflow:

  • Re-heat and Add More Solvent: Your solution may be too concentrated. Re-heat the mixture until the oil redissolves, then add more of the "good" solvent until the solution is just shy of saturation.

  • Slow Down the Cooling: Rapid cooling encourages oil formation. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Do not place a hot flask directly into an ice bath.

  • Switch to a Mixed-Solvent System: This is often the most effective solution. Dissolve your crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, ethyl acetate). Then, add a hot "poor" solvent (an anti-solvent, e.g., water, hexane) dropwise until persistent turbidity is observed.[12] Allow this to cool slowly.

  • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. This creates nucleation sites for crystal growth. If you have a small amount of pure product, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution.

dot graph "recrystallization_troubleshooting" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Crude Product Oils Out", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Q1 [label="Is the solution\nvery concentrated?", shape=diamond, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; A1_Yes [label="Re-heat and add\nmore 'good' solvent.", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; A1_No [label="Proceed to next step."]; Q2 [label="Was cooling rapid?", shape=diamond, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; A2_Yes [label="Repeat, allowing for\nslow cooling (ambient,\nthen ice bath).", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; A2_No [label="Proceed to next step."]; Q3 [label="Using a single solvent?", shape=diamond, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; A3_Yes [label="Switch to a mixed-solvent\nsystem (e.g., Ethanol/Water\nor Ethyl Acetate/Hexane).", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; A3_No [label="Induce crystallization via\nscratching or seeding.", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; End [label="Crystals Formed", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Edges Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> A1_No [label="No"]; A1_Yes -> Q2; A1_No -> Q2; Q2 -> A2_Yes [label="Yes"]; Q2 -> A2_No [label="No"]; A2_Yes -> End; A2_No -> Q3; Q3 -> A3_Yes [label="Yes"]; Q3 -> A3_No [label="No"]; A3_Yes -> End; A3_No -> End; } dot Caption: Troubleshooting workflow for oiling out.

Q4: How can I effectively separate the 3-carboxylate and 5-carboxylate regioisomers?

Answer: This is a significant challenge due to their similar polarities. While fractional recrystallization can sometimes be effective if there's a sufficient solubility difference, silica gel column chromatography is the most reliable method.[12][13]

  • Rationale: Even small differences in the dipole moment and steric environment around the pyrazole ring can lead to differential binding to the silica surface.

  • Recommended Conditions: Start with a non-polar eluent system and gradually increase polarity. A common choice is a gradient of ethyl acetate in hexane.[14][15] For example, begin with 5% ethyl acetate in hexane and slowly increase the concentration to 15-25%.

  • Pro-Tip: Monitor the fractions carefully using Thin Layer Chromatography (TLC). You may need to collect many small fractions and combine the pure ones based on the TLC analysis.

Q5: My HPLC analysis shows a peak that I suspect is the hydrolyzed carboxylic acid. How do I remove it?

Answer: The presence of the carboxylic acid impurity provides a convenient chemical handle for its removal via an acid-base extraction .

  • Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separate: Separate the aqueous layer.

  • Wash & Dry: Wash the organic layer with water and then brine to remove residual base and dissolved water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[14]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed-Solvent System (Ethanol/Water)

This method is effective for removing non-polar and some polar impurities. The principle relies on identifying a solvent in which the compound is soluble when hot (ethanol) and another in which it is insoluble (water).[12][16]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Anti-Solvent Addition: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Solvent SystemGood SolventPoor Solvent (Anti-Solvent)Target Impurities Removed
Ethanol / Water EthanolWaterNon-polar impurities, highly polar salts
Ethyl Acetate / Hexane Ethyl AcetateHexaneHighly polar impurities
Acetone / Water AcetoneWaterNon-polar impurities
Isopropanol / Water IsopropanolWaterNon-polar impurities
Data compiled from general practices for pyrazole purification.[12]
Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is designed to separate compounds with close polarities, such as regioisomers.

  • Column Packing: Prepare a glass column with silica gel (60 Å, 230-400 mesh) using a slurry method with your starting eluent (e.g., 5% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or your starting eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase (5% EtOAc/Hexane). Collect fractions and monitor their composition by TLC.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% EtOAc) to elute your product and then more polar impurities. The regioisomers will likely elute at very similar solvent compositions.

  • Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method provides a reliable way to assess the purity of your final product and track the success of your purification steps.[17][18]

  • Sample Preparation: Prepare a sample solution of your compound at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a reference standard solution in the same manner.[17]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[19][20]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a composition suitable for retaining your compound (e.g., 30% B), then ramp up to a higher concentration (e.g., 95% B) over 15-20 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-254 nm (determine optimal wavelength by running a UV scan).

    • Injection Volume: 5-10 µL.

  • Analysis: Calculate purity by the area percent method, comparing the peak area of the main component to the total area of all peaks in the chromatogram.

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 (Reverse-Phase)Good retention for moderately polar organic molecules.
Mobile Phase Acetonitrile / WaterCommon, effective solvents for RP-HPLC with good UV transparency.
Acid Modifier 0.1% Phosphoric Acid or Formic AcidImproves peak shape by protonating silanols and the analyte. Formic acid is MS-compatible.[19][20]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Detection UV (210-254 nm)The pyrazole ring system should have a UV chromophore in this range.

References

Validation & Comparative

A Comparative Guide to Pyrazole Synthesis: An In-depth Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical need for efficient and high-yielding synthetic routes. This guide provides a comprehensive comparison of prevalent pyrazole synthesis methodologies, moving beyond a mere recitation of protocols to offer a nuanced analysis of their comparative yields, mechanistic underpinnings, and practical applicability. We will delve into the classical Knorr synthesis and explore modern advancements including microwave-assisted, ultrasound-promoted, and continuous flow techniques, supported by experimental data to inform your synthetic strategy.

The Enduring Legacy of the Knorr Pyrazole Synthesis

First reported in 1883, the Knorr pyrazole synthesis remains a fundamental and widely practiced method for constructing the pyrazole ring.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[2]

The enduring appeal of the Knorr synthesis lies in its generally high yields and the ready availability of starting materials.[3] For instance, the straightforward reaction of acetylacetone with hydrazine hydrate to form 3,5-dimethylpyrazole can achieve yields as high as 95%.[4]

Mechanism Insight: The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups. Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrazole ring. The choice of reaction conditions can influence the regioselectivity when unsymmetrical 1,3-dicarbonyls are employed.

Diagrammatic Representation of the Knorr Pyrazole Synthesis Workflow:

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mixing in Suitable Solvent 1_3_Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Condensation Condensation & Cyclization Mixing->Condensation Acid or Base Catalyst Dehydration Dehydration Condensation->Dehydration Pyrazole Pyrazole Derivative Dehydration->Pyrazole

Caption: Workflow for the Knorr Pyrazole Synthesis.

Modern Methodologies: Accelerating Pyrazole Synthesis

While the Knorr synthesis is a reliable workhorse, modern chemistry has introduced techniques that can dramatically reduce reaction times and, in many cases, improve yields. These methods often fall under the umbrella of "green chemistry," emphasizing efficiency and reduced environmental impact.[5]

Microwave-Assisted Pyrazole Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations.[6] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can often lead to significantly shorter reaction times and improved yields compared to conventional heating methods.[7]

A comparative study on the synthesis of phenyl-1H-pyrazoles demonstrated that microwave irradiation (50W, 60°C) afforded yields of 91-98% in just 5 minutes, whereas conventional heating (75°C) required 2 hours to achieve lower yields of 72-90%.[8][9] This dramatic rate enhancement is attributed to the efficient and rapid heating of the polar reactants and solvents by the microwave field.

Causality Behind Improved Performance: The rapid and uniform heating provided by microwave irradiation can overcome activation energy barriers more effectively than conventional heating, leading to faster reaction rates. This can also minimize the formation of side products that may occur during prolonged heating.

Ultrasound-Assisted Pyrazole Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for process intensification. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions.

In a comparative study, the ultrasound-assisted synthesis of a pyrazole derivative resulted in a 97% yield in 35 minutes.[10] The same reaction under conventional conditions yielded 89% in 60 minutes.[10] This demonstrates the potential of ultrasound to not only shorten reaction times but also to enhance the overall yield.

Continuous Flow Synthesis of Pyrazoles

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for straightforward scalability.[11] In a flow reactor, reactants are continuously pumped through a heated tube or channel where the reaction takes place.

A compelling example is the synthesis of the COX-2 inhibitor Celecoxib. An improved batch process reported a 90% yield after a 20-hour reaction time.[2] In contrast, a continuous flow process achieved a comparable or even slightly higher yield of 90-96% in just one hour.[2] This remarkable reduction in reaction time highlights the efficiency of flow chemistry.

Diagrammatic Representation of Batch vs. Flow Synthesis:

G cluster_batch Batch Synthesis cluster_flow Flow Synthesis Reactants_Batch Reactants Added to a Vessel Reaction_Batch Heating and Stirring for Extended Period Reactants_Batch->Reaction_Batch Product_Batch Product Isolation Reaction_Batch->Product_Batch Reactants_Flow Reactants Continuously Pumped Reaction_Flow Reaction in a Heated Coil/Channel Reactants_Flow->Reaction_Flow Product_Flow Continuous Product Collection Reaction_Flow->Product_Flow

Caption: Comparison of Batch and Flow Synthesis Workflows.

Comparative Yield Analysis

To provide a clear and objective comparison, the following table summarizes the reported yields and reaction times for the synthesis of similar or identical pyrazole derivatives using different methodologies.

Synthesis MethodPyrazole DerivativeYield (%)Reaction TimeReference(s)
Conventional Heating
Knorr Synthesis3,5-Dimethylpyrazole95%2 hours[4]
Knorr SynthesisPhenyl-1H-pyrazoles72-90%2 hours[8][9]
Knorr Synthesis (Batch)Celecoxib90%20 hours[2]
CondensationPyrazole Derivative89%60 minutes[10]
Microwave-Assisted
Knorr-type SynthesisPhenyl-1H-pyrazoles91-98%5 minutes[8][9]
CyclocondensationQuinolone-based pyrazoles68-86%7-10 minutes[12]
Cyclocondensation1-Aroyl-3,5-dimethyl-1H-pyrazoles82-98%3-5 minutes[12]
Ultrasound-Assisted
Multicomponent ReactionSubstituted Pyrazole97%35 minutes[10]
Continuous Flow
Knorr-type SynthesisCelecoxib90-96%1 hour[2]
Cycloaddition1,4-Disubstituted Pyrazoles24-100%5 minutes

Key Observations:

  • Microwave and ultrasound-assisted methods consistently offer significantly higher yields in drastically reduced reaction times compared to conventional heating. This makes them highly attractive for rapid library synthesis and methods development.

  • Continuous flow synthesis demonstrates a remarkable improvement in productivity, achieving comparable or even superior yields to batch processes in a fraction of the time. This methodology is particularly well-suited for large-scale production and process optimization.

  • The classical Knorr synthesis remains a highly effective method, especially when high yields are the primary concern and reaction time is less critical. Its simplicity and reliance on readily available starting materials ensure its continued relevance.

Experimental Protocols

To ensure the practical applicability of this guide, detailed, self-validating experimental protocols for key pyrazole synthesis methods are provided below.

Protocol for Knorr Synthesis of 3,5-Dimethylpyrazole (Conventional Heating)

Materials:

  • Acetylacetone (1.0 g, 10 mmol)

  • Hydrazine hydrate (0.5 g, 10 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone in ethanol.

  • Slowly add hydrazine hydrate to the solution while stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-dimethylpyrazole.

  • Dry the product under vacuum and determine the yield.

Protocol for Microwave-Assisted Synthesis of a Phenyl-1H-pyrazole Derivative

Materials:

  • A 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione, 1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (5 mL) in a microwave-safe reaction vessel

Procedure:

  • In a 10 mL microwave-safe reaction vessel equipped with a magnetic stirrer, combine the 1,3-dicarbonyl compound and phenylhydrazine in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 100 W) and temperature (e.g., 80°C) for 5-10 minutes.

  • After the irradiation is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired phenyl-1H-pyrazole.

  • Dry the purified product and calculate the yield.

Conclusion

The synthesis of pyrazoles is a mature field that continues to evolve with the advent of new technologies. While the classical Knorr synthesis provides a robust and high-yielding foundation, modern techniques such as microwave and ultrasound irradiation offer significant advantages in terms of reaction speed and often, improved yields. For larger-scale applications and process optimization, continuous flow chemistry presents a paradigm shift, enabling high-throughput production with enhanced safety and control.

The choice of synthetic method will ultimately depend on the specific goals of the researcher, including the desired scale, the importance of reaction time, and the available equipment. By understanding the comparative advantages and limitations of each approach, as outlined in this guide, scientists and drug development professionals can make more informed decisions to accelerate their research and development efforts.

References

A Comparative Guide to Fungicide Precursors: The Role of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous effort to safeguard global food production, the development of effective and resilient fungicides is paramount. At the heart of these agricultural tools are their chemical precursors—the foundational building blocks that dictate the efficacy, mode of action, and ultimate success of the final active ingredient. This guide provides an in-depth comparison of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate, a pivotal precursor for modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides, against other significant fungicide precursors.

The Central Role of Pyrazole Carboxylates in Modern Fungicides

The pyrazole ring is a highly effective pharmacophore in the design of modern agrochemicals, particularly fungicides.[1] Its derivatives, especially pyrazole carboxamides, form the structural core of some of the most successful commercial fungicides. These compounds primarily function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal respiration process.[2][3][4]

This compound (CAS No: 936033-53-3) has emerged as a crucial intermediate in the synthesis of these advanced agrochemicals.[5] The presence of the difluoromethyl group is a key strategic element, enhancing the biological activity, lipophilicity, and metabolic stability of the resulting fungicide, thereby optimizing its performance in the field.[2][5]

Chemical Profile: this compound
IUPAC Name This compound
CAS Number 936033-53-3[6][7]
Molecular Formula C₇H₈F₂N₂O₂[6][7]
Molecular Weight 190.15 g/mol [6][7]
Primary Application Key intermediate in the synthesis of SDHI fungicides.[2][5]

Mechanism of Action: The SDHI Pathway

Fungicides derived from this compound belong to the SDHI class. These fungicides target Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[2][3] By inhibiting this enzyme, they block the Krebs cycle and electron transport, effectively cutting off the energy supply to the fungal cells and leading to their death.[3][4] This specific mode of action is highly effective against a broad spectrum of fungal pathogens.[2][8]

SDHI_Mechanism cluster_krebs TCA (Krebs) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation SDH Complex II (Succinate Dehydrogenase) Succinate->SDH ComplexIII Complex III UQ Ubiquinone (UQ) SDH->UQ e- transfer UQ->ComplexIII e- transfer SDHI_Fungicide SDHI Fungicide (e.g., Fluxapyroxad) SDHI_Fungicide->SDH Inhibition

A Comparative Analysis of Fungicide Precursors

While this compound is a cornerstone for many modern SDHIs, other chemical classes and their precursors are also vital in the broader landscape of fungicide development. Each class possesses a distinct synthesis pathway, mode of action, and spectrum of activity.

Precursor ClassCore Structure ExampleResulting Fungicide ClassMechanism of ActionCommercial Fungicide Examples
Pyrazole Carboxylates This compoundSDHIs (Succinate Dehydrogenase Inhibitors)Inhibits Complex II in the mitochondrial respiratory chain, blocking energy production.[3][4][9]Bixafen, Fluxapyroxad, Sedaxane[2][8]
Triazole Precursors e.g., 1,2,4-TriazoleDMIs (Demethylation Inhibitors)Inhibits sterol biosynthesis in the fungal cell membrane, disrupting its structure and function.[10]Tebuconazole, Propiconazole[11][12]
Strobilurin Analogs e.g., Phenylacetate derivativesQoIs (Quinone outside Inhibitors)Blocks the mitochondrial electron transport chain at Complex III, inhibiting respiration.[10]Azoxystrobin, Pyraclostrobin[13]
Phthalimide Precursors PhthalimidePhthalimides (Multi-site contact)Non-specific, multi-site inhibitors that react with various enzymes and thiols within the fungal cell.[14]Captan, Folpet
Performance Insights: SDHIs vs. Other Classes

The choice of a fungicide is dictated by its efficacy against specific pathogens, its spectrum of activity, and the risk of resistance development. Fungicides derived from pyrazole carboxylates, the SDHIs, have demonstrated high intrinsic activity against a broad range of diseases.

Comparative Efficacy Data (EC₅₀ values in µg/mL)

PathogenSDHI (e.g., Boscalid)SDHI (e.g., Fluxapyroxad)DMI (e.g., Tebuconazole)QoI (e.g., Azoxystrobin)
Botrytis cinerea0.6[15]Comparable to Boscalid[16]~5-10~0.1-1
Alternaria solani~1-5~0.1-0.5~1-10~0.5-5
Rhizoctonia solaniBetter than Boscalid[15]-~10-50~1-10
Gibberella zeae-12.3[15]>50~1-5

Note: Data is compiled from various sources and represents approximate ranges. Specific EC₅₀ values can vary significantly based on the specific fungal isolate and experimental conditions.

Key Comparative Points:

  • Spectrum: SDHIs like Fluxapyroxad and Bixafen offer a broad spectrum of control against ascomycete and basidiomycete pathogens, often excelling against diseases like leaf spots and rusts.[8][17]

  • Resistance: The Fungicide Resistance Action Committee (FRAC) classifies SDHIs as having a medium to high risk of resistance development due to their single-site mode of action.[8][9] This necessitates careful resistance management strategies, such as rotation with fungicides from different classes.

  • Systemic Activity: Many modern SDHIs exhibit excellent systemic or translaminar activity, allowing them to move within the plant tissue and protect unsprayed areas.[8]

Experimental Protocols: From Precursor to Product

The synthesis of a final fungicide from a precursor like this compound is a multi-step process. Below is a representative workflow for the synthesis and evaluation of a pyrazole carboxamide fungicide.

Protocol 1: Synthesis of a Pyrazole Carboxamide Fungicide

This protocol outlines a general two-step process to convert the precursor into the corresponding carboxylic acid and then into the final amide.

Step 1: Hydrolysis of Ethyl Ester to Carboxylic Acid

  • Dissolve this compound in a suitable solvent (e.g., ethanol or a mixture of THF/water).

  • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[18]

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. This yields 3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid.

Step 2: Amidation to Form the Final Fungicide

  • Suspend the carboxylic acid from Step 1 in an inert solvent (e.g., dichloromethane or toluene).

  • Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid to the more reactive acyl chloride. This is often done in the presence of a catalytic amount of DMF.[18]

  • Stir the mixture until the conversion to the acyl chloride is complete.

  • In a separate flask, dissolve the desired aniline or amine moiety (e.g., 3',4',5'-trifluorobiphenyl-2-amine for Fluxapyroxad[19]) in the same solvent, often with a base (e.g., pyridine or triethylamine) to act as an acid scavenger.

  • Slowly add the acyl chloride solution to the amine solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Perform an aqueous workup to remove salts and impurities. The organic layer is then dried, filtered, and concentrated.

  • Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.

Synthesis_Workflow Precursor Start: Ethyl 3-(difluoromethyl)- 1H-pyrazole-5-carboxylate Hydrolysis Step 1: Base Hydrolysis (e.g., NaOH, H₂O/EtOH) Precursor->Hydrolysis Acid Intermediate: 3-(difluoromethyl)- 1H-pyrazole-5-carboxylic acid Hydrolysis->Acid Activation Step 2a: Acyl Chloride Formation (e.g., SOCl₂) Acid->Activation Amidation Step 2b: Amidation Reaction Activation->Amidation Amine Reactant: Substituted Aniline Amine->Amidation Workup Purification (Workup & Chromatography) Amidation->Workup Product End: Final Pyrazole Carboxamide Fungicide Workup->Product

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the efficacy (EC₅₀) of the newly synthesized fungicide.

  • Preparation of Fungal Cultures: Culture the target phytopathogenic fungus (e.g., Botrytis cinerea) on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C.

  • Preparation of Fungicide Stock Solutions: Dissolve the synthesized fungicide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Preparation of Test Plates: Prepare a series of dilutions from the stock solution. Add appropriate volumes of each dilution to molten PDA medium (cooled to ~45-50°C) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[20] Pour the amended agar into sterile petri dishes. A control plate containing only the solvent (DMSO) at the highest equivalent concentration should also be prepared.

  • Inoculation: Using a sterile cork borer, cut mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing fungal culture. Place one plug, mycelium-side down, in the center of each test and control plate.[21]

  • Incubation: Incubate the plates at 25°C in the dark for a period sufficient for the fungus on the control plate to nearly cover the plate (typically 3-5 days).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the colony on the control plate and DT is the average diameter on the treated plate.

  • EC₅₀ Determination: Use probit analysis or non-linear regression to plot the inhibition percentage against the logarithm of the fungicide concentration to determine the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀).

Conclusion and Future Directions

This compound is a highly valuable and versatile precursor, forming the backbone of a powerful class of SDHI fungicides. Its strategic design, particularly the inclusion of the difluoromethyl group, contributes to the high efficacy and favorable properties of its derivatives like fluxapyroxad and bixafen.

While SDHIs represent a significant advancement in fungal disease control, the persistent challenge of fungicide resistance underscores the need for continuous innovation.[1][22] Future research must focus on:

  • Novel Precursors: The design and synthesis of new chemical scaffolds that can lead to fungicides with novel modes of action.[15]

  • Dual-Action Fungicides: Developing compounds that can target multiple sites within the fungus to delay the onset of resistance.[18]

  • Integrated Strategies: Combining chemical fungicides with biological controls and advanced agricultural practices to create sustainable and durable disease management programs.[23]

By understanding the comparative strengths and weaknesses of different fungicide precursors, researchers can more effectively design the next generation of crop protection agents, ensuring greater food security in a changing world.

References

A Comparative Guide to Difluoromethyl Pyrazole Carboxamide Fungicides: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of agricultural science, the battle against fungal pathogens is a constant challenge. The emergence of resistance to existing fungicides necessitates the continuous development of new and effective solutions. Among the modern chemical armory, difluoromethyl pyrazole carboxamide fungicides have carved out a significant niche. This guide provides an in-depth, objective comparison of the performance of these fungicides, supported by experimental data, to aid researchers and professionals in their work.

Introduction to Difluoromethyl Pyrazole Carboxamide Fungicides

Difluoromethyl pyrazole carboxamide fungicides belong to the broader class of Succinate Dehydrogenase Inhibitors (SDHIs). The incorporation of a difluoromethyl group into the pyrazole ring is a key structural feature that enhances the fungicidal efficacy of these compounds. This chemical class has demonstrated a broad spectrum of activity against a variety of economically important plant pathogens.

Mechanism of Action: Targeting Fungal Respiration

The primary mode of action for difluoromethyl pyrazole carboxamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2] This enzyme plays a crucial role in the tricarboxylic acid (TCA) cycle and electron transport chain, which are fundamental processes for cellular energy production. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This disruption of the respiratory chain leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in the inhibition of fungal growth and development, including spore germination, germ tube elongation, and mycelial spread.[1]

Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH substrate for Fumarate Fumarate SDH->Fumarate catalyzes conversion to ETC Electron Transport Chain SDH->ETC donates electrons to ATP_Production ATP Production ETC->ATP_Production drives No_ATP ATP Depletion & Fungal Cell Death ATP_Production->No_ATP leads to Fungicide Difluoromethyl Pyrazole Carboxamide Fungicide Inhibition Inhibition Fungicide->Inhibition Inhibition->SDH caption Mechanism of action of difluoromethyl pyrazole carboxamide fungicides. Mycelial_Growth_Inhibition_Assay cluster_workflow Workflow P1 Prepare Fungicide- Amended Agar P2 Inoculate with Fungal Mycelial Plug P1->P2 P3 Incubate at Optimal Temperature P2->P3 P4 Measure Colony Diameter P3->P4 P5 Calculate % Inhibition and EC50 P4->P5 caption Workflow for Mycelial Growth Inhibition Assay.

References

A Senior Application Scientist's Guide to Ethyl 3-(Difluoromethyl)-1H-pyrazole-5-carboxylate Analogs: Synthesis, Biological Evaluation, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth technical guide on the synthesis and biological evaluation of ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate and its analogs. This guide is designed to provide you with not just the "how," but also the "why" behind the experimental choices, grounded in established scientific principles. As drug discovery pipelines increasingly turn towards fluorinated heterocyclic scaffolds, a thorough understanding of this promising class of molecules is paramount. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and agrochemicals, appearing in numerous approved drugs and pesticides.[1][2] The introduction of a difluoromethyl (-CHF2) group often enhances metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in modern drug design.[3]

This guide will walk you through the synthetic pathway to the core molecule, provide detailed protocols for its synthesis and biological evaluation, and offer a comparative analysis of its performance against relevant analogs, supported by experimental data.

The Synthetic Pathway: A Step-by-Step Approach to this compound

The most common and efficient method for synthesizing 3-substituted pyrazole-5-carboxylates is through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[4] In our case, the key precursor is ethyl 4,4-difluoro-3-oxobutanoate.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate cluster_1 Step 2: Cyclocondensation A Ethyl difluoroacetate D Ethyl 4,4-difluoro-3-oxobutanoate A->D Claisen Condensation B Ethyl acetate B->D C Sodium ethoxide C->D Base F This compound D->F Cyclization E Hydrazine hydrate E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

This step involves a Claisen condensation reaction between ethyl difluoroacetate and ethyl acetate using a strong base like sodium ethoxide.

Materials:

  • Ethyl difluoroacetate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Sulfuric acid (for workup)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add ethyl acetate dropwise to the cooled solution while stirring.

  • After the addition is complete, add ethyl difluoroacetate dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing ice and dilute sulfuric acid to neutralize the base.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 4,4-difluoro-3-oxobutanoate.

  • Purify the crude product by vacuum distillation.

Causality behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium ethoxide is crucial for deprotonating the α-carbon of ethyl acetate to initiate the Claisen condensation. The reaction is performed at low temperatures to control the exothermic nature of the reaction and minimize side products. Anhydrous conditions are necessary as the base would otherwise react with water.

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the synthesized β-ketoester with hydrazine hydrate.

Materials:

  • Ethyl 4,4-difluoro-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Dissolve ethyl 4,4-difluoro-3-oxobutanoate in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality behind Experimental Choices: The acidic catalyst (glacial acetic acid) protonates the carbonyl oxygen of the β-ketoester, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by hydrazine. The refluxing temperature provides the necessary activation energy for the cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.

Biological Evaluation: A Comparative Analysis

The difluoromethyl-pyrazole scaffold is a key component in many modern fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[5] These compounds block the mitochondrial respiratory chain in fungi, leading to cell death. We will now compare the antifungal activity of analogs of this compound.

Experimental Workflow for Antifungal Bioassay

Bioassay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Synthesized Compounds D Compound Stock Solutions (in DMSO) A->D B Fungal Strains F Inoculate with Fungal Mycelia B->F C Potato Dextrose Agar (PDA) Medium E Incorporate Compounds into PDA Medium C->E D->E E->F G Incubate at 25-28 °C F->G H Measure Mycelial Growth Diameter G->H I Calculate Percent Inhibition H->I J Determine EC50 Values I->J

Caption: Workflow for in vitro antifungal activity assessment.

Detailed Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

Materials:

  • Synthesized pyrazole analogs

  • Target fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes, cork borer, incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the PDA medium to 45-50 °C and add the appropriate volume of the stock solution to achieve the desired final concentrations. Also, prepare a control plate with DMSO only.

  • Pour the medium into sterile petri dishes and allow it to solidify.

  • Using a sterile cork borer, place a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubate the plates at 25-28 °C for a period sufficient for the mycelial growth in the control plate to nearly cover the plate.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates.

  • Determine the EC50 (half-maximal effective concentration) value for each compound by probit analysis of the inhibition data at various concentrations.

Comparative Performance Data

The following table summarizes the antifungal activity (EC50 values in µg/mL) of several 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide analogs against various phytopathogenic fungi. While not the exact ethyl ester, these amides share the core difluoromethyl pyrazole scaffold and provide valuable structure-activity relationship (SAR) insights.

Compound IDR Group (on amide)C. orbiculareR. solaniP. aphanidermatumB. cinereaReference
9b 2-(thiazol-2-yl)phenyl33.9955.8380.9424.87[5]
9c 2-(pyridin-2-yl)phenyl21.0326.9286.85-[5]
Boscalid (Commercial Fungicide)>1008.54>1003.21[5]

Analysis of Performance: The data suggests that the nature of the substituent on the amide portion of the molecule significantly influences the antifungal activity and spectrum. For instance, compound 9c shows better activity against C. orbiculare and R. solani compared to 9b . It is noteworthy that while these synthetic analogs show activity, the commercial fungicide Boscalid remains more potent against R. solani and B. cinerea. This highlights the intricate nature of SAR in this class of compounds.

In another study, pyrazole-4-carboxylic oxime ester derivatives containing the 3-(difluoromethyl) group also demonstrated significant antifungal activity.[1] This indicates that modifications at the 4-position of the pyrazole ring, while retaining the core 3-(difluoromethyl)pyrazole scaffold, can lead to potent bioactive molecules.

Broader Biological Potential: Beyond Antifungal Activity

While the primary application of difluoromethyl pyrazole carboxylates has been in agriculture as fungicides, the pyrazole scaffold is a versatile pharmacophore with a wide range of biological activities.[2][6]

  • Anticancer Activity: Numerous pyrazole derivatives have been investigated as potential anticancer agents.[7][8][9] They have been shown to target various pathways involved in cancer progression, including kinase inhibition and disruption of microtubule dynamics.

  • Anti-inflammatory Activity: Certain pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[4]

  • Antimalarial Activity: Pyrazole derivatives with a free carboxylic acid group have shown promising in vivo and in vitro antimalarial activity.[10]

The this compound core structure presents a valuable starting point for the development of novel therapeutic agents across various disease areas. Further derivatization and biological screening are warranted to explore its full potential.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis and biological evaluation of this compound and its analogs. The synthetic route via Claisen condensation followed by cyclocondensation is a robust and well-established method. The biological data, particularly in the realm of antifungal activity, underscores the importance of the difluoromethyl pyrazole scaffold as a key building block for agrochemicals.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesis of a wider range of analogs with diverse substituents at the N1, C4, and ester positions to further elucidate the structure-activity relationships.

  • Broader Biological Screening: Evaluation of these compounds against a wider panel of biological targets, including kinases, proteases, and other enzymes relevant to human diseases.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their biological effects.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of novel and effective pyrazole-based compounds for a variety of applications.

References

A Senior Application Scientist's Guide to Cost-Effective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, celebrated for its presence in numerous FDA-approved drugs and advanced materials. The economic and environmental viability of synthesizing these crucial heterocycles is a paramount concern for researchers in both academic and industrial settings. This guide offers an in-depth, objective comparison of the most prevalent pyrazole synthesis routes, focusing on their cost-effectiveness. We will delve into the classical Knorr synthesis, reactions involving α,β-unsaturated carbonyls, and modern multicomponent reactions, providing a comprehensive analysis supported by experimental data, cost considerations, and green chemistry metrics.

The Economic Imperative in Heterocyclic Chemistry

In the journey from laboratory-scale synthesis to industrial production, the cost of goods (COGs) and the environmental footprint of a chemical process are critical determinants of its feasibility. A cost-effective synthesis is not merely about the price of starting materials; it encompasses a holistic view of reaction efficiency, energy consumption, waste generation, and purification demands. This guide aims to equip you with the data and insights necessary to select the most appropriate synthetic strategy for your specific needs, balancing economic constraints with scientific excellence and environmental responsibility.

Comparative Analysis of Key Pyrazole Synthesis Routes

This guide will focus on three primary strategies for pyrazole synthesis:

  • The Knorr Pyrazole Synthesis: A timeless and robust method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

  • Synthesis from α,β-Unsaturated Carbonyl Compounds: A versatile approach that utilizes the reaction of chalcones or other α,β-unsaturated systems with hydrazines.

  • Multicomponent Reactions (MCRs): Efficient one-pot syntheses where three or more reactants combine to form the pyrazole product, epitomizing atom economy and procedural simplicity.

We will also touch upon modern enabling technologies, such as microwave-assisted synthesis, which can significantly impact the cost-effectiveness of these routes by reducing reaction times and energy input.

The Knorr Pyrazole Synthesis: The Workhorse of Pyrazole Chemistry

First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone of pyrazole synthesis due to its reliability and the ready availability of starting materials.[1][2] The reaction proceeds via the condensation of a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) with a hydrazine.[3]

Reaction Mechanism & Workflow

The mechanism typically involves an initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

Knorr_Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation + Hydrazine Hydrazine Hydrazine Hydrazine->Condensation Cyclization Cyclization Condensation->Cyclization Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Cyclic Intermediate Pyrazole Pyrazole Dehydration->Pyrazole - H₂O

Figure 1: General workflow of the Knorr pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one[1][3]
  • Materials: Ethyl benzoylacetate, hydrazine hydrate, 1-propanol, glacial acetic acid, water.

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

    • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

    • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

    • Filter the mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Synthesis from α,β-Unsaturated Carbonyl Compounds

This method offers a versatile entry to pyrazoles, particularly 1,5-diarylpyrazoles, through the reaction of α,β-unsaturated aldehydes or ketones (like chalcones) with hydrazines.[4][5] The reaction typically proceeds through a Michael addition, followed by cyclization and subsequent oxidation or dehydration to the pyrazole.

Reaction Mechanism & Workflow

The initial step is the nucleophilic attack of the hydrazine on the β-carbon of the unsaturated system, followed by an intramolecular condensation.

Chalcone_to_Pyrazole cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product Chalcone Chalcone Michael_Addition Michael Addition Chalcone->Michael_Addition + Hydrazine Hydrazine Hydrazine Hydrazine->Michael_Addition Cyclization Cyclization Michael_Addition->Cyclization Adduct Oxidation Oxidation Cyclization->Oxidation Pyrazoline Intermediate Pyrazole Pyrazole Oxidation->Pyrazole

Figure 2: General workflow for pyrazole synthesis from chalcones.

Detailed Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole[6]
  • Materials: A synthesized chalcone, a hydrazine derivative (e.g., 4-sulfonamidophenyl hydrazine hydrochloride), ethanol or acetic acid.

  • Procedure:

    • Suspend the chalcone (1.0 mmol) in ethanol or acetic acid.

    • Add the hydrazine derivative (1.1 mmol).

    • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice water.

    • Collect the resulting solid by filtration, wash with water, and purify by recrystallization.

Multicomponent Reactions (MCRs): The Green and Efficient Approach

MCRs offer a significant improvement in efficiency and sustainability by combining three or more reactants in a single pot to form the product, incorporating most of the atoms from the starting materials into the final structure.[4][6] This approach minimizes waste, reduces reaction steps, and saves time and energy.[7]

Reaction Mechanism & Workflow

A common MCR for pyrazoles involves the reaction of an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a weak acid.

MCR_Pyrazole cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Product Aldehyde Aldehyde Reaction_Vessel Catalyst Solvent Heat/Microwave Aldehyde->Reaction_Vessel beta-Ketoester β-Ketoester beta-Ketoester->Reaction_Vessel Hydrazine Hydrazine Hydrazine->Reaction_Vessel Substituted_Pyrazole Substituted Pyrazole Reaction_Vessel->Substituted_Pyrazole

Figure 3: Conceptual workflow of a multicomponent pyrazole synthesis.

Detailed Experimental Protocol: Microwave-Assisted Multicomponent Synthesis[8]
  • Materials: A substituted benzaldehyde, ethyl acetoacetate, phenylhydrazine, ethanol, water.

  • Procedure:

    • In a microwave reaction vessel, combine the benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and phenylhydrazine (1.0 eq).

    • Add a solvent system of ethanol and water.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified power and temperature for a short duration (e.g., 10-20 minutes).[8]

    • After completion, cool the vessel, and the product often precipitates directly or upon addition of water.

    • Collect the product by filtration and wash with a cold solvent.

Cost-Effectiveness and Green Chemistry Metrics: A Comparative Analysis

To provide a quantitative comparison, we will analyze the synthesis of a hypothetical substituted pyrazole on a 10 mmol scale. The analysis will consider raw material costs, energy consumption (approximated by reaction time and temperature), and waste generation (quantified by the E-factor).

Table 1: Estimated Raw Material Costs for a 10 mmol Scale Synthesis

ReagentKnorr SynthesisSynthesis from ChalconeMulticomponent Reaction
Primary Reactants Acetylacetone (~

0.50)
Chalcone (~

0.50)
Benzaldehyde (

0.10)[2][9][10][11], Phenylhydrazine (
$0.50)
Solvents Ethanol (~$0.10)[8][12][13][14][15]Ethanol (~$0.10)Ethanol (~$0.10)
Catalysts/Additives Acetic Acid (negligible)Base (e.g., NaOH, negligible)Acid catalyst (negligible)
Estimated Total ~$0.85 ~$2.10 ~$0.90

Note: Prices are estimations based on bulk chemical supplier data and may vary.

Table 2: Comparison of Reaction Parameters and Green Metrics

ParameterKnorr SynthesisSynthesis from ChalconeMulticomponent Reaction (Microwave)
Typical Yield 70-95%[16]60-85%80-95%[7]
Reaction Time 1-3 hours6-12 hours10-20 minutes
Energy Input Moderate (reflux)High (prolonged reflux)Low (short microwave irradiation)
Process Mass Intensity (PMI) ModerateHighLow
Environmental (E)-Factor LowerHigherLowest

PMI (Process Mass Intensity) = Total mass in / mass of product. E-Factor = Total waste / mass of product.[1][3][7][17][18][19][20]

Discussion of Cost-Effectiveness
  • Knorr Synthesis: This method is highly cost-effective due to the low price of its basic building blocks (1,3-dicarbonyls and hydrazines).[17] While it requires heating, the reaction times are generally moderate, leading to acceptable energy costs. Its main drawback can be the generation of regioisomers with unsymmetrical starting materials, which may necessitate costly purification steps.

  • Multicomponent Reactions (MCRs): MCRs are exceptionally cost-effective. They utilize simple, inexpensive starting materials and combine multiple steps into a single operation, saving on solvents, energy, and labor.[7] When coupled with microwave irradiation, reaction times are drastically reduced, further enhancing their economic and environmental credentials. The high atom economy of MCRs leads to lower E-factors and PMI, minimizing waste and associated disposal costs.[21][22]

Conclusion and Future Outlook

For the synthesis of a wide range of pyrazole derivatives, multicomponent reactions, particularly when enhanced by microwave assistance, represent the most cost-effective and environmentally benign strategy. They offer high yields, short reaction times, and minimal waste generation, aligning perfectly with the principles of green chemistry.

The Knorr synthesis remains a valuable and economical choice, especially for large-scale production of simple pyrazoles where the cost of starting materials is the primary driver. Its well-established protocols and predictability are significant advantages.

The synthesis from α,β-unsaturated carbonyls is generally the least cost-effective for general pyrazole synthesis but retains its importance for creating specific, complex architectures that may be challenging to access via other routes.

As the chemical industry continues to move towards more sustainable practices, the adoption of MCRs and other green chemistry methodologies will undoubtedly become the standard. For researchers and drug development professionals, a thorough understanding of the cost-effectiveness of different synthetic routes is not just a matter of budget management but a crucial aspect of responsible and innovative science.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ethyl 3/5-(difluoromethyl)-1H-pyrazole-5/3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Pyrazole Regioisomers

In the realms of pharmaceutical and agrochemical development, pyrazole derivatives are of immense importance. The 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold, for instance, is a cornerstone of several modern fungicides that act as succinate dehydrogenase inhibitors (SDHI).[1][2] The precise arrangement of substituents on the pyrazole ring—the regiochemistry—is critical, as it directly governs the molecule's biological activity and physicochemical properties.

The synthesis of compounds like ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate often yields a mixture of regioisomers due to the tautomeric nature of the pyrazole ring.[3] The N-H proton can reside on either nitrogen atom, leading to an equilibrium between the 3-difluoromethyl-5-carboxylate and the 5-difluoromethyl-3-carboxylate forms. Distinguishing between these two isomers is a non-trivial analytical task that requires a multi-faceted spectroscopic approach. This guide provides a comprehensive comparison of spectroscopic techniques, grounded in experimental principles, to enable researchers to unambiguously identify these critical isomers.

The Isomeric Question: Tautomerism in Action

The core analytical problem stems from the prototropic tautomerism inherent to N-unsubstituted pyrazoles. The two primary isomers are:

  • Isomer A: this compound

  • Isomer B: Ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate

These two structures are in dynamic equilibrium, and their relative abundance can be influenced by factors such as solvent and temperature. The goal of our analysis is to identify the dominant isomer or characterize the mixture using spectroscopic "fingerprints."

Caption: Prototropic tautomerism between the two pyrazole regioisomers.

Nuclear Magnetic Resonance (NMR): The Definitive Identification Tool

NMR spectroscopy is the most powerful technique for distinguishing between these isomers. The different electronic environments created by the electron-withdrawing difluoromethyl (-CHF₂) and ethyl carboxylate (-COOEt) groups result in distinct and predictable chemical shifts for the nuclei in the pyrazole ring.[3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for pyrazoles as it can help resolve the N-H proton signal.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 5 seconds) may be needed for quaternary carbons.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to definitively correlate proton and carbon signals.

Comparative Analysis of NMR Spectra

The key to differentiation lies in how the substituents influence the chemical shifts of the pyrazole ring's C3, C4, and C5 atoms and the H4 proton.

  • ¹H NMR Spectroscopy: The most telling signal is the singlet corresponding to the proton at the C4 position. Its chemical environment is significantly different in the two isomers. In Isomer A , the C4-H is flanked by a carbon bearing a -CHF₂ group (C3) and a carbon with the ester (C5). In Isomer B , the positions are reversed. The combined electronic effects will result in a measurable chemical shift difference for this proton. The -CHF₂ group itself will appear as a triplet due to coupling with the two fluorine atoms (JHF ~54 Hz).[4]

  • ¹⁹F NMR Spectroscopy: This technique provides a direct window into the fluorine environment.[5] The difluoromethyl group will produce a single signal. Its key diagnostic feature is its coupling to the proton of the same group, appearing as a doublet (JHF ~54 Hz). Further coupling to the C4-H proton (JHF ~1-3 Hz) might be observable, resulting in a doublet of doublets, though this long-range coupling can be small. The chemical shift itself, typically in the range of -90 to -120 ppm (referenced to CFCl₃), is highly sensitive to the electronic environment, offering another point of comparison.[6][7]

  • ¹³C NMR Spectroscopy: This is arguably the most definitive method. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly diagnostic.

    • Substituent Effect: In pyrazole systems, the C3 carbon signal generally appears at a higher chemical shift (more deshielded) than the C5 carbon signal.[3]

    • Isomer A: We predict C3 (attached to -CHF₂) to be significantly deshielded and C5 (attached to -COOEt) to be less so.

    • Isomer B: We predict the opposite, with C5 (attached to -CHF₂) being highly deshielded and C3 (attached to -COOEt) appearing at a lower chemical shift.

    • C-F Coupling: The carbon of the -CHF₂ group will appear as a prominent triplet due to one-bond coupling with the two fluorine atoms (¹JCF ~235-240 Hz), confirming its presence.[4]

Predicted NMR Data Summary
Assignment Isomer A (3-CHF₂, 5-COOEt) Isomer B (5-CHF₂, 3-COOEt) Rationale for Differentiation
¹H NMR
Pyrazole C4-H ~6.8-7.2 ppm (s)~7.0-7.4 ppm (s)Different electronic environment leads to distinct chemical shift.
-CH F₂~7.1 ppm (t, ²JHF ≈ 54 Hz)~7.1 ppm (t, ²JHF ≈ 54 Hz)Characteristic triplet confirms the group's presence.
-O-CH₂ -CH₃~4.4 ppm (q)~4.4 ppm (q)Standard ethyl ester signal.
-O-CH₂-CH₃ ~1.4 ppm (t)~1.4 ppm (t)Standard ethyl ester signal.
¹⁹F NMR
-CHF₂ ~ -110 to -120 ppm (d, ²JHF ≈ 54 Hz)~ -110 to -120 ppm (d, ²JHF ≈ 54 Hz)Chemical shift will be subtly different; coupling confirms structure.
¹³C NMR
C 3~146 ppm (t, ²JCF ≈ 26 Hz)~150 ppm Primary point of differentiation. C3 is typically deshielded.[3]
C 4~110 ppm~112 ppmMinor shift difference expected.
C 5~140 ppm ~145 ppm (t, ²JCF ≈ 26 Hz)Primary point of differentiation.
-C HF₂~109 ppm (t, ¹JCF ≈ 237 Hz)~109 ppm (t, ¹JCF ≈ 237 Hz)Characteristic triplet confirms the group's presence.[4]
-C =O~160 ppm~162 ppmStandard ester carbonyl signal.

Note: Chemical shifts are estimates based on related structures and are highly dependent on solvent and concentration. The relative positions and coupling patterns are the most critical identifiers.

G cluster_workflow NMR Workflow for Isomer Identification Sample Pyrazole Sample (in CDCl₃ or DMSO-d₆) H1_NMR Acquire ¹H NMR Sample->H1_NMR F19_NMR Acquire ¹⁹F NMR Sample->F19_NMR C13_NMR Acquire ¹³C NMR Sample->C13_NMR Analysis Analyze Chemical Shifts & Coupling Constants H1_NMR->Analysis F19_NMR->Analysis C13_NMR->Analysis Isomer_ID Definitive Isomer Structure Analysis->Isomer_ID HMBC Optional: Acquire HMBC/HSQC Analysis->HMBC for ambiguity HMBC->Isomer_ID G start Unknown Pyrazole Sample ms Perform HRMS Analysis start->ms mw_check Molecular Weight Correct (190.15 Da)? ms->mw_check nmr Perform ¹H, ¹³C, ¹⁹F NMR mw_check->nmr Yes stop_wrong Incorrect Compound or Impure mw_check->stop_wrong No c13_analysis Analyze ¹³C NMR: Is C3 or C5 coupled to F? nmr->c13_analysis isomer_a Isomer A Identified: 3-CHF₂, 5-COOEt c13_analysis->isomer_a C3 shows C-F coupling isomer_b Isomer B Identified: 5-CHF₂, 3-COOEt c13_analysis->isomer_b C5 shows C-F coupling

References

A Comparative Efficacy Analysis of Pyrazole-Derived Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of robust and effective crop protection agents has positioned pyrazole-containing compounds at the forefront of modern fungicide development. Their inherent structural versatility allows for the fine-tuning of biological activity, leading to a diverse arsenal of fungicidal agents with varied modes of action and target specificities. This guide provides a comparative analysis of the efficacy of prominent fungicides derived from pyrazole precursors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Introduction: The Ascendancy of Pyrazole Fungicides

The pyrazole ring system serves as a critical pharmacophore in a multitude of commercially successful fungicides.[1] This five-membered heterocyclic scaffold provides a rigid and chemically stable backbone that can be strategically functionalized to interact with specific fungal protein targets. The remarkable success of this class of compounds stems from their high efficacy at low application rates, broad-spectrum activity, and diverse modes of action, which are crucial in managing the ever-present threat of fungicide resistance.[2] This guide will delve into the comparative efficacy of two major classes of pyrazole-derived fungicides: the well-established Succinate Dehydrogenase Inhibitors (SDHIs) and emerging classes that target other vital fungal pathways.

I. Succinate Dehydrogenase Inhibitors (SDHIs): The Powerhouse of Pyrazole Fungicides

The majority of commercially successful pyrazole-derived fungicides belong to the SDHI class (FRAC Group 7).[3][4] These compounds disrupt the fungal respiratory chain by inhibiting succinate dehydrogenase (also known as Complex II), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain.[3] This inhibition leads to a rapid depletion of cellular ATP, ultimately causing fungal cell death. The pyrazole-carboxamide chemical group is a prominent feature of many modern SDHIs.

A. Prominent Pyrazole-Carboxamide SDHIs: A Comparative Overview

Several pyrazole-carboxamide SDHIs have demonstrated exceptional efficacy against a broad spectrum of fungal pathogens. Key examples include:

  • Boscalid: One of the first broad-spectrum foliar SDHIs, boscalid has been a benchmark for the control of diseases such as powdery mildew and Botrytis cinerea.[2]

  • Fluxapyroxad: Known for its excellent systemic properties, fluxapyroxad provides both preventative and curative activity against a range of diseases.

  • Bixafen: Often used in combination with other fungicides, bixafen offers robust control of various cereal diseases.

  • Penthiopyrad: Demonstrating strong efficacy against a variety of pathogens, penthiopyrad is another key member of this chemical class.

  • Fenpyrazamine: This pyrazole fungicide is particularly effective in inhibiting the mycelial growth of Botrytis cinerea.[2]

B. Comparative Efficacy Data of Pyrazole-Carboxamide SDHIs

The following table summarizes in vitro efficacy data (EC₅₀ values) of several pyrazole-carboxamide fungicides against the economically important fungal pathogen Botrytis cinerea, the causal agent of gray mold. Lower EC₅₀ values indicate higher fungicidal activity.

FungicideChemical ClassTarget PathogenEC₅₀ (µg/mL)Reference
BoscalidPyrazole-carboxamide (SDHI)Botrytis cinerea0.3 - 0.9[2]
FenpyrazaminePyrazole (SDHI)Botrytis cinerea0.9[2]
PyraclostrobinStrobilurin (QoI)Botrytis cinereaNot specified in source[5]
TebuconazoleTriazole (DMI)Botrytis cinerea0.3[2]
FludioxonilPhenylpyrroleBotrytis cinerea< 0.1[2]
IprodioneDicarboximideBotrytis cinerea0.3[2]
PyrimethanilAnilinopyrimidineBotrytis cinerea50[2]

Note: This table includes non-pyrazole fungicides for comparative context, highlighting the competitive efficacy of pyrazole-carboxamides.

C. Mode of Action: Inhibition of Fungal Respiration

The primary mode of action for SDHI fungicides is the disruption of mitochondrial respiration. The following diagram illustrates the inhibition of Complex II in the electron transport chain by pyrazole-carboxamide SDHIs.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e⁻ Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone (Coenzyme Q) Complex_II->Ubiquinone e⁻ Complex_III Complex III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e⁻ Complex_IV Complex IV Water H₂O Complex_IV->Water ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Ubiquinone->Complex_III e⁻ Ubiquinone->ATP_Synthase Proton Gradient Cytochrome_c->Complex_IV e⁻ Oxygen O₂ Oxygen->Complex_IV SDHI Pyrazole-Carboxamide SDHI Fungicide SDHI->Complex_II Inhibition

Caption: Mechanism of action of pyrazole-carboxamide SDHI fungicides.

II. Beyond SDHIs: Exploring Alternative Pyrazole Fungicide Classes

While SDHIs represent a major class of pyrazole fungicides, ongoing research is exploring alternative modes of action to combat resistance and broaden the spectrum of activity. Two promising areas of investigation are the inhibition of ergosterol biosynthesis and the disruption of protein kinase C (PKC) signaling pathways.

A. Pyrazole Fungicides Targeting Ergosterol Biosynthesis

Ergosterol is a vital component of fungal cell membranes, and its biosynthesis pathway is a well-established target for antifungal agents.[6][7][8] Azole fungicides, for example, inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key step in this pathway.[9][10][11][12] Some novel pyrazole derivatives are being investigated for their potential to inhibit this pathway, offering an alternative to traditional azole fungicides.[5][13]

The following diagram illustrates the ergosterol biosynthesis pathway and the target of CYP51 inhibitors.

AcetylCoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway AcetylCoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Pyrazole_CYP51_Inhibitor Pyrazole-based CYP51 Inhibitor Pyrazole_CYP51_Inhibitor->CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by pyrazole-based CYP51 inhibitors.

B. Pyrazole Fungicides Targeting Protein Kinase C (PKC) Signaling

The Protein Kinase C (PKC) signaling pathway plays a crucial role in maintaining fungal cell wall integrity and stress responses.[14][15][16] Inhibition of this pathway can compromise the fungus's ability to withstand environmental stresses and the effects of other antifungal agents.[17] Some novel pyrazole-containing compounds are being explored as potential PKC inhibitors, representing a novel mode of action for this class of fungicides.[18]

The following diagram provides a simplified overview of the fungal PKC signaling pathway.

cluster_PKC_Pathway PKC Signaling Pathway Extracellular_Stress Extracellular Stress (e.g., cell wall damage) Plasma_Membrane Plasma Membrane Extracellular_Stress->Plasma_Membrane PKC Protein Kinase C (PKC) Plasma_Membrane->PKC MAPK_Cascade MAP Kinase Cascade PKC->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Cell_Wall_Synthesis Cell Wall Synthesis & Stress Response Transcription_Factors->Cell_Wall_Synthesis Pyrazole_PKC_Inhibitor Pyrazole-based PKC Inhibitor Pyrazole_PKC_Inhibitor->PKC Inhibition

Caption: Putative inhibition of the fungal Protein Kinase C (PKC) signaling pathway.

III. Experimental Protocols for Efficacy Evaluation

The comparative assessment of fungicide efficacy relies on standardized and reproducible experimental protocols. Both in vitro and in vivo assays are essential to fully characterize the activity of a novel compound.

A. In Vitro Efficacy Assessment: Broth Microdilution Method

The broth microdilution method is a high-throughput technique used to determine the Minimum Inhibitory Concentration (MIC) and EC₅₀ values of a fungicide against a panel of fungal pathogens.[1][6][14][19]

Step-by-Step Protocol:

  • Fungal Isolate Preparation:

    • Culture the desired fungal isolates on an appropriate solid medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

    • Harvest fungal spores by flooding the plate with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

  • Fungicide Dilution Series:

    • Prepare a stock solution of the test fungicide in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the fungicide stock solution in a 96-well microtiter plate using an appropriate liquid medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Add a standardized volume of the fungal spore suspension to each well of the microtiter plate, resulting in a final desired spore concentration.

    • Include positive (no fungicide) and negative (no fungus) controls.

    • Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the fungicide that completely inhibits visible fungal growth.

    • Measure the optical density (OD) of each well using a microplate reader to quantify fungal growth.

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the positive control.

    • Determine the EC₅₀ value (the concentration that inhibits 50% of fungal growth) by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Workflow Diagram:

Start Start Fungal_Culture Culture Fungal Isolates Start->Fungal_Culture Fungicide_Dilution Prepare Fungicide Serial Dilutions Start->Fungicide_Dilution Spore_Suspension Prepare Spore Suspension Fungal_Culture->Spore_Suspension Inoculation Inoculate Microtiter Plate Spore_Suspension->Inoculation Fungicide_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Data_Collection Measure Fungal Growth (OD) Incubation->Data_Collection Analysis Calculate MIC and EC₅₀ Data_Collection->Analysis End End Analysis->End

Caption: Workflow for in vitro fungicide efficacy testing using the broth microdilution method.

B. In Vivo Efficacy Assessment: Greenhouse Trials

Greenhouse trials are essential for evaluating the performance of a fungicide under more realistic conditions, taking into account factors such as plant metabolism, environmental conditions, and disease pressure.[20][21][22]

Step-by-Step Protocol:

  • Plant Propagation and Acclimatization:

    • Grow susceptible host plants from seed or cuttings in a controlled greenhouse environment.

    • Ensure uniform plant size and developmental stage before initiating the experiment.

  • Experimental Design:

    • Arrange the plants in a randomized complete block design to minimize the effects of environmental gradients within the greenhouse.

    • Include an untreated, inoculated control and a commercial standard fungicide for comparison.

  • Fungicide Application:

    • Apply the test fungicide to the plants at the desired rates and application timings (preventative or curative).

    • Ensure thorough coverage of the plant foliage using a calibrated sprayer.

  • Inoculation:

    • Inoculate the plants with a standardized suspension of fungal spores at a predetermined time relative to the fungicide application.

    • Maintain high humidity conditions after inoculation to promote fungal infection.

  • Disease Assessment:

    • Visually assess disease severity on a regular basis using a standardized rating scale (e.g., percentage of leaf area affected).

    • Calculate the Area Under the Disease Progress Curve (AUDPC) to provide a quantitative measure of disease development over time.

  • Data Analysis:

    • Statistically analyze the disease severity data to determine if there are significant differences between the treatments.

    • Calculate the percentage of disease control for each fungicide treatment relative to the untreated control.

Workflow Diagram:

Start Start Plant_Propagation Propagate Host Plants Start->Plant_Propagation Experimental_Design Randomized Block Design Plant_Propagation->Experimental_Design Fungicide_Application Apply Fungicide Treatments Experimental_Design->Fungicide_Application Inoculation Inoculate Plants with Pathogen Fungicide_Application->Inoculation Incubation Maintain Conducive Environment Inoculation->Incubation Disease_Assessment Assess Disease Severity Incubation->Disease_Assessment Data_Analysis Analyze Data & Calculate Efficacy Disease_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo fungicide efficacy testing in a greenhouse setting.

IV. Conclusion and Future Perspectives

Fungicides derived from pyrazole precursors represent a cornerstone of modern disease management strategies. The pyrazole-carboxamide SDHIs have demonstrated exceptional and broad-spectrum efficacy, and they continue to be a major focus of research and development. However, the emergence of fungicide resistance necessitates the exploration of novel modes of action. Pyrazole-based compounds that target ergosterol biosynthesis or PKC signaling pathways hold significant promise for the future of fungicide development.

A thorough understanding of the comparative efficacy and modes of action of these different pyrazole-derived fungicides is essential for their judicious use in integrated pest management programs. The experimental protocols outlined in this guide provide a framework for the robust evaluation of novel fungicidal compounds, facilitating the discovery and development of the next generation of crop protection agents. As our understanding of fungal biology deepens, the versatility of the pyrazole scaffold will undoubtedly continue to be leveraged to create innovative and sustainable solutions for global food security.

References

A Senior Application Scientist's Guide to the Validation of Novel Pyrazole Derivatives as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold and the Imperative for Rigorous Validation

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form key interactions with a multitude of biological targets.[2][3] Its prevalence is underscored by its integration into numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[4][5] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][6][7][8]

Given the therapeutic potential of novel pyrazole derivatives, a robust and systematic validation of their biological activity is not merely a procedural step but the very foundation of translational success. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the performance of novel pyrazole derivatives designed as inhibitors of the p38 mitogen-activated protein kinase (MAPK), a critical regulator of inflammatory responses.[9][10] We will proceed through a logical cascade of experiments, from initial biochemical confirmation to cellular target engagement and functional outcomes, providing the causality behind experimental choices and detailed protocols to ensure scientific integrity.

Part 1: Primary Validation via In Vitro Enzymatic Assay

The first and most fundamental question is whether the novel compound directly interacts with and inhibits the intended target enzyme. An in vitro enzymatic assay provides the cleanest system to determine this, minimizing confounding variables present in a cellular environment.[11] For this purpose, we will quantify the compound's ability to inhibit the phosphorylation of a known p38 MAPK substrate.

Causality of Experimental Design: We employ a purified, recombinant p38α MAPK enzyme and its substrate, Activating Transcription Factor 2 (ATF2).[12] The assay measures the transfer of phosphate from ATP to ATF2. Inhibition of this process by our test compounds directly indicates their effect on the kinase's catalytic activity. The output, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), is a critical metric for potency.[13][14]

Experimental Protocol: p38α MAPK Biochemical Inhibition Assay

This protocol is adapted from standard non-radioactive, luminescence-based kinase assays.[15]

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Dilute recombinant active p38α MAPK enzyme and ATF2 substrate protein in Kinase Buffer to desired concentrations.

    • Prepare a 2X ATP solution in Kinase Buffer (the final concentration should be at or near the Km of ATP for p38α).

    • Prepare serial dilutions of novel pyrazole compounds (e.g., PZ-N-1, PZ-N-2) and a known comparator (e.g., Doramapimod) in 100% DMSO, followed by a dilution into Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • To each well, add 1 µL of the compound solution or DMSO (vehicle control).

    • Add 2 µL of the diluted p38α enzyme solution and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Detection:

    • Terminate the kinase reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding 5 µL of a commercial ADP-detecting reagent (e.g., ADP-Glo™).

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of a kinase detection reagent to convert the ADP signal to a luminescent signal.

    • Incubate for 30 minutes at room temperature in the dark.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Data Presentation: Biochemical Potency Comparison
CompoundTargetIC50 (nM)
PZ-N-1 (Novel) p38α MAPK45
PZ-N-2 (Novel) p38α MAPK120
Doramapimod (Comparator) p38α MAPK38[17]

Workflow Visualization

G cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_detect Detection cluster_analysis Data Analysis PZ Pyrazole Compounds Add_Cmpd 1. Add Compound PZ->Add_Cmpd Enzyme p38α Enzyme Add_Enz 2. Add Enzyme (Incubate 15 min) Enzyme->Add_Enz Sub_ATP Substrate (ATF2) + ATP Add_Sub 3. Initiate Reaction (Incubate 60 min) Sub_ATP->Add_Sub Add_Cmpd->Add_Enz Add_Enz->Add_Sub Add_ADP 4. Add ADP-Glo™ Reagent Add_Sub->Add_ADP Add_Detect 5. Add Detection Reagent Add_ADP->Add_Detect Read 6. Read Luminescence Add_Detect->Read IC50 Calculate IC50 Read->IC50

Caption: Biochemical p38 MAPK Inhibition Assay Workflow.

Part 2: Cellular Target Engagement and Functional Response

Demonstrating that a compound can inhibit a purified enzyme is a crucial first step, but it does not guarantee activity in a complex cellular environment. A cell-based assay is essential to confirm that the compound can permeate the cell membrane, engage its intracellular target, and elicit a downstream functional response.[18]

Causality of Experimental Design: We will use the human monocytic cell line THP-1, a well-established model for inflammation studies.[19] Differentiating these cells into macrophage-like cells and stimulating them with lipopolysaccharide (LPS) robustly activates the p38 MAPK pathway.[10][20] This activation leads to the production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[9][21] By measuring the inhibition of TNF-α secretion, we can assess the compound's ability to modulate a key, disease-relevant biological outcome that is dependent on p38 MAPK activity.[22][23]

Experimental Protocol: Inhibition of TNF-α Secretion in LPS-Stimulated THP-1 Cells

This protocol is based on standard ELISA procedures for cytokine measurement.[24]

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in appropriate media.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Induce differentiation into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Replace the media with fresh, PMA-free media and allow cells to rest for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the novel pyrazole compounds and a comparator in cell culture media.

    • Pre-treat the differentiated THP-1 cells with the compound solutions for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a vehicle-only control (no LPS) and a vehicle + LPS control.

    • Incubate for 17-24 hours at 37°C in a CO₂ incubator.[24]

  • TNF-α Quantification (ELISA):

    • Carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

    • Briefly, this involves adding the supernatant to an antibody-coated plate, followed by detection with a conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Normalize the data to the vehicle + LPS control (0% inhibition) and no-LPS control (100% inhibition).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value (the effective concentration to achieve 50% of the maximal response).

Data Presentation: Cellular Functional Potency
CompoundTarget PathwayCellular EC50 (nM) (TNF-α Inhibition)
PZ-N-1 (Novel) p38 MAPK95
PZ-N-2 (Novel) p38 MAPK350
SB202190 (Comparator) p38 MAPK50[17]

Signaling Pathway Visualization

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MKKs MKK3/6 TLR4->MKKs activates p38 p38 MAPK MKKs->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates mRNA TNF-α mRNA (Stabilization) MK2->mRNA stabilizes TNFa TNF-α Protein (Secretion) mRNA->TNFa translates Inhibitor Novel Pyrazole Inhibitor (PZ-N-1) Inhibitor->p38 inhibits

Caption: p38 MAPK Signaling Pathway in Inflammation.

Part 3: Quantifying Selectivity

An effective and safe therapeutic agent should ideally inhibit its intended target with high specificity, minimizing engagement with other related proteins to avoid off-target effects and potential toxicity.[25] For kinase inhibitors, this is particularly critical due to the high degree of structural similarity across the human kinome.[26]

Causality of Experimental Design: Selectivity is not an absolute property but a relative one. It is quantified by comparing the potency of a compound against its primary target versus its potency against other, related kinases.[27] We will assess the IC50 values of our lead candidate (PZ-N-1) against closely related MAP kinases, such as JNK1 and ERK2, as well as a representative kinase from a different family, such as SRC. A large ratio between the off-target IC50 and the on-target IC50 indicates high selectivity.[28]

Experimental Protocol: Kinase Selectivity Profiling

The protocol is identical to the biochemical assay described in Part 1, with the only difference being the substitution of the p38α enzyme with other purified kinases (e.g., JNK1, ERK2, SRC) and their respective optimized substrates and ATP concentrations. Commercial kinase profiling services are often used for broader screening against large panels.[29]

  • Perform the luminescence-based kinase assay as described in Part 1 for each off-target kinase.

  • Use the same serial dilution of the lead compound (PZ-N-1).

  • Determine the IC50 value for each kinase.

  • Calculate the selectivity ratio: Selectivity Ratio = IC50 (Off-Target Kinase) / IC50 (On-Target Kinase).

Data Presentation: Kinase Selectivity Profile
CompoundTarget KinaseIC50 (nM)Selectivity Ratio (vs. p38α)
PZ-N-1 p38α (On-Target) 45 1
JNK15,200115-fold
ERK2>10,000>222-fold
SRC8,900198-fold

Logical Relationship Visualization

G cluster_concept Selectivity Concept cluster_outcome Desired Outcome Compound Novel Pyrazole (PZ-N-1) OnTarget On-Target p38α MAPK Compound->OnTarget High Potency (Low IC50) OffTarget Off-Target JNK1, ERK2, SRC, etc. Compound->OffTarget Low Potency (High IC50) HighSelectivity High Selectivity

Caption: Logical Diagram of Kinase Inhibitor Selectivity.

Conclusion and Forward Outlook

This guide has outlined a systematic, three-tiered approach to validate the biological activity of novel pyrazole derivatives targeting p38 MAPK. By progressing from biochemical potency (Part 1) to cellular efficacy (Part 2) and finally to target selectivity (Part 3), we build a comprehensive and compelling data package.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, procedural framework for the safe and compliant disposal of ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate, moving beyond a simple checklist to explain the scientific rationale behind each critical step.

Hazard Identification and Essential Precautions

Before any disposal protocol begins, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; it is an irritant that demands respectful handling. The Globally Harmonized System (GHS) provides a clear picture of the risks involved.

According to data aggregated by PubChem and chemical suppliers, this compound is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

  • H302: Harmful if swallowed[2]

The most critical precautionary statement for our purpose is P501: Dispose of contents/container to hazardous waste disposal .[1][2][3] This directive is unambiguous and forms the foundation of our entire disposal strategy.

Compound Identification & Hazard Summary
IUPAC Name This compound
CAS Number 936033-53-3[1]
Physical Form White to Yellow Solid
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1]
Required PPE Chemical splash goggles, Nitrile gloves, Lab coat

The causality here is direct: the compound's irritant nature necessitates the use of Personal Protective Equipment (PPE) to prevent contact with skin, eyes, and the respiratory system. All handling and waste consolidation should occur within a certified chemical fume hood to mitigate inhalation risks.

The Core Principle: Prohibited Disposal Routes

To ensure safety and compliance, it is essential to first establish what is strictly forbidden. Under no circumstances should this compound or its solutions be disposed of via standard laboratory drains or in the regular trash.[4][5] This is mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management.[6][7]

Disposal down the drain introduces the chemical into aquatic ecosystems where its ecological impact is unknown, and it can interfere with wastewater treatment processes.[4][8] Disposal in solid waste bins risks exposure to custodial staff and can lead to environmental contamination through landfill leachate. The only acceptable pathway is through a licensed chemical waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department.[8]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system, ensuring that waste is handled safely from the moment of generation to its final collection.

Step 1: Immediate Waste Segregation at the Point of Generation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[8] As soon as a waste item is generated, it must be categorized and placed in the appropriate stream.

  • Solid Waste Stream: This includes unused or expired solid this compound, as well as any materials contaminated with it, such as weighing papers, pipette tips, and contaminated gloves.[8][9] This waste must be collected in a designated container for solid hazardous chemical waste.

  • Liquid Waste Stream: This stream is for any solutions containing the compound, such as mother liquors from crystallization, reaction mixtures, or stock solutions. These must be collected in a separate, sealed container for liquid hazardous waste.[8] Crucially, do not mix this pyrazole-based waste with incompatible waste streams, such as strong oxidizing agents, acids, or bases, to prevent unforeseen reactions. [9][10]

Step 2: Waste Container Selection and Labeling

The integrity of the waste container is vital for safe storage.

  • Container Requirements: Use only containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[7][8] Ensure the container is in excellent condition, free from cracks or damage, and equipped with a secure, leak-proof lid.[6] Never overfill liquid waste containers; a headspace of at least 10% must be left to allow for vapor expansion with temperature fluctuations.[8]

  • Labeling: Proper labeling is an EPA requirement.[11] The label must be affixed to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the associated hazards: "Irritant"

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[10][11] This is a designated location at or near the point of waste generation and under the direct control of laboratory personnel.

  • SAA Management: Keep waste containers securely capped at all times, except when actively adding waste.[10]

  • Inspection: The SAA must be inspected weekly to check for leaks, container degradation, or improper labeling.[6] This regular check is a key part of a self-validating safety protocol.

Step 4: Arranging for Final Disposal

Once a waste container is full, or if the research project is complete, it must be removed from the laboratory for final disposal.

  • Contact EHS: Do not remove the waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[12] They are trained professionals who will transport the waste to a central accumulation area before it is collected by a licensed hazardous waste disposal contractor.

  • Destruction Method: Fluorinated organic compounds are typically disposed of via controlled high-temperature incineration.[4][13] This method is effective at breaking the strong carbon-fluorine bonds, ensuring the complete destruction of the compound.[14]

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper handling and disposal of this compound waste.

G start Waste Generation (Solid or Liquid) segregate Step 1: Segregate Waste Categorize as Solid or Liquid start->segregate solid_waste Solid Waste Stream (Contaminated PPE, unused solid) segregate->solid_waste Solid liquid_waste Liquid Waste Stream (Solutions, mother liquors) segregate->liquid_waste Liquid container Step 2: Select & Label Container - Chemically compatible (HDPE, Glass) - Secure Lid, 10% Headspace - Label: 'Hazardous Waste', Chemical Name, Hazards solid_waste->container liquid_waste->container storage Step 3: Store in SAA - Near point of generation - Keep container closed - Perform Weekly Inspection container->storage disposal Step 4: Final Disposal Contact EHS for pickup by licensed contractor storage->disposal

Caption: Disposal workflow for pyrazole waste.

Emergency Procedures for Spills

In the event of a small spill within a fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

  • Once absorbed, carefully collect the material using non-sparking scoops.

  • Place the collected absorbent material and any contaminated cleaning tools into a new, properly labeled hazardous waste container.

  • Wipe the spill area with a suitable solvent, and dispose of the cleaning wipes as solid hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to this comprehensive guide, you actively contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

Personal protective equipment for handling ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

For professionals in pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. This compound, a heterocyclic compound, presents a unique set of handling considerations. This guide provides an in-depth, experience-driven protocol for its safe management in a laboratory setting, ensuring both personal safety and experimental integrity.

Understanding the Hazard Profile

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

Physically, it is a white to yellow solid[3]. Understanding these hazards is the foundation of a robust safety protocol. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardsProtects against dust particles and potential splashes causing serious eye irritation.
Hand Protection Nitrile rubber glovesProvides a barrier against skin irritation. Nitrile is a standard choice for a wide range of organic chemicals[4][5].
Body Protection Standard laboratory coat (nylon or polyester)Prevents contact of the solid chemical with skin and personal clothing[4].
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of dust particles that may cause respiratory irritation.

Step-by-Step Handling and Operational Plan

Adherence to a strict, sequential procedure is critical for safe handling. The following workflow is designed to minimize exposure risk at every stage.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should occur within a designated area, such as a chemical fume hood or a ventilated balance enclosure.

  • Donning PPE: Before handling the primary container, don all required PPE as outlined in the table above.

  • Weighing: When weighing the compound, use a tared weigh boat or paper. Avoid creating dust. If any material is spilled, it should be immediately cleaned up following the spill response protocol.

Dissolution and Reaction Setup
  • Inert Atmosphere: For many synthetic procedures involving pyrazole derivatives, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent unwanted side reactions.

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, consider cooling the vessel in an ice bath.

  • Reaction Monitoring: Once the reaction is underway, ensure continuous ventilation and monitoring.

Waste Disposal and Decontamination

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Any disposable materials contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container compatible with the solvents used. Given the presence of fluorine, this waste may be classified as halogenated organic waste.

Decontamination
  • Glassware: All glassware should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. The rinsate should be collected as hazardous waste. Following the initial rinse, glassware can be washed with soap and water.

  • Work Surfaces: Decontaminate work surfaces with a suitable solvent and then wipe down with a soap and water solution.

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety and handling workflow, the following diagrams have been created.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_area Designated Area (Fume Hood) don_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolution weigh->dissolve reaction Reaction Setup dissolve->reaction segregate_waste Segregate Waste (Solid & Liquid) reaction->segregate_waste decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate

Caption: Workflow for handling this compound.

cluster_ppe Personal Protective Equipment cluster_controls Engineering Controls cluster_practices Work Practices eye Chemical Goggles hand Nitrile Gloves body Lab Coat fume_hood Chemical Fume Hood ventilation Good Ventilation designated_area Designated Work Area waste_disposal Proper Waste Disposal Safe Handling Safe Handling Safe Handling->eye Safe Handling->hand Safe Handling->body Safe Handling->fume_hood Safe Handling->ventilation Safe Handling->designated_area Safe Handling->waste_disposal

Caption: Key safety components for handling the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。